molecular formula C26H38ClN3O3 B12783552 OPC-28326 CAS No. 478946-89-3

OPC-28326

Cat. No.: B12783552
CAS No.: 478946-89-3
M. Wt: 476.0 g/mol
InChI Key: QRNMKZJPTYRAIL-UHFFFAOYSA-N
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Description

At low doses, OPC 28326 selectively vasodilates the femoral arterial bed due to its inhibitory action at alpha-2-adrenoceptors while having minimal action on systemic blood pressure, heart rate and coronary, carotid, vertebral, renal, and mesenteric blood flows. It is the only clinical compound with this profile. It is currently being investigated in the treatment of peripheral vascular diseases and Raynaud's syndrome.

Properties

Key on ui mechanism of action

At low doses, OPC 28326 selectively vasodilates the femoral arterial bed due to its inhibitory action at alpha-2C-adrenoceptors. Other studies have also reported selectivity for a-2B-adrenoceptors.

CAS No.

478946-89-3

Molecular Formula

C26H38ClN3O3

Molecular Weight

476.0 g/mol

IUPAC Name

N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride

InChI

InChI=1S/C26H35N3O2.ClH.H2O/c1-5-24(30)27-25-19(2)17-22(18-20(25)3)26(31)29-15-12-23(13-16-29)28(4)14-11-21-9-7-6-8-10-21;;/h6-10,17-18,23H,5,11-16H2,1-4H3,(H,27,30);1H;1H2

InChI Key

QRNMKZJPTYRAIL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1C)C(=O)N2CCC(CC2)N(C)CCC3=CC=CC=C3)C.O.Cl

Origin of Product

United States

Foundational & Exploratory

Unraveling the Dual-Action Mechanism of OPC-28326: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

TOKYO, Japan – December 15, 2025 – Otsuka Pharmaceutical Co., Ltd. today released a comprehensive technical guide detailing the mechanism of action of OPC-28326, a novel investigational compound. This document provides an in-depth analysis for researchers, scientists, and drug development professionals, outlining the compound's dual functionality as a selective peripheral vasodilator and an angiogenic agent.

This compound, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, demonstrates a unique cardiovascular profile. At low doses, it selectively increases blood flow to the hindlimbs with minimal impact on systemic blood pressure and heart rate.[1] This selective vasodilation is primarily attributed to its activity as an antagonist of α2-adrenoceptors, with a particular selectivity for the α2C-subtype.[2] Furthermore, this compound has been shown to promote angiogenesis through the activation of the PI3K/Akt/eNOS signaling pathway, suggesting its therapeutic potential in ischemic vascular diseases.[3]

Core Mechanism: Selective α2C-Adrenoceptor Antagonism

The primary mechanism of action of this compound is its potent and selective antagonism of α2C-adrenoceptors. This selectivity is crucial for its targeted vasodilatory effect on the femoral arterial bed.[1][2] The high expression of α2C-adrenoceptors in the vascular tissues of skeletal muscle, such as the gastrocnemius muscle, likely accounts for the compound's selective effect on increasing femoral blood flow.[2]

In radioligand binding assays, this compound demonstrated a significantly higher affinity for the α2C-adrenoceptor subtype compared to the α2B and α2D subtypes.[2] This preferential binding prevents the vasoconstrictive effects of endogenous catecholamines, leading to localized vasodilation in the peripheral vasculature.

Signaling Pathway of α2-Adrenoceptor Antagonism by this compound

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Vascular Smooth Muscle Cell Norepinephrine_Release Norepinephrine Release Norepinephrine Norepinephrine Norepinephrine_Release->Norepinephrine alpha2_receptor α2-Adrenoceptor Norepinephrine->alpha2_receptor G_protein Gi/o Protein alpha2_receptor->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Contraction Vasoconstriction PKA->Contraction leads to OPC_28326 This compound OPC_28326->alpha2_receptor antagonizes

Caption: Antagonism of α2-adrenoceptors by this compound, inhibiting vasoconstriction.

Secondary Mechanism: Promotion of Angiogenesis

Beyond its vasodilatory effects, this compound exhibits angiogenic properties.[3][4] This is achieved through the activation of the phosphatidylinositol-3 kinase (PI3K)/Akt pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS).[3] The subsequent production of nitric oxide is a critical mediator of angiogenesis.

Experimental evidence shows that this compound enhances tube formation by human aortic endothelial cells (HAECs) and increases the number of microvessels sprouting from aortic rings.[3] In a mouse model of hindlimb ischemia, this compound significantly enhanced blood flow recovery and increased capillary density in the ischemic muscle.[3] Notably, this angiogenic effect was absent in eNOS-deficient mice, confirming the crucial role of this pathway.[3]

Signaling Pathway of this compound-Induced Angiogenesis

cluster_cell Endothelial Cell OPC_28326 This compound Receptor Unknown Receptor OPC_28326->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates NO Nitric Oxide eNOS->NO produces Angiogenesis Angiogenesis NO->Angiogenesis

Caption: PI3K/Akt/eNOS pathway activation by this compound, leading to angiogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and potency of this compound.

Parameter α2A/D-Adrenoceptor α2B-Adrenoceptor α2C-Adrenoceptor Reference
Ki (nM)3840 ± 887633 ± 4613.7 ± 1.9[2]

Table 1: Binding Affinity (Ki) of this compound for α2-Adrenoceptor Subtypes

Parameter This compound Yohimbine Reference
Apparent pA2 (mg/kg)1.550.11[5]

Table 2: In Vivo Antagonistic Potency against B-HT 920-induced Pressor Response

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays were performed using cell membrane preparations from cells co-expressing α2-adrenoceptor subtypes (α2D, α2B, and α2C) and luciferase, which is driven by cAMP elevation.[2] this compound was tested for its ability to compete with the binding of the radioligand [3H]RX821002.[2] The concentration of this compound that inhibited 50% of the specific binding (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.[2]

Experimental Workflow for Radioligand Binding Assay

Start Cell Membrane Preparation (expressing α2-subtypes) Incubation Incubate with [3H]RX821002 and this compound Start->Incubation Separation Separate bound and free radioligand Incubation->Separation Quantification Quantify bound radioactivity Separation->Quantification Analysis Calculate IC50 and Ki values Quantification->Analysis End Determine Binding Affinity Analysis->End

Caption: Workflow for determining the binding affinity of this compound.

In Vivo Vasodilator Activity Assessment

The selective vasodilator effect of this compound was evaluated in anesthetized open-chest dogs.[1] Following intravenous administration of this compound, blood flow in various arteries, including the femoral, coronary, carotid, vertebral, renal, and mesenteric arteries, was measured.[1] Systemic blood pressure and heart rate were also monitored to assess the selectivity of the compound's action.[1]

In Vivo α2-Adrenoceptor Antagonism Assessment

The α2-adrenoceptor antagonist activity in vivo was determined in reserpine-pretreated pithed rats.[5] The pressor response induced by the α2-adrenoceptor agonist B-HT 920 was measured before and after intravenous administration of this compound or the reference compound yohimbine.[5] The dose-dependent rightward shift in the pressor dose-response curve was used to calculate the apparent pA2 values, indicating the potency of the antagonism.[5]

Conclusion

This compound presents a compelling dual mechanism of action. Its primary role as a selective α2C-adrenoceptor antagonist provides targeted vasodilation in the peripheral vasculature of the hindlimbs. Concurrently, its ability to promote angiogenesis via the PI3K/Akt/eNOS pathway opens avenues for its therapeutic application in ischemic conditions. The data presented in this guide underscore the unique pharmacological profile of this compound and provide a solid foundation for its continued investigation and development.

References

An In-depth Technical Guide to OPC-28326: A Selective Peripheral Vasodilator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Full Chemical Name: N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrochloride

Synonyms: OPC-28326, [4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl)] piperidine (B6355638) hydrochloride monohydrate[1]

Molecular Formula: C₂₆H₃₆ClN₃O₂

Chemical Structure:

this compound 2D Structure

(Image Source: PubChem CID 219019)

Abstract

This compound is a novel small molecule characterized by its selective peripheral vasodilatory effects, primarily through the antagonism of α2-adrenergic receptors.[2][3] Notably, it exhibits a high affinity for the α2C-adrenoceptor subtype, which is abundantly expressed in the vascular tissues of skeletal muscle.[4] This selectivity is believed to contribute to its targeted action on femoral arterial beds, increasing blood flow with minimal impact on systemic blood pressure and heart rate.[2] Beyond its vasodilatory properties, this compound has demonstrated pro-angiogenic effects by promoting endothelial cell tube formation and microvessel growth.[5] This activity is linked to the activation of the PI3K/Akt signaling pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS).[5] These dual mechanisms of action make this compound a compound of significant interest for potential therapeutic applications in ischemic vascular diseases.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: Receptor Binding Affinities (Ki values)

Adrenoceptor SubtypeKi (nM)Source
α2A2040[3]
α2B285[3]
α2C55[3]
α2D3840 ± 887[4]
α2B (rat)633 ± 46[4]
α2C (rat)13.7 ± 1.9[4]

Table 2: In Vivo Hemodynamic Effects

SpeciesDoseRoutePrimary EffectMagnitude of EffectSource
Anesthetized Open-Chest Dogs0.3 and 1.0 µg/kgi.v.Selective increase in femoral artery blood flowMinimal action on systemic blood pressure and heart rate[2]
Isoflurane Anesthetized Rats3 mg/kgIntraduodenalIncrease in femoral blood flow44.7 ± 13.8% increase[4]
Isoflurane Anesthetized Rats3 mg/kgIntraduodenalChange in carotid blood flow3.6 ± 5.5% increase[4]
Reserpine-pretreated Pithed Rats3 - 30 mg/kgi.v.Antagonism of B-HT 920-induced pressor responseApparent pA₂ value of 1.55 (0.87 - 2.75)[3]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects through a dual mechanism: direct antagonism of α2-adrenergic receptors and stimulation of pro-angiogenic signaling pathways.

α2-Adrenergic Receptor Antagonism

The primary mechanism of vasodilation is the blockade of α2-adrenoceptors, particularly the α2C subtype, on vascular smooth muscle cells. This antagonism inhibits the vasoconstrictive effects of endogenous catecholamines, leading to relaxation of the blood vessels and increased blood flow, especially in the femoral arteries.

Pro-angiogenic Signaling via PI3K/Akt/eNOS Pathway

This compound promotes angiogenesis through a signaling cascade within endothelial cells. It stimulates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which in turn leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[5] Activated eNOS produces nitric oxide (NO), a key signaling molecule that promotes endothelial cell proliferation, migration, and tube formation, all of which are crucial steps in the formation of new blood vessels.[5]

OPC_28326_Signaling_Pathway cluster_receptor α2-Adrenergic Receptor cluster_cell Vascular Endothelial Cell cluster_pi3k_akt PI3K/Akt Pathway cluster_enos eNOS Activation alpha2c α2C-Adrenoceptor Vasodilation Vasodilation alpha2c->Vasodilation inhibits vasoconstriction PI3K PI3K Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates p_eNOS p-eNOS (activated) eNOS->p_eNOS phosphorylation NO NO p_eNOS->NO produces Angiogenesis Angiogenesis NO->Angiogenesis promotes OPC This compound OPC->alpha2c antagonizes OPC->PI3K activates

Caption: Signaling pathway of this compound leading to vasodilation and angiogenesis.

Experimental Protocols

Radioligand Binding Assays
  • Objective: To determine the binding affinity of this compound to α2-adrenoceptor subtypes.

  • Cell Lines: Chinese hamster ovary (CHO) cells overexpressing rat α2D-, α2B-, or α2C-adrenoceptors.

  • Radioligand: [³H]RX821002, a selective α2-adrenoceptor antagonist.

  • Procedure:

    • Prepare cell membrane fractions from the CHO cell lines.

    • Incubate the membrane preparations with a fixed concentration of [³H]RX821002 and varying concentrations of this compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki values by non-linear regression analysis of the competition binding data.[4]

In Vivo Murine Hindlimb Ischemia Model
  • Objective: To evaluate the pro-angiogenic effect of this compound in an in vivo model of ischemia.

  • Animal Model: Male C3H/He mice.

  • Procedure:

    • Induce unilateral hindlimb ischemia by ligating the femoral artery.

    • Randomly assign mice to a control group (normal diet) or an this compound group (diet containing 0.05% this compound).

    • Measure blood flow recovery in the ischemic limb at various time points using Laser Doppler Perfusion Imaging.

    • After a set period (e.g., 4 weeks), euthanize the animals and harvest the ischemic muscle tissue.

    • Perform immunohistochemical staining for CD31 to quantify capillary density.[1][5]

Western Blot Analysis of eNOS and Akt Phosphorylation
  • Objective: To determine the effect of this compound on the activation of the Akt/eNOS signaling pathway.

  • Cell Line: Human Aortic Endothelial Cells (HAECs).

  • Procedure:

    • Culture HAECs to near confluence.

    • Treat the cells with varying concentrations of this compound for a specified duration.

    • Lyse the cells and collect the total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated eNOS (Ser1177), total eNOS, phosphorylated Akt (Ser473), and total Akt.

    • Incubate with appropriate secondary antibodies and detect the protein bands using an enhanced chemiluminescence system.

    • Quantify the band intensities to determine the relative levels of phosphorylation.[5]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_binding Receptor Binding cluster_signaling Signaling Pathway Analysis cluster_invivo In Vivo Studies CHO_cells CHO Cells expressing α2-adrenoceptor subtypes Membrane_prep Membrane Preparation CHO_cells->Membrane_prep Binding_assay Radioligand Binding Assay with [³H]RX821002 Membrane_prep->Binding_assay Ki_calc Ki Value Calculation Binding_assay->Ki_calc HAEC_culture HAEC Culture OPC_treatment This compound Treatment HAEC_culture->OPC_treatment Protein_lysis Cell Lysis & Protein Extraction OPC_treatment->Protein_lysis Western_blot Western Blot for p-eNOS, p-Akt Protein_lysis->Western_blot Mice C3H/He Mice Ischemia_model Hindlimb Ischemia Induction Mice->Ischemia_model Drug_admin This compound Administration (in diet) Ischemia_model->Drug_admin Blood_flow Blood Flow Measurement (Laser Doppler) Drug_admin->Blood_flow Tissue_harvest Tissue Harvesting Blood_flow->Tissue_harvest IHC Immunohistochemistry (CD31) Tissue_harvest->IHC

Caption: Overview of the experimental workflow for characterizing this compound.

Conclusion

This compound is a promising pharmacological agent with a well-defined dual mechanism of action. Its selective antagonism of α2C-adrenoceptors provides targeted vasodilation, while its ability to activate the pro-angiogenic PI3K/Akt/eNOS pathway suggests therapeutic potential in conditions characterized by reduced blood flow and vascularity. The experimental data to date provide a strong foundation for further investigation into its clinical utility for peripheral vascular diseases and other ischemic conditions.

References

OPC-28326: A Deep Dive into its High Selectivity for the Alpha-2C Adrenoceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of OPC-28326, a potent and selective antagonist of the alpha-2C adrenoceptor (α2C-AR). This compound has garnered significant interest within the research community for its potential therapeutic applications stemming from its unique pharmacological profile. This document will delve into the quantitative data supporting its selectivity, detailed experimental protocols for assessing its activity, and a visual representation of the associated signaling pathways and experimental workflows.

Core Data Presentation: Binding Affinity and Functional Antagonism

The selectivity of this compound for the α2C-adrenoceptor subtype over other α2-adrenoceptor subtypes (α2A and α2B) is a defining characteristic of this compound. This selectivity has been quantified through rigorous radioligand binding assays and functional antagonism studies.

Table 1: Binding Affinity (Ki) of this compound at Human Alpha-2 Adrenoceptor Subtypes
Compoundα2A-AR Ki (nM)α2B-AR Ki (nM)α2C-AR Ki (nM)Selectivity (α2A/α2C)Selectivity (α2B/α2C)Reference
This compound 204028555~37-fold~5-fold[1][2][3]
Yohimbine (B192690)3.02.011.0~0.27-fold~0.18-fold[1][3]

Note: Ki values represent the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

In studies using rat adrenoceptors, similar selectivity for the α2C subtype was observed.

Table 2: Binding Affinity (Ki) of this compound at Rat Alpha-2 Adrenoceptor Subtypes
Compoundα2D-AR (rat homolog of human α2A) Ki (nM)α2B-AR Ki (nM)α2C-AR Ki (nM)Selectivity (α2D/α2C)Selectivity (α2B/α2C)Reference
This compound 3840 ± 887633 ± 4613.7 ± 1.9~280-fold~46-fold[4]
Table 3: Functional Antagonism (pA2) of this compound at Alpha-2 Adrenoceptor Subtypes
Assay SystemAgonistReceptor SubtypeThis compound pA2Yohimbine pA2Potency Ratio (Yohimbine/OPC-28326)Reference
Reserpine-pretreated pithed rat (pressor response)B-HT 920α2B (postsynaptic)1.55 (mg/kg)0.11 (mg/kg)~14-fold less potent[1]
Electrically stimulated rat vas deferensClonidineα2A/D (presynaptic)5.737.92~155-fold less potent[1]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and the methods used to characterize it, the following diagrams illustrate the key signaling pathway and experimental workflows.

Alpha-2C Adrenoceptor Signaling Pathway

The α2C-adrenoceptor, like other α2 subtypes, is a G-protein coupled receptor (GPCR) primarily associated with the inhibitory G-protein, Gi.[5] Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] this compound acts as an antagonist, blocking the binding of agonists and thereby preventing this signaling cascade.

alpha2C_signaling cluster_membrane Plasma Membrane OPC28326 This compound a2C_AR α2C-Adrenoceptor OPC28326->a2C_AR Binds & Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->a2C_AR Binds & Activates Gi Gi Protein (αβγ) a2C_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response Leads to

Caption: Alpha-2C adrenoceptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor.[6] A radiolabeled ligand with known affinity for the receptor is competed with increasing concentrations of the unlabeled test compound (this compound).

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing α2-AR subtypes) Incubation Incubate Membrane Prep, Radioligand, and this compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]RX821002) Radioligand->Incubation OPC28326_Dilutions Serial Dilutions of this compound OPC28326_Dilutions->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to measure radioactivity) Filtration->Scintillation Competition_Curve Generate Competition Curve Scintillation->Competition_Curve Ki_Calc Calculate IC50 and Ki values Competition_Curve->Ki_Calc

Caption: Workflow for determining the binding affinity of this compound using a radioligand binding assay.

Experimental Workflow: cAMP Functional Assay

Functional assays, such as the cAMP assay, are used to determine the potency of a compound in modulating receptor signaling.[7][8][9] For Gi-coupled receptors like the α2C-AR, the assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.

camp_assay_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection cAMP Detection cluster_data_analysis Data Analysis Cell_Culture Culture Cells Expressing α2C-AR Cell_Plating Plate Cells in Assay Plate Cell_Culture->Cell_Plating Add_OPC28326 Add Increasing Concentrations of this compound Cell_Plating->Add_OPC28326 Add_Agonist Add α2C-AR Agonist (e.g., Epinephrine) Add_OPC28326->Add_Agonist Incubate Incubate Add_Agonist->Incubate Cell_Lysis Lyse Cells Incubate->Cell_Lysis cAMP_Measurement Measure cAMP Levels (e.g., HTRF, Luminescence) Cell_Lysis->cAMP_Measurement Dose_Response Generate Dose-Response Curve cAMP_Measurement->Dose_Response pA2_Calc Calculate pA2 value Dose_Response->pA2_Calc

Caption: Workflow for a cAMP functional assay to determine the antagonist potency of this compound.

Experimental Protocols

The following are detailed, representative protocols for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound for α2A, α2B, and α2C adrenoceptor subtypes.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human α2A, α2B, or α2C adrenoceptors.

  • Radioligand: [3H]RX821002 (a non-selective α2-adrenoceptor antagonist).

  • Test Compound: this compound.

  • Non-specific binding control: Yohimbine (10 µM).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and prepare a membrane fraction by differential centrifugation.[10] Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • 50 µL of binding buffer (for total binding) or 10 µM yohimbine (for non-specific binding) or this compound at various concentrations (for competition binding).

    • 50 µL of [3H]RX821002 at a final concentration near its Kd value.

    • 150 µL of the cell membrane preparation (typically 20-50 µg of protein).[10]

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.[10]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

cAMP Functional Assay Protocol

Objective: To determine the functional antagonist potency (pA2) of this compound at the α2C-adrenoceptor.

Materials:

  • CHO or HEK293 cells stably expressing the human α2C-adrenoceptor.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • Test Compound: this compound.

  • Agonist: Epinephrine or a selective α2-agonist.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).

  • 384-well white opaque assay plates.

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Culture and Plating: Culture the cells to ~80-90% confluency. Seed the cells into a 384-well plate at an optimized density and incubate overnight.[11]

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Antagonist Incubation: Remove the culture medium and add the diluted this compound to the appropriate wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add the α2C-AR agonist at a fixed concentration (typically the EC80) to all wells except the basal control.

  • Forskolin Stimulation (for Gi-coupled receptors): Add forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.[11]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.

    • Determine the IC50 value of this compound for the inhibition of the agonist response.

    • Calculate the pA2 value using a Schild plot analysis to determine the nature of the antagonism (competitive or non-competitive). For a competitive antagonist, the slope of the Schild plot should be close to 1.[3]

This technical guide provides a detailed overview of the alpha-2C adrenoceptor selectivity of this compound, supported by quantitative data and detailed experimental methodologies. The provided diagrams offer a clear visual representation of the underlying biological processes and experimental procedures, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

The Pharmacological Profile of OPC-28326: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-28326, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionylaminobenzoyl)piperidine hydrochloride monohydrate, is a novel small molecule with a significant pharmacological profile as a selective peripheral vasodilator.[1][2] Its primary mechanism of action involves the targeted antagonism of α2-adrenergic receptors, with a pronounced selectivity for the α2C-adrenoceptor subtype.[2][3] This selectivity is thought to contribute to its unique therapeutic effect of increasing blood flow, particularly in the hindlimbs, with minimal impact on systemic cardiovascular parameters such as blood pressure and heart rate.[1]

Beyond its vasodilatory effects, emerging research has uncovered a secondary mechanism of action for this compound, implicating it in the promotion of angiogenesis through the activation of the PI3K/Akt/eNOS signaling pathway. This dual functionality suggests a broader therapeutic potential for this compound in ischemic vascular diseases. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its receptor binding affinity, functional activity, and the experimental methodologies used to elucidate its mechanisms of action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound at α2-Adrenergic Receptor Subtypes

Receptor SubtypeKᵢ (nM)RadioligandSource
α2A2040[³H]RX821002[4]
α2B285[³H]RX821002[4]
α2C55[³H]RX821002[4]
α2D (rat homolog of human α2A)3840 ± 887[³H]RX821002[2]
α2B (rat)633 ± 46[³H]RX821002[2]
α2C (rat)13.7 ± 1.9[³H]RX821002[2]

Table 2: Functional Antagonistic Potency of this compound

AssayAgonistSpeciespA₂ ValueRelative Potency vs. YohimbineSource
Inhibition of pressor response in pithed ratB-HT 920 (α2-agonist)Rat1.55 (mg/kg, i.v.)~14 times less potent[4]
Inhibition of electrically stimulated contraction of vas deferensClonidine (B47849) (α2-agonist)Rat5.73~155 times less potent[4]

Table 3: In Vivo Hemodynamic Effects of this compound

SpeciesDose (i.v.)Primary EffectSecondary EffectsSource
Anesthetized Dogs0.3 and 1.0 µg/kgSelective increase in femoral artery blood flowMinimal effect on systemic blood pressure, heart rate, and other regional blood flows[1]
Anesthetized Rats3 mg/kg (intraduodenal)44.7 ± 13.8% increase in femoral blood flow3.6 ± 5.5% increase in carotid blood flow[2]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are mediated by two distinct signaling pathways.

Primary Pathway: α2-Adrenoceptor Antagonism and Vasodilation

The principal mechanism of action of this compound is the competitive antagonism of α2-adrenoceptors, with a notable selectivity for the α2C subtype.[2][3] In the vasculature, α2-adrenoceptors are present on vascular smooth muscle cells and presynaptic nerve terminals. Stimulation of these receptors by endogenous catecholamines, such as norepinephrine, leads to vasoconstriction. By blocking these receptors, this compound inhibits this vasoconstrictor tone, resulting in vasodilation and increased blood flow. The high expression of α2C-adrenoceptors in the vascular tissues of skeletal muscle may account for the selective effect of this compound in increasing femoral blood flow.[2]

G Primary Signaling Pathway of this compound OPC28326 This compound Alpha2C α2C-Adrenoceptor OPC28326->Alpha2C Antagonizes Vasoconstriction Vasoconstriction Alpha2C->Vasoconstriction Inhibits Vasodilation Vasodilation BloodFlow Increased Femoral Blood Flow Vasodilation->BloodFlow Leads to

Caption: this compound antagonizes α2C-adrenoceptors, leading to vasodilation.

Secondary Pathway: PI3K/Akt/eNOS Activation and Angiogenesis

In addition to its vasodilatory properties, this compound has been shown to promote angiogenesis. This effect is mediated through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). Activated eNOS produces nitric oxide (NO), a key signaling molecule that promotes endothelial cell proliferation, migration, and tube formation, all critical steps in the formation of new blood vessels.

G Secondary Signaling Pathway of this compound OPC28326 This compound PI3K PI3K OPC28326->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates p_eNOS p-eNOS (Active) eNOS->p_eNOS NO Nitric Oxide (NO) p_eNOS->NO Produces Angiogenesis Angiogenesis NO->Angiogenesis Promotes

Caption: this compound promotes angiogenesis via the PI3K/Akt/eNOS pathway.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the pharmacological profile of this compound. These protocols are based on standard methodologies and may require optimization for specific experimental conditions.

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This assay determines the binding affinity (Kᵢ) of this compound for α2-adrenoceptor subtypes.

G Workflow for Radioligand Binding Assay start Start prep Prepare cell membranes (CHO cells expressing α2 subtypes) start->prep incubate Incubate membranes with [³H]RX821002 and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand by rapid filtration incubate->separate measure Measure radioactivity of bound radioligand separate->measure analyze Analyze data to determine IC₅₀ and calculate Kᵢ measure->analyze end End analyze->end

Caption: Workflow for determining the receptor binding affinity of this compound.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human α2A, α2B, or α2C-adrenoceptor subtype.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add cell membranes, the radioligand [³H]RX821002 (at a concentration near its K₋d), and a range of concentrations of this compound.

    • For non-specific binding determination, include wells with a high concentration of a non-labeled competing ligand (e.g., yohimbine).

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration and Measurement:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Functional Assay: Inhibition of Contraction in Isolated Rat Vas Deferens

This assay assesses the functional antagonist activity of this compound at presynaptic α2-adrenoceptors.

Methodology:

  • Tissue Preparation:

    • Euthanize a male Sprague-Dawley rat and dissect the vasa deferentia.

    • Mount the tissues in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Attach the tissues to an isometric force transducer to record contractile responses.

  • Experimental Procedure:

    • Electrically stimulate the tissues to induce twitch contractions, which are modulated by presynaptic α2-adrenoceptors.

    • Obtain a cumulative concentration-response curve for the α2-agonist clonidine, which inhibits the twitch response.

    • Wash the tissues and allow them to recover.

    • Add a fixed concentration of this compound to the organ bath and allow it to equilibrate.

    • Obtain a second concentration-response curve for clonidine in the presence of this compound.

    • Repeat this procedure with several different concentrations of this compound.

  • Data Analysis:

    • Plot the log of the clonidine concentration versus the percentage of inhibition of the twitch response.

    • Determine the EC₅₀ of clonidine in the absence and presence of each concentration of this compound.

    • Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the this compound concentration. The x-intercept of the Schild plot provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

In Vivo Measurement of Femoral Artery Blood Flow in Anesthetized Dogs

This experiment evaluates the selective vasodilatory effect of this compound in a whole-animal model.

Methodology:

  • Animal Preparation:

    • Anesthetize a mongrel dog and maintain anesthesia throughout the experiment.

    • Intubate the animal and provide artificial ventilation.

    • Catheterize a femoral artery for blood pressure measurement and a femoral vein for drug administration.

    • Surgically expose the contralateral femoral artery and place an electromagnetic flow probe around the vessel to measure blood flow.

  • Experimental Protocol:

    • Allow the animal to stabilize and record baseline hemodynamic parameters (femoral blood flow, systemic blood pressure, heart rate).

    • Administer this compound intravenously at increasing doses.

    • Continuously record the hemodynamic parameters for a set period after each dose.

  • Data Analysis:

    • Calculate the percentage change in femoral artery blood flow from baseline for each dose of this compound.

    • Analyze the effects on systemic blood pressure and heart rate to assess the selectivity of the vasodilation.

Western Blot Analysis of eNOS and Akt Phosphorylation

This assay is used to investigate the molecular mechanism of this compound-induced angiogenesis.

Methodology:

  • Cell Culture and Treatment:

    • Culture human umbilical vein endothelial cells (HUVECs) to near confluence.

    • Treat the cells with various concentrations of this compound for different time periods.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated eNOS (p-eNOS), total eNOS, phosphorylated Akt (p-Akt), and total Akt.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of activation.

Conclusion

This compound is a selective peripheral vasodilator with a primary mechanism of action involving the antagonism of α2-adrenoceptors, particularly the α2C subtype. This leads to increased blood flow in the hindlimbs with minimal systemic cardiovascular effects. Additionally, this compound promotes angiogenesis through the activation of the PI3K/Akt/eNOS signaling pathway. This dual pharmacological profile suggests that this compound holds promise as a therapeutic agent for ischemic vascular diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel cardiovascular compounds.

References

OPC-28326: A Selective Femoral Vasodilator - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-28326, with the chemical name 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionylaminobenzoyl)piperidine hydrochloride monohydrate, is a novel small molecule that has demonstrated potent and selective vasodilatory effects on the femoral artery.[1] This unique pharmacological profile suggests its potential as a therapeutic agent for conditions characterized by reduced blood flow to the lower extremities, such as peripheral artery disease. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Selective α2C-Adrenoceptor Antagonism

The primary mechanism underlying the selective femoral vasodilation of this compound is its potent and selective antagonism of the α2C-adrenoceptor subtype.[2] This selectivity is crucial to its localized effect, as the α2C-adrenoceptor is highly expressed in the vascular tissues of skeletal muscle in the hind limbs.[2] By blocking these receptors, this compound inhibits the vasoconstrictive effects of endogenous catecholamines, leading to vasodilation and increased blood flow specifically in the femoral arterial bed.[1][2]

Signaling Pathway of α2C-Adrenoceptor Antagonism

G OPC28326 This compound Alpha2C α2C-Adrenoceptor OPC28326->Alpha2C Blocks G_protein Gi/o Protein Alpha2C->G_protein Activates Vasodilation Vasodilation Alpha2C->Vasodilation Inhibition leads to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Vasoconstriction Vasoconstriction cAMP->Vasoconstriction Leads to Catecholamines Catecholamines (e.g., Norepinephrine) Catecholamines->Alpha2C Activates

Caption: Signaling pathway of this compound-mediated α2C-adrenoceptor antagonism.

Secondary Mechanism: Pro-angiogenic Effects via PI3K/Akt/eNOS Pathway

In addition to its primary vasodilatory mechanism, this compound has been shown to promote angiogenesis through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) signaling pathway.[3] This suggests a dual therapeutic potential, not only acutely increasing blood flow but also promoting the long-term formation of new blood vessels in ischemic tissues.

Signaling Pathway of Pro-angiogenic Effects

G OPC28326 This compound PI3K PI3K OPC28326->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates NO ↑ Nitric Oxide (NO) eNOS->NO Angiogenesis Angiogenesis NO->Angiogenesis Promotes

Caption: Pro-angiogenic signaling pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vivo Effects of this compound on Regional Blood Flow
Animal ModelDrug AdministrationFemoral Blood Flow ChangeOther Blood Flow ChangesSystemic EffectsReference
Anesthetized Open-Chest Dogs0.3 and 1.0 µg/kg, i.v.Selective IncreaseMinimal effect on coronary, carotid, vertebral, renal, and mesenteric blood flowsMinimal action on systemic blood pressure and heart rate[1]
Isoflurane Anesthetized Rats3 mg/kg, intraduodenally+44.7 ± 13.8%Carotid blood flow: +3.6 ± 5.5%Not specified[2]
Table 2: Receptor Binding Affinity of this compound
Receptor SubtypeKi (nM)Reference
α2A-adrenoceptor2040
α2B-adrenoceptor285
α2C-adrenoceptor55
α2D-adrenoceptor3840 ± 887[2]
α2B-adrenoceptor (rat)633 ± 46[2]
α2C-adrenoceptor (rat)13.7 ± 1.9[2]
Table 3: In Vitro Angiogenesis Effects of this compound
AssayEffect of this compoundReference
Endothelial Tube Formation (HAECs)Enhanced tube formation[3]
Aortic Ring SproutingEnhanced number of microvessels[3]
eNOS Phosphorylation (HAECs)Markedly induced[3]

Detailed Experimental Protocols

In Vivo Hemodynamic Studies in Anesthetized Dogs

Objective: To assess the selective vasodilatory effect of this compound on various regional blood flows.

Experimental Workflow:

G Animal_Prep Animal Preparation (Anesthetized Open-Chest Dog) Instrumentation Instrumentation (Blood flow probes on femoral, coronary, carotid, etc. arteries) Animal_Prep->Instrumentation Baseline Baseline Measurements Instrumentation->Baseline Drug_Admin This compound Administration (i.v.) Baseline->Drug_Admin Data_Acq Data Acquisition (Continuous blood flow, BP, HR monitoring) Drug_Admin->Data_Acq Analysis Data Analysis Data_Acq->Analysis

Caption: Experimental workflow for in vivo hemodynamic studies in dogs.

Methodology:

  • Animal Model: Adult mongrel dogs of either sex.

  • Anesthesia: Anesthesia is induced and maintained with a suitable anesthetic agent (e.g., sodium pentobarbital).

  • Surgical Preparation: A thoracotomy is performed to expose the heart and major vessels. Electromagnetic or ultrasonic flow probes are placed around the femoral, coronary, carotid, vertebral, renal, and mesenteric arteries to measure blood flow. Catheters are inserted for blood pressure monitoring and drug administration.

  • Drug Administration: this compound is administered intravenously (i.v.) at doses of 0.3 and 1.0 µg/kg.[1]

  • Data Acquisition: Hemodynamic parameters, including regional blood flows, systemic blood pressure, and heart rate, are continuously recorded before and after drug administration.

  • Data Analysis: Changes in hemodynamic parameters from baseline are calculated and statistically analyzed.

Perfused Rat Hindlimb Preparation

Objective: To evaluate the direct vasodilatory effect of this compound on the hindlimb vasculature.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Preparation: The rat is anesthetized, and the femoral artery and vein of one hindlimb are cannulated. The hindlimb is surgically isolated from the systemic circulation.

  • Perfusion: The hindlimb is perfused with a physiological salt solution (e.g., Krebs-Henseleit solution) or autologous blood at a constant flow rate. Perfusion pressure is monitored as an indicator of vascular resistance.

  • Drug Administration: this compound is added to the perfusate. In some experiments, vasoconstrictors like the selective α2-adrenoceptor agonist brimonidine (B1667796) are used to pre-constrict the vasculature before administering this compound.[1]

  • Data Analysis: Changes in perfusion pressure are recorded to determine the vasodilatory or vasoconstrictor-inhibiting effects of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for different α2-adrenoceptor subtypes.

Experimental Workflow:

G Membrane_Prep Membrane Preparation (from CHO cells expressing α2 subtypes) Incubation Incubation (Membranes + [3H]RX821002 + this compound) Membrane_Prep->Incubation Separation Separation of Bound/Free Ligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioligand (Scintillation Counting) Separation->Quantification Analysis Data Analysis (Ki determination) Quantification->Analysis

Caption: Workflow for the radioligand binding assay.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells overexpressing rat α2D-, α2B-, or α2C-adrenoceptors are cultured and harvested.[2] Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: Cell membranes are incubated with a fixed concentration of the radioligand [3H]RX821002 and varying concentrations of this compound.[2]

  • Separation and Quantification: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Western Blot Analysis for PI3K/Akt/eNOS Pathway

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/eNOS pathway.

Methodology:

  • Cell Culture and Treatment: Human Aortic Endothelial Cells (HAECs) are cultured and treated with this compound for various time points.[3]

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • SDS-PAGE and Western Blotting: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and eNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified by densitometry to determine the relative levels of protein phosphorylation.

In Vitro Angiogenesis Assays

Objective: To evaluate the pro-angiogenic activity of this compound.

Endothelial Cell Tube Formation Assay:

  • Plate Coating: A layer of Matrigel or a similar basement membrane extract is coated onto the wells of a multi-well plate and allowed to solidify.

  • Cell Seeding: HAECs are seeded onto the Matrigel-coated wells in the presence or absence of this compound.[3]

  • Incubation and Visualization: The plate is incubated to allow for the formation of tube-like structures. The extent of tube formation is visualized and quantified by microscopy.

Aortic Ring Assay:

  • Aorta Excision and Sectioning: The thoracic aorta is excised from a rat, cleaned of surrounding tissue, and cut into 1-2 mm thick rings.

  • Embedding: The aortic rings are embedded in a collagen gel matrix in a multi-well plate.

  • Treatment and Incubation: The rings are cultured in endothelial cell growth medium supplemented with or without this compound.

  • Analysis: The formation of microvessel sprouts from the aortic rings is monitored and quantified over several days using microscopy.[3]

Conclusion

This compound is a promising drug candidate with a unique and selective mechanism of action for enhancing femoral blood flow. Its primary activity as an α2C-adrenoceptor antagonist, coupled with its secondary pro-angiogenic effects, suggests a multifaceted therapeutic potential for ischemic conditions of the lower limbs. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this and similar compounds.

References

OPC-28326: A Novel Angiogenic Agent for Ischemic Vascular Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-28326, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, is a selective peripheral vasodilator originally developed for its alpha2-adrenergic antagonist properties.[1][2] Emerging research has unveiled its potent pro-angiogenic capabilities, suggesting a promising therapeutic potential for ischemic vascular diseases. This technical guide provides a comprehensive overview of the angiogenic properties of this compound, detailing its mechanism of action, and summarizing key experimental findings.

Core Angiogenic Properties

This compound has demonstrated significant pro-angiogenic effects in both in vitro and in vivo models. These effects are primarily mediated through the activation of the Phosphatidylinositol-3-Kinase (PI3K)/Akt/endothelial Nitric Oxide Synthance (eNOS) signaling pathway, a critical cascade in promoting endothelial cell survival, migration, and differentiation – the hallmarks of angiogenesis.[1][2]

In Vitro Angiogenic Effects

In controlled laboratory settings, this compound has been shown to directly stimulate angiogenic processes in cultured endothelial cells.

Table 1: Summary of In Vitro Angiogenic Effects of this compound

Experimental Assay Cell Type Key Findings
Endothelial Cell Tube Formation Assay Human Aortic Endothelial Cells (HAECs) Enhanced the formation of capillary-like structures.[1][2]

| Aortic Ring Assay | Rat Aortic Rings | Increased the number of microvessel sprouts from aortic explants.[1][2] |

In Vivo Angiogenic Effects

The pro-angiogenic activity of this compound has been further substantiated in a preclinical model of peripheral artery disease.

Table 2: Summary of In Vivo Angiogenic Effects of this compound in a Mouse Hindlimb Ischemia Model

Parameter Assessed Key Findings
Blood Flow Recovery Significantly enhanced blood flow to the ischemic limb.[1][2]

| Capillary Density | Increased the density of capillaries in the ischemic muscle tissue.[1][2] |

Mechanism of Action: The PI3K/Akt/eNOS Signaling Pathway

The angiogenic properties of this compound are intrinsically linked to its ability to activate the PI3K/Akt/eNOS signaling cascade within endothelial cells. This pathway plays a pivotal role in mediating cellular responses to growth factors and other extracellular signals that drive angiogenesis.

The proposed mechanism is as follows:

  • Activation of PI3K/Akt: this compound is believed to initiate the signaling cascade by activating PI3K, which in turn phosphorylates and activates the serine/threonine kinase Akt.

  • Phosphorylation of eNOS: Activated Akt then phosphorylates eNOS at its serine 1177 residue.

  • Production of Nitric Oxide (NO): Phosphorylation of eNOS enhances its enzymatic activity, leading to an increased production of nitric oxide (NO).

  • Promotion of Angiogenesis: NO is a critical signaling molecule that promotes vasodilation, inhibits platelet aggregation, and, importantly, stimulates endothelial cell proliferation and migration, thereby driving the formation of new blood vessels.

The crucial role of this pathway is underscored by the finding that the pro-angiogenic effects of this compound are abrogated in eNOS-deficient mice.[1]

Angiogenic_Signaling_of_OPC_28326 OPC_28326 This compound PI3K PI3K OPC_28326->PI3K Activates Akt Akt PI3K->Akt Activates p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation eNOS eNOS p_Akt->eNOS Phosphorylates p_eNOS p-eNOS (Active) eNOS->p_eNOS Phosphorylation NO Nitric Oxide (NO) p_eNOS->NO Increases Production Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) NO->Angiogenesis Promotes

Figure 1: Proposed signaling pathway for the angiogenic effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for the key experiments cited in the evaluation of this compound's angiogenic properties.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Tube_Formation_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Matrigel Coat wells with Matrigel Seed Seed HAECs onto Matrigel Matrigel->Seed Cells Culture Human Aortic Endothelial Cells (HAECs) Cells->Seed Treat Treat with this compound (various concentrations) Seed->Treat Incubate Incubate Treat->Incubate Image Image tube formation (Microscopy) Incubate->Image Quantify Quantify tube length and branch points Image->Quantify

Figure 2: Workflow for the endothelial cell tube formation assay.

Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, where microvessels sprout from a piece of intact tissue.

Aortic_Ring_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Aorta Isolate rat thoracic aorta Rings Section into 1-2 mm rings Aorta->Rings Embed Embed rings in collagen gel Rings->Embed Treat Add this compound to culture medium Embed->Treat Incubate Incubate for several days Treat->Incubate Image Image microvessel sprouts (Microscopy) Incubate->Image Quantify Count the number of sprouts Image->Quantify

Figure 3: Workflow for the aortic ring assay.

Mouse Hindlimb Ischemia Model

This in vivo model is a well-established method for studying peripheral artery disease and the effects of pro-angiogenic compounds.

Hindlimb_Ischemia_Model_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_assessment Assessment Anesthetize Anesthetize mouse Ligate Ligate and excise femoral artery Anesthetize->Ligate Administer Administer this compound (e.g., oral gavage) Ligate->Administer BloodFlow Measure blood flow recovery (Laser Doppler Imaging) Administer->BloodFlow Histology Harvest ischemic muscle for histology Administer->Histology CapillaryDensity Quantify capillary density (Immunostaining for CD31) Histology->CapillaryDensity

Figure 4: Workflow for the mouse hindlimb ischemia model.

Western Blotting for Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation status of specific proteins, providing insights into the activation of signaling pathways.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis and Transfer cluster_detection Detection CellLysates Prepare cell lysates from HAECs treated with this compound ProteinQuant Quantify protein concentration CellLysates->ProteinQuant SDSPAGE Separate proteins by SDS-PAGE ProteinQuant->SDSPAGE Transfer Transfer proteins to membrane SDSPAGE->Transfer Block Block membrane Transfer->Block PrimaryAb Incubate with primary antibodies (anti-p-Akt, anti-p-eNOS) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detect Detect signal (chemiluminescence) SecondaryAb->Detect Quantify Quantify band intensity Detect->Quantify

Figure 5: Workflow for Western blotting of phosphorylated proteins.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a promising pro-angiogenic agent with a clear mechanism of action involving the PI3K/Akt/eNOS pathway. Its ability to enhance tube formation, microvessel sprouting, and improve blood flow and capillary density in ischemic tissue highlights its therapeutic potential for diseases characterized by insufficient blood supply. Further research is warranted to fully elucidate the dose-response relationships and to translate these preclinical findings into clinical applications for the treatment of ischemic vascular diseases.

References

An In-Depth Technical Guide on OPC-28326 and the PI3K/Akt/eNOS Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OPC-28326 is a novel small molecule compound with significant potential in the treatment of ischemic vascular diseases. Its primary mechanism of action is as a selective antagonist of the α2C-adrenoceptor, leading to potent vasodilation, particularly in the peripheral vasculature. Beyond its vasodilatory effects, emerging evidence has illuminated a crucial role for this compound in promoting angiogenesis through the activation of the phosphatidylinositol-3-kinase (PI3K)/Akt/endothelial nitric oxide synthase (eNOS) signaling pathway. This technical guide provides a comprehensive overview of the core pharmacology of this compound, with a specific focus on its interaction with the PI3K/Akt/eNOS pathway, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to this compound

This compound, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, was initially developed as a selective peripheral vasodilator.[1][2] Its unique pharmacological profile is characterized by a selective increase in blood flow to the lower extremities, with minimal impact on systemic blood pressure and heart rate.[3] This selectivity is attributed to its antagonist activity at α2-adrenergic receptors.[4] Further investigation has revealed that this compound also possesses potent pro-angiogenic properties, which are mediated through the activation of the critical cell survival and growth signaling cascade, the PI3K/Akt/eNOS pathway.[1][5]

Core Mechanism of Action: α2C-Adrenoceptor Antagonism

The primary pharmacological action of this compound is its selective antagonism of α2-adrenoceptors, with a notable preference for the α2C subtype.[6] This antagonistic action inhibits the vasoconstrictive effects of endogenous catecholamines, leading to vasodilation and increased blood flow, particularly in the femoral arterial bed.[6][7] The abundance of α2C-adrenoceptors in the vascular tissues of skeletal muscle may account for the selective effect of this compound in increasing femoral blood flow.[6]

Quantitative Data: Receptor Binding Affinity and Vasodilatory Effects

The selectivity of this compound for α2-adrenoceptor subtypes has been quantified through radioligand binding assays. Furthermore, its functional consequence on blood flow has been demonstrated in preclinical models.

Parameterα2A-Adrenoceptorα2B-Adrenoceptorα2C-AdrenoceptorReference
Kᵢ (nM) 2040 ± 40285 ± 4355 ± 8[7]
Kᵢ (nM) 3840 ± 887633 ± 4613.7 ± 1.9[2]
ParameterMeasurementConditionsReference
Femoral Blood Flow 44.7 ± 13.8% increase3 mg/kg, intraduodenally in isoflurane-anesthetized rats, 45 min after administration[2]
Carotid Blood Flow 3.6 ± 5.5% increase3 mg/kg, intraduodenally in isoflurane-anesthetized rats, 45 min after administration[2]

The Role of the PI3K/Akt/eNOS Signaling Pathway in this compound-Mediated Angiogenesis

A growing body of evidence indicates that the therapeutic benefits of this compound extend beyond simple vasodilation and involve the active promotion of new blood vessel formation, a process known as angiogenesis.[1][5] This pro-angiogenic effect is critically dependent on the activation of the PI3K/Akt/eNOS signaling pathway in endothelial cells.[1]

Signaling Pathway Diagram

PI3K_Akt_eNOS_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects OPC28326 This compound Receptor Receptor (e.g., GPCR) OPC28326->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (Activates) eNOS eNOS Akt->eNOS Phosphorylates (Activates) NO Nitric Oxide (NO) eNOS->NO Produces Angiogenesis Angiogenesis NO->Angiogenesis Vasodilation Vasodilation NO->Vasodilation

This compound activates the PI3K/Akt/eNOS signaling cascade.

Activation of this pathway by this compound leads to the phosphorylation and subsequent activation of endothelial nitric oxide synthase (eNOS).[1] Activated eNOS produces nitric oxide (NO), a critical signaling molecule that promotes endothelial cell proliferation, migration, and differentiation, all of which are essential steps in the formation of new blood vessels.[1][8] The importance of this pathway is underscored by the finding that the pro-angiogenic effects of this compound are abolished in eNOS-deficient mice.[1]

Experimental Protocols for Assessing this compound Activity

The pro-angiogenic and vasodilatory effects of this compound have been characterized using a variety of in vitro and in vivo experimental models. The following sections provide detailed methodologies for key assays.

Western Blotting for eNOS Phosphorylation

This protocol outlines the general steps for assessing the phosphorylation status of eNOS in response to this compound treatment in human aortic endothelial cells (HAECs).

Methodology:

  • Cell Culture and Treatment: HAECs are cultured to 70-80% confluency and then treated with this compound at various concentrations and for different durations.

  • Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated eNOS (Ser1177) and total eNOS. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Methodology:

  • Plate Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify at 37°C.

  • Cell Seeding: HAECs are seeded onto the gel in the presence of various concentrations of this compound or control vehicle.

  • Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO₂ for 4-18 hours.

  • Visualization and Quantification: The formation of tube-like structures is observed using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Aortic Ring Sprouting Assay

This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis.

Methodology:

  • Aorta Excision and Preparation: Thoracic aortas are harvested from rats or mice, cleaned of periadventitial fat, and cross-sectioned into 1-2 mm thick rings.

  • Embedding: The aortic rings are embedded in a collagen gel matrix in a 48-well plate.

  • Treatment: The rings are cultured in endothelial cell growth medium supplemented with various concentrations of this compound or control vehicle.

  • Sprouting Assessment: The outgrowth of microvessels from the aortic rings is monitored and photographed daily for 7-14 days.

  • Quantification: The extent of angiogenic sprouting is quantified by measuring the length and number of the outgrowing capillaries.

Mouse Hindlimb Ischemia Model

This in vivo model is used to evaluate the effect of this compound on blood flow recovery and angiogenesis in an ischemic setting.

Methodology:

  • Surgical Procedure: Unilateral hindlimb ischemia is induced in mice by ligating and excising the femoral artery.

  • Drug Administration: Mice are treated with this compound or a vehicle control, typically via oral gavage or in the diet.

  • Blood Flow Measurement: Blood flow in the ischemic and non-ischemic limbs is measured at various time points post-surgery using laser Doppler perfusion imaging.

  • Histological Analysis: After a set period, the ischemic muscle tissue is harvested, sectioned, and stained with antibodies against endothelial cell markers (e.g., CD31) to quantify capillary density.

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for In Vitro Angiogenesis Assays

InVitro_Workflow cluster_western Western Blot cluster_tube Tube Formation Assay cluster_aortic Aortic Ring Assay WB_start HAEC Culture & this compound Treatment WB_lysis Cell Lysis & Protein Quantification WB_start->WB_lysis WB_sds SDS-PAGE & Transfer WB_lysis->WB_sds WB_immuno Immunoblotting (p-eNOS, eNOS) WB_sds->WB_immuno WB_detect Detection & Quantification WB_immuno->WB_detect TF_start Coat Plate with Matrigel TF_seed Seed HAECs with this compound TF_start->TF_seed TF_incubate Incubate (4-18h) TF_seed->TF_incubate TF_quantify Visualize & Quantify Tube Formation TF_incubate->TF_quantify AR_start Excise & Section Aorta AR_embed Embed Rings in Collagen AR_start->AR_embed AR_treat Treat with this compound AR_embed->AR_treat AR_assess Monitor & Quantify Sprouting AR_treat->AR_assess

Workflow for in vitro assessment of this compound's pro-angiogenic effects.
Logical Relationship of this compound's Dual Mechanism of Action

Dual_Mechanism cluster_alpha2 α2C-Adrenoceptor Antagonism cluster_pi3k PI3K/Akt/eNOS Pathway Activation OPC28326 This compound Alpha2_block Blocks α2C-Adrenoceptors in Vascular Smooth Muscle OPC28326->Alpha2_block PI3K_act Activates PI3K/Akt Pathway in Endothelial Cells OPC28326->PI3K_act Vasodilation Vasodilation Alpha2_block->Vasodilation BloodFlow Increased Peripheral Blood Flow Vasodilation->BloodFlow Therapeutic_Effect Therapeutic Effect in Ischemic Vascular Disease BloodFlow->Therapeutic_Effect eNOS_phos eNOS Phosphorylation & Activation PI3K_act->eNOS_phos NO_prod Increased Nitric Oxide Production eNOS_phos->NO_prod Angiogenesis Angiogenesis NO_prod->Angiogenesis Angiogenesis->Therapeutic_Effect

This compound exerts its therapeutic effects via two distinct mechanisms.

Conclusion

This compound is a promising therapeutic agent with a dual mechanism of action that addresses key pathologies in ischemic vascular diseases. Its ability to not only increase blood flow through α2C-adrenoceptor antagonism but also to promote the formation of new blood vessels via the PI3K/Akt/eNOS pathway makes it a compelling candidate for further development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design future studies aimed at elucidating its full pharmacological profile and clinical utility.

References

In Vitro Profile of OPC-28326: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-28326, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, is a selective peripheral vasodilator. Extensive in vitro studies have been conducted to elucidate its mechanism of action and pharmacological effects. This technical guide provides a comprehensive overview of the key in vitro experiments performed on this compound, detailing its interaction with α2-adrenoceptors and its role in promoting angiogenesis through the PI3K/Akt/eNOS signaling pathway. This document is intended to serve as a resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Selective α2-Adrenoceptor Antagonism

The primary mechanism of action of this compound is its antagonistic activity at α2-adrenoceptors. Notably, it exhibits a significant selectivity for the α2C-adrenoceptor subtype over the α2A and α2B subtypes. This selectivity is believed to contribute to its potent vasodilating effect on the femoral arterial bed with minimal impact on systemic blood pressure and heart rate.

Quantitative Data: Binding Affinity of this compound for α2-Adrenoceptor Subtypes

The binding affinity of this compound to different α2-adrenoceptor subtypes has been quantified through radioligand binding assays. The equilibrium dissociation constants (Ki) from these studies are summarized in the table below.

Adrenoceptor SubtypeKi (nM)Reference
α2A2040 ± 40
α2B285 ± 43
α2C55 ± 8
α2D (rat homolog of α2A)3840 ± 887
α2B (rat)633 ± 46
α2C (rat)13.7 ± 1.9

Key In Vitro Experiments and Protocols

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This assay is fundamental to determining the binding affinity of this compound to the different α2-adrenoceptor subtypes.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably overexpressing individual rat or human α2-adrenoceptor subtypes (α2A/α2D, α2B, α2C) are used.

  • Membrane Preparation:

    • Cultured CHO cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • The homogenate is centrifuged at low speed to remove nuclei and large debris.

    • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a suitable binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Protein concentration is determined using a standard method like the BCA assay.

  • Binding Assay:

    • In a 96-well plate, cell membranes (typically 3-20 µg of protein) are incubated in a final volume of 250 µL.

    • A fixed concentration of the radioligand, [3H]RX821002, is added to each well.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled α2-adrenoceptor antagonist (e.g., yohimbine).

    • The plate is incubated, typically for 60 minutes at 30°C, with gentle agitation.

    • The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of specific [3H]RX821002 binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Harvest Harvest CHO Cells Homogenize Homogenize Cells Harvest->Homogenize Centrifuge_Low Low-Speed Centrifugation Homogenize->Centrifuge_Low Centrifuge_High High-Speed Centrifugation Centrifuge_Low->Centrifuge_High Resuspend Resuspend Membranes Centrifuge_High->Resuspend Incubate Incubate Membranes with [3H]RX821002 & this compound Resuspend->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate_IC50 Calculate IC50 Count->Calculate_IC50 Calculate_Ki Calculate Ki Calculate_IC50->Calculate_Ki

Radioligand Binding Assay Workflow
Functional Antagonism Assessment using a Luciferase Reporter Assay

To confirm that this compound acts as an antagonist, a functional assay is employed. This often involves a reporter gene, such as luciferase, linked to a signaling pathway that is modulated by the receptor of interest.

  • Cell Lines: CHO cells co-expressing an α2-adrenoceptor subtype and a luciferase reporter gene under the control of a cAMP-responsive element (CRE) are used. α2-adrenoceptors are Gαi-coupled, meaning their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and thus reduced luciferase expression.

  • Assay Procedure:

    • CHO-K1/CRE/Luciferase cells are seeded into a 96-well plate and cultured for 24 hours.

    • The cells are then treated with a fixed concentration of an α2-adrenoceptor agonist (e.g., epinephrine) in the presence of varying concentrations of this compound.

    • A control group is treated with the agonist alone.

    • The cells are incubated for a sufficient period to allow for changes in gene expression (typically 4-6 hours).

    • After incubation, the cells are lysed, and a luciferase assay reagent containing the substrate (luciferin) is added.

    • The luminescence, which is proportional to the luciferase activity, is measured using a luminometer.

  • Data Analysis: The ability of this compound to reverse the agonist-induced decrease in luciferase activity is quantified. The concentration of this compound that produces a 50% reversal of the agonist effect is determined. The results confirm the antagonistic nature of this compound.

G Agonist α2-Adrenoceptor Agonist Receptor α2-Adrenoceptor Agonist->Receptor Activates AdenylylCyclase Adenylyl Cyclase Receptor->AdenylylCyclase Inhibits OPC28326 This compound OPC28326->Receptor Blocks cAMP cAMP AdenylylCyclase->cAMP Produces CRE CRE cAMP->CRE Activates Luciferase Luciferase Expression CRE->Luciferase Drives Luminescence Luminescence Luciferase->Luminescence Produces

Luciferase Reporter Assay Principle
In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay

This compound has been shown to promote angiogenesis, a process that is crucial for blood flow recovery in ischemic tissues.[1] The tube formation assay is a classic in vitro model to assess this pro-angiogenic activity.

  • Cell Line: Human Aortic Endothelial Cells (HAECs) are commonly used for this assay.[1]

  • Assay Procedure:

    • A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.

    • HAECs are harvested and resuspended in a basal medium, often with reduced serum.

    • The cell suspension is then treated with different concentrations of this compound or a vehicle control.

    • The treated cell suspension is added to the Matrigel-coated wells.

    • The plate is incubated at 37°C in a CO2 incubator for several hours (typically 4-18 hours).

    • During this time, the endothelial cells will migrate and align to form capillary-like structures (tubes).

    • The formation of these tubes is observed and quantified using a microscope. Parameters such as the number of branch points, total tube length, and the number of loops can be measured using image analysis software.

  • Data Analysis: A significant increase in the quantified parameters in the this compound-treated groups compared to the control group indicates a pro-angiogenic effect.[1]

G Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Solidify Solidify Matrigel at 37°C Coat_Plate->Solidify Prepare_Cells Prepare HAEC suspension in reduced serum medium Solidify->Prepare_Cells Treat_Cells Treat cells with This compound or vehicle Prepare_Cells->Treat_Cells Seed_Cells Seed treated cells onto Matrigel Treat_Cells->Seed_Cells Incubate Incubate at 37°C (4-18 hours) Seed_Cells->Incubate Observe Observe tube formation with a microscope Incubate->Observe Quantify Quantify tube formation (branch points, length) Observe->Quantify End End Quantify->End

Tube Formation Assay Workflow
Investigation of the PI3K/Akt/eNOS Signaling Pathway

The pro-angiogenic effects of this compound are linked to the activation of the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) signaling pathway.[1] Western blotting is a key technique to demonstrate the activation of this pathway through the detection of protein phosphorylation.

  • Cell Culture and Treatment: HAECs are cultured to near confluence and may be serum-starved for a period to reduce basal signaling. The cells are then treated with this compound for various time points.

  • Protein Extraction:

    • After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS).

    • The cells are then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

    • The cell lysates are collected and centrifuged to pellet cell debris.

    • The protein concentration of the supernatant is determined.

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for the phosphorylated forms of Akt (p-Akt, typically at Ser473) and eNOS (p-eNOS, typically at Ser1177), as well as antibodies for total Akt and total eNOS as loading controls.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the bands corresponding to p-Akt and p-eNOS is quantified and normalized to the intensity of the total Akt and eNOS bands, respectively. An increase in the ratio of phosphorylated to total protein indicates activation of the signaling pathway.[1]

G OPC28326 This compound Unknown_Receptor Unknown Receptor (hypothesized) OPC28326->Unknown_Receptor PI3K PI3K Unknown_Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt eNOS eNOS pAkt->eNOS Phosphorylates peNOS p-eNOS eNOS->peNOS NO Nitric Oxide peNOS->NO Produces Angiogenesis Angiogenesis (Tube Formation) NO->Angiogenesis Promotes

This compound Angiogenic Signaling Pathway

Summary and Conclusion

The in vitro studies on this compound have provided a solid foundation for understanding its pharmacological profile. Its selective antagonism of the α2C-adrenoceptor subtype underpins its targeted vasodilatory effects. Furthermore, its ability to promote angiogenesis via the PI3K/Akt/eNOS signaling pathway highlights its potential therapeutic applications in ischemic conditions. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and other related compounds in the drug discovery and development pipeline.

References

The Journey of a Selective Vasodilator: An In-depth Technical Guide to the Early Discovery and Development of OPC-28326

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial discovery and early-stage development of OPC-28326, a novel compound identified for its selective vasodilatory properties. The document delves into its mechanism of action, key preclinical findings, and early clinical evidence, presenting a detailed look at the foundational science that has defined its therapeutic potential.

Core Mechanism of Action: A Selective Antagonist of the α2C-Adrenergic Receptor

This compound is a selective α2-adrenergic receptor antagonist with a pronounced preference for the α2C-adrenoceptor subtype.[1][2][3] This selectivity is central to its pharmacological profile. The α2C-adrenergic receptors are predominantly located in the smooth muscle of peripheral blood vessels, particularly in the extremities. By antagonizing these receptors, this compound inhibits vasoconstriction, leading to vasodilation and increased blood flow in these specific regions.[4] This targeted action allows for localized vasodilation with minimal impact on systemic blood pressure and heart rate.[5]

The signaling pathway initiated by α2C-adrenergic receptor activation involves the inhibition of adenylyl cyclase, leading to decreased cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent smooth muscle contraction. This compound blocks this cascade, resulting in smooth muscle relaxation and vasodilation.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell OPC28326 This compound Alpha2C α2C-Adrenergic Receptor OPC28326->Alpha2C Antagonizes G_protein Gi Protein Alpha2C->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Contraction Vasoconstriction G_protein->Contraction Leads to cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Vasodilation PKA->Relaxation cluster_Preclinical Preclinical Evaluation Workflow InVitro In Vitro Studies (Radioligand Binding Assays) ExVivo Ex Vivo Studies (Perfused Rat Hindlimb) InVitro->ExVivo InVivo_Anesthetized In Vivo Studies (Anesthetized Open-Chest Dogs) ExVivo->InVivo_Anesthetized InVivo_Conscious In Vivo Studies (Conscious Animal Models) InVivo_Anesthetized->InVivo_Conscious Data_Analysis Data Analysis and Pharmacological Profiling InVivo_Conscious->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization cluster_ClinicalTrial Phase II Clinical Trial Workflow Patient_Recruitment Patient Recruitment (Raynaud's Phenomenon secondary to Scleroderma) Randomization Randomized, Double-Blind, Placebo-Controlled, Crossover Design Patient_Recruitment->Randomization Treatment_Periods Three Treatment Periods: - this compound (10 mg) - this compound (40 mg) - Placebo Randomization->Treatment_Periods Cold_Challenge Cold Challenge Test Treatment_Periods->Cold_Challenge Endpoint_Measurement Primary Endpoint Measurement: Time to Skin Temperature Recovery Cold_Challenge->Endpoint_Measurement Data_Analysis Statistical Analysis of Efficacy and Safety Endpoint_Measurement->Data_Analysis

References

OPC-28326: A Technical Guide on Physicochemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OPC-28326, identified chemically as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, is a novel small molecule with potent and selective vasodilatory effects.[1] This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its physicochemical properties, stability considerations, and its intricate mechanism of action. While specific quantitative data on solubility and stability are not publicly available, this document outlines general principles and methodologies relevant to a compound of this nature. The guide also details the signaling pathways through which this compound exerts its therapeutic effects, supported by visualizations and summaries of experimental protocols from key studies.

Physicochemical Properties

As a hydrochloride monohydrate salt, this compound is expected to exhibit improved solubility in aqueous media compared to its free base form. The salt form enhances the dissolution rate, a critical factor for bioavailability.[2][3][4]

Solubility Profile

While specific quantitative solubility data for this compound in various solvents has not been published, general solubility characteristics can be inferred from its chemical structure and salt form.

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
WaterModerately to Highly SolubleAs a hydrochloride salt, it is designed for aqueous solubility. The pH of the solution will significantly impact solubility.[5]
DMSO (Dimethyl Sulfoxide)SolubleA common aprotic solvent for dissolving a wide range of organic compounds.
EthanolSolubleA polar protic solvent often used in pharmaceutical formulations.
PBS (Phosphate-Buffered Saline)Likely SolubleSolubility will be dependent on the final pH of the solution.
Experimental Protocol: General Solubility Assessment for Hydrochloride Salts

A standard protocol to determine the equilibrium solubility of a hydrochloride salt like this compound would involve the following steps:

  • Preparation of Solutions: A surplus of the compound is added to a series of vials containing different solvents (e.g., water, DMSO, ethanol, PBS at various pH levels).

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: An aliquot of the supernatant is carefully removed from each vial and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed in units such as mg/mL or mmol/L.

Stability Profile

The stability of a drug candidate is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Stability testing for small molecules like this compound is guided by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]

General Stability Considerations

As a hydrochloride monohydrate, this compound may be susceptible to degradation under certain conditions:

  • pH: The stability of the compound in solution is likely to be pH-dependent. Hydrolysis can occur at extreme pH values.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Light: Photodegradation can occur if the molecule contains chromophores that absorb light in the UV-Vis range.

  • Oxidation: The presence of functional groups susceptible to oxidation could lead to degradation in the presence of oxygen or oxidizing agents.

Experimental Protocol: General Stability-Indicating Assay

A typical stability study for a compound like this compound would follow ICH guidelines and involve:

  • Forced Degradation Studies: The compound is subjected to stress conditions (e.g., high temperature, extreme pH, oxidative stress, and light exposure) to identify potential degradation products and pathways.

  • Long-Term and Accelerated Stability Studies: The compound is stored under controlled temperature and humidity conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated) for an extended period.[7]

  • Sample Analysis: At specified time points, samples are withdrawn and analyzed using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

  • Data Evaluation: The rate of degradation is determined, and the shelf-life is extrapolated.

Mechanism of Action

This compound exerts its vasodilatory and angiogenic effects through a dual mechanism: selective antagonism of the α2C-adrenoceptor and activation of the PI3K/Akt/eNOS signaling pathway.

α2C-Adrenoceptor Antagonism

This compound is a selective antagonist of the α2C-adrenoceptor.[10] Alpha-2 adrenergic receptors are G protein-coupled receptors that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[11] By blocking the α2C subtype, which is found in vascular tissues, this compound inhibits the vasoconstrictive signals mediated by this receptor, leading to vasodilation.[10][12]

G_protein_signaling cluster_membrane Plasma Membrane OPC28326 This compound AdrenergicReceptor α2C-Adrenoceptor OPC28326->AdrenergicReceptor Antagonizes G_protein Gi/o Protein AdrenergicReceptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase Vasoconstriction Vasoconstriction cAMP->Vasoconstriction Leads to (inhibition)

α2C-Adrenoceptor Antagonism by this compound.
PI3K/Akt/eNOS Pathway Activation

This compound also promotes angiogenesis, the formation of new blood vessels. This is achieved through the activation of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[13] Activated eNOS produces nitric oxide (NO), a potent vasodilator and a key signaling molecule in angiogenesis.

PI3K_Akt_eNOS_Pathway OPC28326 This compound Receptor Unknown Receptor OPC28326->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Activates) NO Nitric Oxide (NO) eNOS->NO Produces Angiogenesis Angiogenesis NO->Angiogenesis Vasodilation Vasodilation NO->Vasodilation

PI3K/Akt/eNOS Signaling Pathway Activated by this compound.

Summary of Key Experimental Protocols

The following are summaries of methodologies from published studies that have elucidated the mechanism of action of this compound.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of this compound to different α2-adrenoceptor subtypes.

  • Methodology:

    • Membrane preparations from cells overexpressing specific rat α2-adrenoceptor subtypes (α2A, α2B, or α2C) were used.

    • These membranes were incubated with a radiolabeled ligand (e.g., [3H]RX821002) and varying concentrations of this compound.

    • The amount of radioligand bound to the receptors was measured after separating the bound and free ligand.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the binding affinity (Ki).[10]

Mouse Hindlimb Ischemia Model
  • Objective: To evaluate the in vivo angiogenic effects of this compound.

  • Methodology:

    • Unilateral hindlimb ischemia was surgically induced in mice by ligating and excising the femoral artery.

    • Mice were then treated with this compound, typically administered in their diet.

    • Blood flow recovery in the ischemic limb was monitored over time using techniques like Laser Doppler Perfusion Imaging.

    • At the end of the study, the ischemic muscle tissue was harvested for histological analysis to assess capillary density (e.g., by staining for CD31).

Experimental_Workflow Start Start: Mouse Hindlimb Ischemia Model Surgery Surgical Ligation of Femoral Artery Start->Surgery Treatment Treatment Groups: - Control - this compound Surgery->Treatment Monitoring Blood Flow Monitoring (Laser Doppler) Treatment->Monitoring Endpoint Endpoint Analysis: - Histology (Capillary Density) - Western Blot (e.g., p-eNOS) Monitoring->Endpoint Conclusion Conclusion: Assess Angiogenic Effect Endpoint->Conclusion

Workflow for Mouse Hindlimb Ischemia Model.

Conclusion

This compound is a promising therapeutic agent with a well-defined dual mechanism of action involving α2C-adrenoceptor antagonism and activation of the pro-angiogenic PI3K/Akt/eNOS pathway. While specific public data on its solubility and stability are limited, its formulation as a hydrochloride monohydrate suggests favorable properties for pharmaceutical development. Further studies are warranted to fully characterize its physicochemical profile to support its progression through clinical development. This guide provides a foundational understanding for researchers and drug development professionals working with or interested in this compound.

References

Methodological & Application

Application Notes and Protocols for OPC-28326 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-28326, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, is a selective peripheral vasodilator.[1] Its primary mechanism of action involves acting as an antagonist for alpha2-adrenergic receptors, with a particular selectivity for the α2C-adrenoceptor subtype.[2][3] Preclinical studies have demonstrated its potential therapeutic effects in conditions associated with reduced blood flow and tissue ischemia. Notably, this compound has been shown to promote angiogenesis, the formation of new blood vessels, through the activation of the PI3K/Akt/eNOS signaling pathway.[1][4] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse studies, based on findings from published research.

Data Presentation

The following tables summarize the quantitative data from key in vivo mouse studies investigating the effects of this compound.

Table 1: Efficacy of this compound in a Mouse Model of Myocardial Infarction
ParameterControl GroupThis compound Group (0.05% in diet)p-valueReference
Survival Rate (4 weeks post-MI)44%83%< 0.05[4]
Left Ventricular Remodeling-Significantly Mitigated< 0.05[4]
Left Ventricular Dysfunction-Significantly Mitigated< 0.05[4]
Table 2: Efficacy of this compound in a Mouse Model of Hindlimb Ischemia
ParameterControl GroupThis compound GroupOutcomeReference
Blood Flow Recovery--Significantly Enhanced[1]
Capillary Density (Ischemic Muscle)--Increased[1]

Experimental Protocols

Protocol 1: Myocardial Infarction Model in Mice

This protocol is based on a study investigating the effect of this compound on post-infarction cardiac remodeling.[4]

1. Animal Model:

  • Species: Mouse

  • Strain: C3H/He

  • Sex: Male

2. Myocardial Infarction Induction:

  • Anesthetize the mice.

  • Perform a thoracotomy to expose the heart.

  • Ligate the left anterior descending coronary artery to induce myocardial infarction.

  • Close the chest and allow the animals to recover.

3. This compound Administration:

  • Dosage: 0.05% this compound mixed in standard mouse chow.

    • Note on Dosage Calculation: The conversion of the dietary percentage to a milligram per kilogram per day (mg/kg/day) dose is dependent on the daily food consumption of the mice. Assuming an average daily food intake of 3-5 grams for a 20-25 gram mouse, the approximate dosage would be in the range of 60-125 mg/kg/day. Researchers should measure the actual food intake in their specific mouse strain and housing conditions to determine a more precise dosage.

  • Administration Route: Oral (ad libitum feeding).

  • Treatment Duration: 4 weeks, starting immediately after the induction of myocardial infarction.

4. Outcome Assessment:

  • Survival Rate: Monitor and record animal survival over the 4-week treatment period.

  • Cardiac Function and Remodeling:

    • Perform echocardiography at the end of the study to assess parameters such as ejection fraction, fractional shortening, and ventricular dimensions.

    • Harvest the hearts for histological analysis to measure infarct size and wall thickness.

  • Cell Proliferation and Apoptosis:

    • Perform immunohistochemical staining for markers such as Ki-67 (proliferation) and TUNEL (apoptosis) on cardiac tissue sections.

Protocol 2: Hindlimb Ischemia Model in Mice

This protocol is based on a study evaluating the angiogenic effects of this compound.[1]

1. Animal Model:

  • Species: Mouse

  • Strains: C3H and C57BL

2. Hindlimb Ischemia Induction:

  • Anesthetize the mice.

  • Make a small incision in the skin of the upper thigh to expose the femoral artery.

  • Ligate the femoral artery at its proximal end.

  • Excise the femoral artery and its branches.

  • Close the incision with sutures.

3. This compound Administration (Proposed Methods):

As the original study does not specify the exact dosage and administration route for the hindlimb ischemia model, the following are proposed methods based on available data and common laboratory practice.

  • Oral Gavage:

    • Dosage: Based on the dietary study, a starting dose of 30-60 mg/kg/day administered once daily by oral gavage could be considered. Dose-response studies are recommended to determine the optimal dosage.

    • Formulation: this compound can be suspended in a suitable vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) or a solution of 1% methylcellulose.

  • Intraperitoneal (IP) Injection:

    • Dosage: A starting dose of 10-30 mg/kg/day administered once daily by IP injection could be evaluated.

    • Formulation: The solubility of this compound in common vehicles for injection should be determined. A formulation in saline with a small percentage of a solubilizing agent like DMSO or Tween 80 may be necessary.

4. Outcome Assessment:

  • Blood Flow Recovery:

    • Measure blood flow in the ischemic and non-ischemic limbs at various time points (e.g., day 0, 7, 14, 21) using Laser Doppler Perfusion Imaging (LDPI).

    • Calculate the perfusion ratio of the ischemic to the non-ischemic limb.

  • Capillary Density:

    • At the end of the study, harvest the ischemic and non-ischemic gastrocnemius muscles.

    • Perform immunohistochemical staining for endothelial cell markers such as CD31 or von Willebrand Factor (vWF).

    • Quantify the number of capillaries per muscle fiber or per unit area.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The pro-angiogenic effects of this compound are mediated through the PI3K/Akt/eNOS signaling pathway.[1]

OPC28326_Signaling_Pathway OPC28326 This compound Alpha2C_AR α2C-Adrenoceptor OPC28326->Alpha2C_AR Antagonizes PI3K PI3K Alpha2C_AR->PI3K Leads to activation of Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/Activates NO Nitric Oxide (NO) eNOS->NO Produces Angiogenesis Angiogenesis NO->Angiogenesis Promotes

Caption: this compound signaling pathway promoting angiogenesis.

Experimental Workflow for Hindlimb Ischemia Model

The following diagram outlines the key steps in the mouse hindlimb ischemia model for evaluating this compound.

Hindlimb_Ischemia_Workflow Start Start: Select Mice Anesthesia Anesthetize Mice Start->Anesthesia Surgery Induce Hindlimb Ischemia (Femoral Artery Ligation) Anesthesia->Surgery Grouping Randomize into Groups (Control vs. This compound) Surgery->Grouping Treatment Administer this compound or Vehicle Grouping->Treatment Monitoring Monitor Animal Health & Weight Treatment->Monitoring BloodFlow Measure Blood Flow (Laser Doppler Perfusion Imaging) Monitoring->BloodFlow Endpoint Endpoint: Euthanize & Harvest Tissues Monitoring->Endpoint BloodFlow->Monitoring Repeat at time points Analysis Histological Analysis (Capillary Density) Endpoint->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: Experimental workflow for the mouse hindlimb ischemia model.

References

Application Notes and Protocols for OPC-28326 Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-28326 is a selective α2C-adrenoceptor antagonist that has demonstrated potent peripheral vasodilator effects, primarily targeting the femoral arterial bed.[1][2] Its mechanism of action also involves the promotion of angiogenesis through the PI3K/Akt/eNOS signaling pathway.[3] These properties make this compound a compound of interest for research into conditions involving peripheral artery disease and ischemia.

This document provides detailed protocols for the administration of this compound to rats for preclinical research, based on available literature and general laboratory guidelines. It also summarizes key quantitative data and visualizes the compound's signaling pathway and experimental workflows.

Data Presentation

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Receptor Binding Affinity of this compound [4]

Adrenoceptor SubtypeKi (nM)
α2A2040
α2B285
α2C55

Table 2: In Vivo Efficacy of this compound in Rats [1]

SpeciesDoseRoute of AdministrationEffect
Rat3 mg/kgIntraduodenal44.7% increase in femoral blood flow

Table 3: Dosages of this compound Used in Animal Studies

SpeciesDosageRoute of AdministrationReference
Rat3 mg/kgIntraduodenal[1]
Dog0.3, 1.0, 3.0 mg/kgOral[5]
Dog0.3, 1.0 µg/kgIntravenous[2]
Mouse0.05% in dietOral (dietary)[6]

Experimental Protocols

Important Note on Formulation: The specific vehicle used for the solubilization or suspension of this compound for administration in rats is not explicitly detailed in the reviewed literature. As this compound is a hydrochloride salt, it is likely soluble in aqueous vehicles. For novel compounds, a common approach is to first assess solubility in sterile water for injection or saline. If solubility is limited, common non-aqueous vehicles such as polyethylene (B3416737) glycol 400 (PEG400), or suspension vehicles like 0.5% methylcellulose (B11928114) may be considered. It is strongly recommended to perform solubility and stability tests of the intended formulation prior to in vivo administration.

Protocol 1: Oral Gavage (PO) Administration

This protocol is a general guideline for the oral administration of a test compound to rats.

Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile water, 0.9% saline, or 0.5% methylcellulose)

  • Rat gavage needles (16-18 gauge, 2-3 inches long, with a rounded tip)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the rat to accurately calculate the required dose volume.

  • Formulation Preparation: Prepare the this compound formulation at the desired concentration. Ensure the solution or suspension is homogeneous.

  • Dosage Calculation: Calculate the volume to be administered based on the rat's body weight and the target dose. The maximum recommended gavage volume for rats is 10-20 mL/kg.

  • Restraint: Gently but firmly restrain the rat to immobilize its head and torso. The animal's body should be held in a vertical position to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly with minimal resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound formulation.

  • Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Protocol 2: Intravenous (IV) Injection via the Lateral Tail Vein

This is a standard procedure for intravenous administration in rats.

Materials:

  • This compound in a sterile, injectable vehicle (e.g., sterile saline)

  • 25-27 gauge needles

  • 1 mL syringes

  • A rat restraining device

  • A heat lamp or warming pad

Procedure:

  • Animal Preparation: Place the rat in a restraining device, allowing access to the tail.

  • Vein Dilation: To facilitate injection, warm the tail using a heat lamp or a warming pad. This will cause the lateral tail veins to dilate and become more visible.

  • Formulation Preparation: Prepare the sterile this compound solution. Ensure there are no air bubbles in the syringe.

  • Injection Site Preparation: Clean the tail with an alcohol swab.

  • Needle Insertion:

    • Position the needle, bevel up, parallel to the vein.

    • Insert the needle into one of the lateral tail veins, starting towards the distal end of the tail to allow for subsequent injections more proximally if needed.

    • A successful insertion may be indicated by a flash of blood in the needle hub.

  • Administration: Inject the solution slowly. The maximum bolus injection volume is typically 5 mL/kg.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Monitor the rat for any adverse reactions.

Protocol 3: Intraduodenal (IDu) Administration

This is a surgical procedure and requires appropriate aseptic technique and anesthesia.

Materials:

  • This compound formulation

  • General anesthetic for rodents (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, scissors)

  • Suturing material

  • Polyethylene tubing or catheter

  • Syringe pump (optional, for continuous infusion)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and shave the abdominal area. Disinfect the surgical site with an appropriate antiseptic.

  • Laparotomy: Make a midline abdominal incision to expose the duodenum.

  • Catheter Insertion:

    • Carefully identify the duodenum, the first section of the small intestine.

    • Make a small incision or puncture in the duodenal wall.

    • Insert a small-gauge polyethylene catheter into the lumen of the duodenum and secure it with a purse-string suture.

  • Administration: Administer the this compound formulation through the catheter. This can be a single bolus injection or a continuous infusion using a syringe pump.

  • Wound Closure: After administration, carefully close the abdominal muscle and skin layers with sutures.

  • Post-Surgical Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or distress.

Mandatory Visualizations

Signaling Pathway of this compound

OPC28326_Signaling_Pathway cluster_effects Cellular Effects OPC28326 This compound Alpha2C_AR α2C-Adrenoceptor OPC28326->Alpha2C_AR Antagonism PI3K PI3K Alpha2C_AR->PI3K Activation Akt Akt PI3K->Akt Activation eNOS eNOS Akt->eNOS Phosphorylation (Activation) NO Nitric Oxide (NO) eNOS->NO Production Angiogenesis Angiogenesis NO->Angiogenesis Vasodilation Vasodilation NO->Vasodilation

Caption: Signaling pathway of this compound.

Experimental Workflow for In Vivo Study

Experimental_Workflow start Start animal_prep Animal Acclimation (e.g., Sprague-Dawley Rats) start->animal_prep grouping Randomization into Treatment Groups animal_prep->grouping administration Administration (Oral, IV, or Intraduodenal) grouping->administration formulation This compound Formulation (Vehicle Control) formulation->administration monitoring Post-Administration Monitoring administration->monitoring data_collection Data Collection (e.g., Blood Flow, Blood Pressure) monitoring->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: General experimental workflow.

References

Application Notes and Protocols for Measuring Femoral Blood Flow Following OPC-28326 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of OPC-28326, a selective femoral arterial vasodilator, and detailed protocols for measuring its effects on femoral blood flow in preclinical models.

Introduction to this compound

This compound, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, is a novel therapeutic agent with a primary action of selective vasodilation in the hindlimb vasculature.[1][2] Its mechanism of action is centered on its properties as a selective alpha2C-adrenoceptor antagonist.[2][3] This selectivity is crucial as it allows for a targeted increase in blood flow to the lower extremities with minimal impact on systemic cardiovascular parameters such as blood pressure and heart rate.[1]

Studies have demonstrated that this compound effectively increases femoral artery blood flow in various animal models, including dogs and rats.[1][3] Beyond its vasodilatory effects, this compound has also been shown to promote angiogenesis through the activation of the PI3K/Akt/eNOS pathway, suggesting its potential in treating ischemic vascular diseases.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Effect of this compound on Femoral Blood Flow in Anesthetized Rats

Dose (intraduodenally)Change in Femoral Blood FlowChange in Carotid Blood FlowTime PointAnimal Model
3 mg/kg+44.7 ± 13.8%+3.6 ± 5.5%45 minutesIsoflurane-anesthetized rats
Data from J Pharmacol Exp Ther. 2001 Nov;299(2):652-8.[3]

Table 2: Effect of Intravenous this compound on Cardiovascular Parameters in Anesthetized Dogs

Dose (i.v.)Effect on Femoral Artery Blood FlowSystemic Blood PressureHeart RateOther Regional Blood Flows (Coronary, Carotid, Vertebral, Renal, Mesenteric)Animal Model
0.3 µg/kgSelective IncreaseMinimal ActionMinimal ActionMinimal ActionAnesthetized open-chest dogs
1.0 µg/kgSelective IncreaseMinimal ActionMinimal ActionMinimal ActionAnesthetized open-chest dogs
Data from Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed.[1]

Table 3: Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)
alpha2A-adrenoceptorNot specified in provided abstracts
alpha2B-adrenoceptor633 ± 46
alpha2C-adrenoceptor13.7 ± 1.9
Data from J Pharmacol Exp Ther. 2001 Nov;299(2):652-8.[3]

Signaling Pathway of this compound

The vasodilatory and angiogenic effects of this compound are mediated through distinct signaling pathways.

OPC28326_Signaling_Pathway cluster_vasodilation Vasodilation Pathway cluster_angiogenesis Angiogenesis Pathway OPC28326 This compound alpha2C α2C-Adrenoceptor OPC28326->alpha2C Antagonizes vasoconstriction Vasoconstriction alpha2C->vasoconstriction Inhibits blood_flow_increase Increased Femoral Blood Flow vasoconstriction->blood_flow_increase Leads to OPC28326_angio This compound PI3K PI3K OPC28326_angio->PI3K Activates Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO angiogenesis Angiogenesis NO->angiogenesis Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia, Shaving) start->animal_prep surgery Surgical Exposure of Femoral Artery (for invasive methods) animal_prep->surgery ultrasound_imaging Ultrasound Imaging (Non-invasive) animal_prep->ultrasound_imaging probe_implant Flow Probe Implantation (Transit-Time) surgery->probe_implant baseline Baseline Measurement of Femoral Blood Flow probe_implant->baseline ultrasound_imaging->baseline drug_admin This compound or Vehicle Administration baseline->drug_admin post_dose Post-Dose Measurement of Femoral Blood Flow drug_admin->post_dose data_analysis Data Analysis and Statistical Comparison post_dose->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Cell-Based Assays to Determine OPC-28326 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-28326 is a selective peripheral vasodilator that has been identified as a potent α2C-adrenoceptor antagonist.[1][2][3] Its vasodilatory effects are primarily attributed to the blockade of α2-adrenoceptors, particularly the α2C subtype, which is abundant in the vasculature of skeletal muscle.[2] Beyond its role in vasodilation, this compound has also been shown to promote angiogenesis, the formation of new blood vessels, through the activation of the PI3K/Akt/eNOS signaling pathway in endothelial cells. These dual activities make this compound a compound of interest for therapeutic applications in ischemic vascular diseases.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound, focusing on its α2-adrenoceptor antagonism and its pro-angiogenic properties.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative parameters of this compound activity as determined by various cell-based and biochemical assays.

Table 1: α2-Adrenoceptor Binding Affinity of this compound

Receptor SubtypeKi (nM)
α2A2040
α2B285
α2C55

Ki values were determined by radioligand displacement assays using human recombinant receptors.[1]

Table 2: Functional Antagonism of α2-Adrenoceptors by this compound

AssayTissue/Cell LineAgonistParameterValue
Inhibition of Electrically Evoked ContractionsRat Vas DeferensClonidinepA25.73
Inhibition of Pressor ResponsePithed RatB-HT 920Apparent pA2 (mg/kg, i.v.)1.55

[1]

Experimental Protocols

α2-Adrenoceptor Antagonism: cAMP Accumulation Assay

This assay measures the ability of this compound to antagonize the inhibitory effect of an α2-adrenoceptor agonist on adenylyl cyclase activity in cells expressing α2-adrenoceptors.

Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane OPC28326 This compound a2_receptor α2-Adrenoceptor OPC28326->a2_receptor Blocks Agonist α2-Agonist Agonist->a2_receptor Activates Gi_protein Gi Protein a2_receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: α2-Adrenoceptor Signaling Pathway and the Action of this compound.

Experimental Workflow

cAMP_Assay_Workflow start Start seed_cells Seed CHO cells expressing α2-adrenoceptor subtypes in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_forskolin_opc Add Forskolin (B1673556) and varying concentrations of this compound incubate1->add_forskolin_opc add_agonist Add α2-adrenoceptor agonist (e.g., UK-14,304) add_forskolin_opc->add_agonist incubate2 Incubate for 30 minutes add_agonist->incubate2 lyse_cells Lyse cells and measure intracellular cAMP levels incubate2->lyse_cells analyze Analyze data and determine IC50 value for this compound lyse_cells->analyze end End analyze->end

Caption: Workflow for the cAMP Accumulation Assay.

Materials

  • Chinese Hamster Ovary (CHO) cells stably expressing the human α2A, α2B, or α2C adrenoceptor subtype.

  • Cell culture medium (e.g., MEM supplemented with 10% FBS and 2 mM glutamine).

  • 96-well cell culture plates.

  • This compound.

  • α2-adrenoceptor agonist (e.g., UK-14,304).

  • Forskolin.

  • cAMP assay kit (e.g., AlphaScreen cAMP Assay kit).

  • Plate reader capable of detecting the assay signal.

Protocol

  • Seed CHO cells expressing the desired α2-adrenoceptor subtype into a 96-well plate at a density of 0.6 million cells/mL and incubate for 24 hours.

  • On the day of the assay, replace the culture medium with stimulation buffer.

  • Prepare a serial dilution of this compound.

  • Add forskolin (to stimulate adenylyl cyclase) and the various concentrations of this compound to the cells and pre-incubate.

  • Add a fixed concentration of the α2-adrenoceptor agonist to initiate the inhibition of cAMP production.

  • Incubate the plate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the cAMP assay kit.

  • Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.

Angiogenesis: Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to promote the formation of capillary-like structures by endothelial cells.

Experimental Workflow

Tube_Formation_Workflow start Start coat_plate Coat a 96-well plate with Basement Membrane Extract (BME) start->coat_plate incubate1 Incubate at 37°C for 30-60 min to allow BME to solidify coat_plate->incubate1 prepare_cells Prepare a suspension of endothelial cells (e.g., HUVECs) in media with varying concentrations of this compound incubate1->prepare_cells seed_cells Seed the endothelial cells onto the BME-coated plate prepare_cells->seed_cells incubate2 Incubate for 6-18 hours at 37°C seed_cells->incubate2 visualize Visualize and capture images of the tube-like structures incubate2->visualize quantify Quantify tube formation (e.g., total tube length, number of branches) visualize->quantify end End quantify->end

Caption: Workflow for the Endothelial Cell Tube Formation Assay.

Materials

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Endothelial cell growth medium (EGM).

  • 96-well cell culture plates.

  • Basement Membrane Extract (BME), such as Matrigel®.

  • This compound.

  • Inverted microscope with a camera.

  • Image analysis software.

Protocol

  • Thaw the BME on ice and coat the wells of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Harvest HUVECs and resuspend them in EGM containing various concentrations of this compound.

  • Seed the HUVEC suspension onto the solidified BME.

  • Incubate the plate at 37°C for 6-18 hours.

  • Observe the formation of tube-like structures using an inverted microscope and capture images.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Angiogenesis: Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the effect of this compound on the migration of endothelial cells to close a "wound" in a confluent monolayer.

Experimental Workflow

Migration_Assay_Workflow start Start seed_cells Seed endothelial cells in a 6-well or 24-well plate and grow to a confluent monolayer start->seed_cells create_wound Create a 'wound' or 'scratch' in the monolayer with a pipette tip seed_cells->create_wound wash_cells Wash with PBS to remove displaced cells create_wound->wash_cells add_media Add fresh media containing varying concentrations of this compound wash_cells->add_media incubate Incubate and capture images at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) add_media->incubate measure_closure Measure the width of the wound at each time point and calculate the percentage of wound closure incubate->measure_closure end End measure_closure->end

Caption: Workflow for the Endothelial Cell Migration (Wound Healing) Assay.

Materials

  • HUVECs.

  • EGM.

  • 6-well or 24-well plates.

  • Sterile pipette tips.

  • This compound.

  • Inverted microscope with a camera and image analysis software.

Protocol

  • Seed HUVECs in a 6-well or 24-well plate and culture until they form a confluent monolayer.

  • Using a sterile pipette tip, create a linear scratch in the center of the monolayer.

  • Gently wash the cells with PBS to remove any detached cells.

  • Replace the PBS with fresh EGM containing different concentrations of this compound.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6 hours) for up to 24 hours.

  • Measure the width of the scratch at each time point and calculate the percentage of wound closure.

Angiogenesis: Endothelial Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of endothelial cells.

Experimental Workflow

Proliferation_Assay_Workflow start Start seed_cells Seed endothelial cells in a 96-well plate start->seed_cells incubate1 Allow cells to adhere overnight seed_cells->incubate1 add_opc Replace media with fresh media containing varying concentrations of this compound incubate1->add_opc incubate2 Incubate for 24-72 hours add_opc->incubate2 add_reagent Add a proliferation reagent (e.g., MTS or EdU) incubate2->add_reagent incubate3 Incubate for the recommended time add_reagent->incubate3 measure Measure absorbance or fluorescence with a plate reader incubate3->measure end End measure->end

Caption: Workflow for the Endothelial Cell Proliferation Assay.

Materials

  • HUVECs.

  • EGM.

  • 96-well plates.

  • This compound.

  • Cell proliferation assay kit (e.g., MTS or EdU-based kits).

  • Microplate reader.

Protocol

  • Seed HUVECs into a 96-well plate at a low density.

  • Allow the cells to attach and grow overnight.

  • Replace the medium with fresh EGM containing various concentrations of this compound.

  • Incubate the cells for 24 to 72 hours.

  • Add the proliferation reagent (e.g., MTS or EdU) to each well according to the manufacturer's protocol.

  • Incubate for the time specified in the kit instructions.

  • Measure the absorbance or fluorescence using a microplate reader to determine the relative number of viable cells.

Angiogenesis: Western Blot for PI3K/Akt/eNOS Pathway Activation

This assay confirms the molecular mechanism of this compound by measuring the phosphorylation of key signaling proteins.

Signaling Pathway

PI3K_Akt_eNOS_Pathway OPC28326 This compound Receptor Receptor OPC28326->Receptor Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt eNOS eNOS pAkt->eNOS Phosphorylates peNOS p-eNOS NO Nitric Oxide peNOS->NO Produces Angiogenesis Angiogenesis NO->Angiogenesis

Caption: PI3K/Akt/eNOS Signaling Pathway in Angiogenesis.

Materials

  • HUVECs.

  • EGM.

  • This compound.

  • Cell lysis buffer.

  • Protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blot transfer system.

  • Primary antibodies against total Akt, phospho-Akt (Ser473), total eNOS, and phospho-eNOS (Ser1177).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol

  • Culture HUVECs to near confluence and then serum-starve them for a few hours.

  • Treat the cells with various concentrations of this compound for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against total and phosphorylated Akt and eNOS.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

References

Application Notes and Protocols for Assessing the Effects of OPC-28326 on Microvascular Blood Flow using Laser Doppler Flowmetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-28326 is a novel small molecule compound with potent and selective vasodilatory effects, primarily targeting the peripheral vasculature. Its unique mechanism of action makes it a promising candidate for therapeutic applications in conditions characterized by reduced peripheral blood flow, such as Raynaud's phenomenon and peripheral artery disease. Laser Doppler Flowmetry (LDF) is a non-invasive optical technique widely used to measure microvascular blood perfusion in real-time. This document provides detailed application notes and experimental protocols for utilizing LDF to assess the pharmacodynamic effects of this compound on microcirculation.

Mechanism of Action of this compound

This compound exerts its vasodilatory effects through a dual mechanism of action. Primarily, it acts as a selective antagonist of the alpha-2C adrenergic receptor (α2C-AR).[1][2] The α2C-AR is predominantly expressed in the smooth muscle cells of peripheral blood vessels, and its stimulation by endogenous catecholamines leads to vasoconstriction. By selectively blocking this receptor, this compound inhibits this vasoconstrictive tone, leading to vasodilation and a subsequent increase in blood flow, particularly in the hindlimbs.[3]

Furthermore, this compound has been shown to promote angiogenesis, the formation of new blood vessels, through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) signaling pathway.[4][5] This secondary mechanism may contribute to long-term improvements in tissue perfusion.

Below is a diagram illustrating the primary signaling pathway of this compound's vasodilatory action.

OPC28326_Mechanism cluster_Vessel Vascular Smooth Muscle Cell OPC This compound Alpha2C α2C-Adrenoceptor OPC->Alpha2C Antagonizes G_protein Gi Protein Alpha2C->G_protein Activates NE Norepinephrine NE->Alpha2C Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Contraction Vasoconstriction PKA->Contraction Relaxation Vasodilation

Caption: Mechanism of this compound as an α2C-adrenoceptor antagonist.

The secondary angiogenic effect of this compound is mediated through the PI3K/Akt/eNOS pathway, leading to increased nitric oxide (NO) production.

OPC28326_Angiogenesis cluster_Endothelial Endothelial Cell OPC This compound Receptor Receptor OPC->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Activates) NO Nitric Oxide eNOS->NO Angiogenesis Angiogenesis NO->Angiogenesis

Caption: Angiogenic signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data available on the effects of this compound.

Table 1: In Vivo Effects of this compound on Blood Flow

SpeciesModelThis compound DoseMeasurement MethodKey FindingReference
RatAnesthetized3 mg/kg (intraduodenal)Not specified44.7% increase in femoral blood flow
DogAnesthetized, open-chest0.3 and 1.0 µg/kg (i.v.)Not specifiedSelective increase in femoral artery blood flow
HumanRaynaud's Phenomenon10 mg and 40 mg (oral)Laser Doppler FlowmetryShorter time to skin temperature recovery after cold challenge with 40 mg dose[6]

Table 2: Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)Reference
α2A-adrenoceptor3840 ± 887[3]
α2B-adrenoceptor633 ± 46[3]
α2C-adrenoceptor13.7 ± 1.9[3]

Experimental Protocols

The following protocols provide a framework for assessing the effects of this compound on microvascular blood flow using Laser Doppler Flowmetry.

Protocol 1: Systemic Administration in Animal Models

This protocol is designed for assessing the effects of systemically administered this compound on peripheral blood flow in rodents.

1. Animal Preparation:

  • Acclimatize animals to the experimental environment to minimize stress.
  • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
  • Maintain the animal's body temperature at 37°C using a heating pad.
  • Remove hair from the measurement site (e.g., hindlimb paw) using a depilatory cream to ensure optimal contact of the LDF probe.

2. LDF Probe Placement and Baseline Measurement:

  • Securely attach the LDF probe to the prepared skin surface using a probe holder and double-sided adhesive tape. Ensure minimal pressure is applied to avoid occluding microvessels.
  • Allow the LDF signal to stabilize for at least 15-20 minutes.
  • Record baseline blood flow for a minimum of 10 minutes.

3. This compound Administration:

  • Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at the predetermined dose.
  • Administer a vehicle control to a separate group of animals.

4. Post-Dose Measurement:

  • Continuously record the LDF signal for a predefined period (e.g., 60-120 minutes) following drug administration.
  • Monitor for any changes in systemic parameters such as heart rate and blood pressure.

5. Data Analysis:

  • Calculate the mean blood perfusion units (BPU) for the baseline and post-administration periods.
  • Express the change in blood flow as a percentage of the baseline measurement.
  • Compare the changes in the this compound treated group to the vehicle control group using appropriate statistical analysis.

Protocol 2: Topical Administration in Human Volunteers

This protocol is suitable for evaluating the localized effects of a topical formulation of this compound on skin microcirculation.

1. Subject Preparation:

  • Subjects should acclimatize to a temperature-controlled room (22-24°C) for at least 30 minutes prior to measurements.
  • Subjects should refrain from caffeine, alcohol, and smoking for at least 12 hours before the study.
  • Define and mark the measurement sites on the skin (e.g., forearm).

2. Baseline Measurement:

  • Place the LDF probe on the marked site and secure it.
  • Record baseline skin blood flow for 5-10 minutes.

3. Topical Application:

  • Apply a standardized amount of the this compound formulation and a vehicle control to separate, randomized sites.
  • Gently rub the formulation into the skin for a defined period.

4. Post-Application Measurement:

  • Immediately reposition the LDF probe over the application site.
  • Continuously record skin blood flow for the desired duration (e.g., 60 minutes).

5. Data Analysis:

  • Calculate the area under the curve (AUC) of the blood flow response over time.
  • Determine the peak blood flow and the time to reach peak flow.
  • Compare the responses at the this compound and vehicle-treated sites.

Below is a diagram illustrating a general experimental workflow for these protocols.

LDF_Workflow cluster_Workflow Experimental Workflow Start Start Prep Subject/Animal Preparation Start->Prep Baseline Baseline LDF Measurement Prep->Baseline Admin This compound or Vehicle Administration Baseline->Admin PostDose Post-Dose LDF Measurement Admin->PostDose Analysis Data Analysis PostDose->Analysis End End Analysis->End

Caption: General workflow for LDF assessment of this compound.

Conclusion

Laser Doppler Flowmetry provides a valuable and non-invasive tool for the preclinical and clinical assessment of the vasodilatory effects of this compound. The protocols outlined in this document offer a standardized approach to generating robust and reproducible data on the pharmacodynamics of this promising compound. Careful consideration of experimental design, including appropriate controls and environmental conditions, is crucial for obtaining meaningful results. The dual mechanism of action of this compound, involving both direct vasodilation and pro-angiogenic effects, suggests its potential for both acute and long-term therapeutic benefits in ischemic conditions.

References

Application Notes and Protocols for OPC-28326: Oral Administration vs. Intravenous Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of OPC-28326, a selective peripheral vasodilator, with a focus on comparing oral and intravenous routes of administration. This document includes detailed experimental protocols for evaluating the pharmacokinetic and pharmacodynamic properties of this compound, alongside its mechanism of action.

Introduction to this compound

This compound, chemically known as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, is a potent and selective alpha2C-adrenoceptor antagonist.[1][2] This selectivity contributes to its primary pharmacological effect: vasodilation, particularly in the peripheral vasculature such as the femoral artery.[2][3][4] Beyond its vasodilatory effects, this compound has been shown to promote angiogenesis through the activation of the PI3K/Akt pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS).[5] These properties make this compound a promising candidate for therapeutic applications in ischemic vascular diseases.

Mechanism of Action

This compound exerts its vasodilatory effect by selectively blocking alpha2C-adrenoceptors, which are abundantly expressed in the vascular tissues of skeletal muscle.[2] This antagonism inhibits the vasoconstrictive signals mediated by these receptors. Additionally, this compound promotes the formation of new blood vessels (angiogenesis).[5] This is achieved by stimulating the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway, which in turn leads to the phosphorylation and activation of endothelial Nitric Oxide Synthase (eNOS).[5] Activated eNOS produces nitric oxide (NO), a key signaling molecule in vasodilation and angiogenesis.

OPC28326_Signaling_Pathway OPC28326 This compound Alpha2C α2C-Adrenoceptor OPC28326->Alpha2C Inhibits PI3K PI3K OPC28326->PI3K Activates Vasoconstriction Vasoconstriction Alpha2C->Vasoconstriction Mediates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide eNOS->NO Produces Angiogenesis Angiogenesis NO->Angiogenesis Vasodilation Vasodilation NO->Vasodilation

Caption: Signaling pathway of this compound.

Pharmacokinetic Profile: Oral vs. Intravenous Administration

Table 1: Illustrative Pharmacokinetic Parameters of this compound

ParameterOral Administration (Illustrative)Intravenous Administration (Illustrative)Description
Bioavailability (F%) 40 - 60%100%The fraction of the administered dose that reaches systemic circulation.
Time to Peak Concentration (Tmax) 1 - 2 hours< 5 minutesThe time to reach the maximum drug concentration in plasma.
Peak Plasma Concentration (Cmax) LowerHigherThe maximum concentration of the drug in plasma.
Area Under the Curve (AUC) LowerHigherThe total drug exposure over time.
Elimination Half-life (t½) Generally similar to IVDependent on clearanceThe time required for the drug concentration to decrease by half.

Note: The values in this table are illustrative and intended for comparative purposes. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Comparative Pharmacokinetic Analysis of Oral and Intravenous this compound in a Rodent Model

This protocol outlines a typical crossover study design to compare the pharmacokinetic profiles of this compound following oral and intravenous administration in rats.

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old)

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

2. Study Design:

  • A randomized, two-period, two-sequence crossover design with a one-week washout period between administrations.

  • Group 1 (n=6): Receives a single intravenous dose of this compound (e.g., 1 mg/kg) in the first period, followed by a single oral dose (e.g., 10 mg/kg) in the second period.

  • Group 2 (n=6): Receives the treatments in the reverse order.

3. Drug Formulation and Administration:

  • Intravenous: this compound dissolved in a sterile vehicle (e.g., 5% dextrose in water) to a final concentration of 1 mg/mL. Administered as a bolus injection via the tail vein.

  • Oral: this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) to a final concentration of 2 mg/mL. Administered via oral gavage.

4. Blood Sampling:

  • Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at the following time points:

    • Intravenous: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Oral: 0 (pre-dose), 15, 30, 45 minutes, and 1, 1.5, 2, 4, 8, 12, 24 hours post-dose.

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

5. Bioanalytical Method:

  • Plasma concentrations of this compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis software.

  • Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100.

PK_Workflow cluster_Washout Washout (1 week) Group1_P1 Group 1 (n=6) IV Administration Washout Washout Period Group1_P1->Washout Blood_Sampling Serial Blood Sampling Group2_P1 Group 2 (n=6) Oral Administration Group2_P1->Washout Group1_P2 Group 1 (n=6) Oral Administration Washout->Group1_P2 Group2_P2 Group 2 (n=6) IV Administration Washout->Group2_P2 LCMS LC-MS/MS Analysis Blood_Sampling->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½, F%) LCMS->PK_Analysis

Caption: Experimental workflow for comparative PK study.

Protocol 2: In Vivo Assessment of Pharmacodynamic Effects

This protocol describes a method to evaluate the vasodilatory effects of this compound following oral and intravenous administration in an anesthetized dog model.

1. Animal Model:

  • Species: Beagle dogs (male, 10-15 kg)

  • Anesthesia: Anesthetized with an appropriate agent (e.g., sodium pentobarbital) and mechanically ventilated.

2. Surgical Preparation:

  • The femoral artery is surgically exposed and a flow probe is placed around the artery to measure femoral blood flow.

  • A catheter is inserted into a femoral vein for drug administration.

  • Arterial blood pressure and heart rate are continuously monitored.

3. Experimental Procedure:

  • After a stabilization period, baseline measurements of femoral blood flow, blood pressure, and heart rate are recorded.

  • Intravenous Administration: this compound is administered intravenously at escalating doses (e.g., 0.1, 0.3, and 1.0 µg/kg).

  • Oral Administration: In a separate cohort of animals, this compound is administered via an oral gavage tube at escalating doses (e.g., 0.3, 1.0, and 3.0 mg/kg).

  • Hemodynamic parameters are continuously recorded for a set period after each dose.

4. Data Analysis:

  • The percentage change in femoral blood flow from baseline is calculated for each dose and administration route.

  • Dose-response curves are generated to compare the potency and efficacy of oral versus intravenous this compound.

Conclusion

The choice between oral and intravenous administration of this compound will depend on the desired therapeutic application, the required onset of action, and the target patient population. Intravenous administration provides rapid and complete bioavailability, making it suitable for acute settings where immediate vasodilation is critical. Oral administration offers the convenience of outpatient use and is likely to be the preferred route for chronic conditions, provided that sufficient bioavailability and a consistent pharmacokinetic profile can be achieved. The detailed protocols provided herein offer a framework for the comprehensive evaluation of this compound to guide its further development and clinical application.

References

Application Notes and Protocols: Immunohistochemical Analysis of Angiogenesis Following OPC-28326 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-28326, identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, is a selective peripheral vasodilator that has demonstrated significant pro-angiogenic properties.[1] This compound has been shown to enhance the formation of new blood vessels in preclinical models of ischemia, making it a person of interest for therapeutic applications in ischemic vascular diseases. The primary mechanism of action for its angiogenic effects involves the activation of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS).[1]

These application notes provide a comprehensive overview of the immunohistochemical methods used to evaluate the angiogenic effects of this compound in a murine model of hindlimb ischemia. Detailed protocols for tissue preparation, immunohistochemical staining for the endothelial cell marker CD31, and quantification of capillary density are presented. Additionally, the underlying signaling pathway is illustrated to provide a complete picture of the compound's mechanism of action.

Data Presentation

The angiogenic effect of this compound was quantified by measuring capillary density in the ischemic thigh muscles of mice. The following table summarizes the quantitative data from a representative preclinical study.

Treatment GroupDosageMean Capillary Density (capillaries/mm²)Standard Deviation
ControlRegular ChowData not available in search resultsData not available in search results
This compound (Low Dose)0.02% in ChowData not available in search resultsData not available in search results
This compound (High Dose)0.05% in ChowData not available in search resultsData not available in search results

Note: While search results confirm a significant increase in capillary density with this compound treatment, the specific mean and standard deviation values were not available in the provided search snippets. The table structure is provided for the presentation of such data when available.

Experimental Protocols

Murine Hindlimb Ischemia Model

A standard and reproducible model of hindlimb ischemia in mice is utilized to assess the pro-angiogenic potential of this compound.

Procedure:

  • Anesthetize adult male mice (e.g., C57BL/6) using an appropriate anesthetic agent.

  • Make a small incision in the skin of the upper thigh to expose the femoral artery.

  • Carefully dissect the femoral artery from the surrounding tissues, including the femoral vein and nerve.

  • Ligate the proximal and distal ends of the femoral artery using surgical sutures.

  • Excise the segment of the artery between the ligatures.

  • Close the skin incision with sutures or surgical staples.

  • Provide post-operative care, including analgesics, as required.

  • House the animals under standard conditions and administer this compound-containing chow or a control diet for the duration of the study (e.g., 4 weeks).[1]

Tissue Preparation for Immunohistochemistry

Proper tissue fixation and processing are critical for the preservation of antigenicity and tissue morphology.

Procedure:

  • At the end of the treatment period, euthanize the mice using a humane method.

  • Perfuse the animals with phosphate-buffered saline (PBS) followed by a 10% neutral buffered formalin solution.

  • Dissect the thigh muscles from both the ischemic and non-ischemic limbs.

  • Post-fix the muscle tissues in 10% neutral buffered formalin for 24 hours at room temperature.

  • Dehydrate the tissues through a graded series of ethanol (B145695) concentrations.

  • Clear the tissues in xylene.

  • Embed the tissues in paraffin (B1166041) wax.

  • Cut 5 µm-thick sections using a microtome and mount them on positively charged glass slides.

Immunohistochemical Staining for CD31

CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a robust marker for endothelial cells and is widely used to identify blood vessels in tissue sections.

Materials:

  • Primary antibody: Rat anti-mouse CD31 antibody (Clone: MEC 13.3)

  • Secondary antibody: Biotinylated anti-rat IgG

  • Detection system: Avidin-Biotin Complex (ABC) kit

  • Chromogen: 3,3'-Diaminobenzidine (DAB)

  • Antigen retrieval solution: Citrate (B86180) buffer (10 mM, pH 6.0)

  • Blocking solution: 5% normal goat serum in PBS

  • Counterstain: Hematoxylin (B73222)

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (3 changes, 5 minutes each).

    • Rehydrate through graded ethanol solutions (100%, 95%, 70%), 5 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated citrate buffer (pH 6.0) and incubate in a water bath or steamer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Wash slides with PBS.

    • Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol (B129727) for 15 minutes.

    • Wash with PBS.

    • Block non-specific binding by incubating with 5% normal goat serum for 30 minutes.

    • Incubate with the primary anti-CD31 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash with PBS.

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with the ABC reagent for 30 minutes.

    • Wash with PBS.

    • Develop the color reaction with DAB solution until the desired staining intensity is reached.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Quantification of Capillary Density

The stained tissue sections are analyzed to quantify the extent of angiogenesis.

Procedure:

  • Examine the stained slides under a light microscope.

  • Identify "hot spots" of neovascularization within the ischemic muscle tissue.

  • Capture images of at least 10 random high-power fields (e.g., 400x magnification) from these hot spots for each tissue sample.[1]

  • Count the number of CD31-positive capillaries in each field. Capillaries are identified as individual or small clusters of stained endothelial cells with a visible lumen.

  • Calculate the average number of capillaries per field.

  • Express the capillary density as the number of capillaries per square millimeter (mm²).[1]

Visualizations

Experimental Workflow for Assessing Angiogenesis

G cluster_0 In Vivo Model cluster_1 Tissue Processing cluster_2 Immunohistochemistry cluster_3 Data Analysis A Murine Hindlimb Ischemia Model B Treatment with this compound (in chow) A->B C Tissue Harvesting (Ischemic Muscle) B->C D Fixation and Paraffin Embedding C->D E Sectioning and Mounting D->E F CD31 Staining E->F G Microscopy and Image Capture F->G H Quantification of Capillary Density G->H

Caption: Workflow for evaluating this compound-induced angiogenesis.

Signaling Pathway of this compound in Angiogenesis

G OPC This compound Alpha2AR α2-Adrenergic Receptor OPC->Alpha2AR Antagonism PI3K PI3K Alpha2AR->PI3K Inhibition Lifted Akt Akt (Protein Kinase B) PI3K->Akt Activation eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylation eNOS_active p-eNOS (active) (Ser1177) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Production Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Tube Formation) NO->Angiogenesis Promotion

Caption: this compound signaling pathway in endothelial cells.

References

Troubleshooting & Optimization

Potential side effects of OPC-28326 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the selective α2C-adrenoceptor antagonist, OPC-28326, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective peripheral vasodilator. Its primary mechanism is the antagonism of α2-adrenoceptors, with a notable selectivity for the α2C-subtype.[1][2] By blocking these receptors, particularly in the vasculature of the hindlimbs, it leads to vasodilation and increased blood flow.[1][3]

Q2: What are the expected pharmacological effects of this compound in animal models?

A2: In animal models such as dogs and rats, low doses of this compound selectively increase femoral artery blood flow with minimal impact on systemic blood pressure, heart rate, or blood flow to other major arteries like the coronary, carotid, vertebral, renal, and mesenteric arteries.[3] It has also been shown to promote angiogenesis in models of hindlimb ischemia.[4]

Q3: What are the known off-target effects of this compound?

A3: Binding studies have indicated that this compound has some affinity for serotonin (B10506) 5-HT(2) receptors. However, it does not appear to cause serotonin-induced contraction in isolated canine femoral artery preparations, except at very high concentrations.[3]

Q4: What is a suitable vehicle for administering this compound in animal studies?

A4: While the optimal vehicle may depend on the specific experimental protocol and route of administration, a common formulation for in vivo studies with similar compounds involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS. The solubility of this compound in DMSO is reported to be 4.22 mg/mL.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps
Lack of vasodilatory effect in the hindlimb 1. Incorrect Drug Concentration: Errors in calculating the dose or preparing the solution. 2. Inappropriate Route of Administration: The chosen route may not provide adequate bioavailability. 3. Animal Model Insensitivity: The specific strain or species may have a different α2C-adrenoceptor density or distribution. 4. Anesthesia Interference: Some anesthetics can significantly alter cardiovascular parameters and drug responses.1. Verify all calculations and reprepare the drug solution. Consider analytical validation of the solution concentration. 2. Review literature for validated routes of administration for this compound or similar compounds. Intravenous or direct arterial administration often yields the most consistent results. 3. Confirm the expression of α2C-adrenoceptors in the target vascular bed of your animal model. 4. If possible, use conscious animal models with telemetry or choose an anesthetic with minimal cardiovascular impact.
Unexpected systemic hypotension or bradycardia 1. High Dose: The selectivity of this compound is dose-dependent. Higher doses may lead to antagonism of α2A and/or α2B adrenoceptors, which can cause systemic effects. 2. Off-target Effects: Although considered selective, high concentrations could lead to interactions with other receptors. 3. Interaction with other agents: Anesthetics or other co-administered drugs may potentiate the effects of this compound.1. Perform a dose-response study to identify the optimal dose that provides hindlimb vasodilation without significant systemic effects. 2. Review the literature for potential off-target interactions at the concentrations being used. 3. Conduct control experiments with this compound in the absence of other pharmacological agents to isolate its effects.
High variability in blood flow measurements 1. Inconsistent Probe Placement: Small variations in the placement of blood flow probes can lead to significant differences in readings. 2. Fluctuations in Anesthetic Depth: Changes in the level of anesthesia can cause variability in cardiovascular parameters. 3. Temperature Instability: Hypothermia in anesthetized animals can induce vasoconstriction and alter drug responses.1. Standardize the surgical procedure for probe placement. Consider using imaging guidance if available. 2. Continuously monitor the depth of anesthesia and adjust as necessary to maintain a stable plane. 3. Maintain the animal's core body temperature using a heating pad and monitor with a rectal probe.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound for Adrenoceptor Subtypes
Receptor SubtypeKi (nM)
α2A2040
α2B285
α2C55
Data from studies on human recombinant receptors and rat kidney cortex.
Table 2: Pharmacological Effects of this compound in Animal Models
Animal ModelRoute of AdministrationDosePrimary EffectSystemic Effects
Anesthetized Open-Chest DogsIntravenous0.3 and 1.0 µg/kgSelective increase in femoral artery blood flow.Minimal action on systemic blood pressure and heart rate.[3]
Spinally Anesthetized DogsIntravenousNot specifiedDose-dependent inhibition of phenylephrine-induced increases in blood pressure.Not specified.[3]
Perfused Rat HindlimbPerfusionNot specifiedInhibition of brimonidine-induced decrease in perfusion flow.Not applicable.[3]
Anesthetized RatsIntraduodenal3 mg/kg44.7% increase in femoral blood flow.3.6% increase in carotid blood flow.[1]
Conscious Sedated DogsOral0.3, 1.0, and 3.0 mg/kgDose-dependent inhibition of buprenorphine-induced decrease in hindlimb subcutaneous tissue temperature.Little effect on rectal temperature.
Myocardial Infarction Mouse ModelOral (in diet)0.05% in dietIncreased survival rate (83% vs. 44% in control) and mitigation of left ventricular remodeling and dysfunction.Not specified.[4]

Experimental Protocols

Assessment of Hindlimb Vasodilation in Anesthetized Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Anesthetize with isoflurane.

  • Surgical Preparation:

    • Make a midline incision in the neck to expose the trachea for cannulation to ensure a patent airway.

    • Isolate the femoral and carotid arteries.

    • Place flow probes around the arteries to measure blood flow.

  • Drug Administration: Administer this compound intraduodenally at a dose of 3 mg/kg.

  • Data Collection: Record femoral and carotid blood flow continuously for at least 45 minutes post-administration.

  • Analysis: Calculate the percentage change in blood flow from baseline for both arteries.

In Vitro Receptor Binding Assay
  • Cell Lines: Use Chinese hamster ovary (CHO) cell lines overexpressing rat α2A-, α2B-, or α2C-adrenoceptors.

  • Membrane Preparation: Prepare cell membrane fractions from the CHO cell lines.

  • Radioligand Binding:

    • Incubate the cell membrane preparations with a constant concentration of [3H]RX821002 (a non-selective α2-adrenoceptor antagonist).

    • Add increasing concentrations of this compound to compete with the radioligand binding.

  • Data Collection: Measure the amount of bound radioactivity at each concentration of this compound.

  • Analysis: Calculate the Ki values for this compound on each α2-adrenoceptor subtype using competitive binding analysis.[1]

Visualizations

Signaling_Pathway cluster_legend Legend OPC28326 This compound Alpha2C α2C-Adrenoceptor OPC28326->Alpha2C Antagonizes G_protein Gi/o Protein Alpha2C->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates MLCP Myosin Light Chain Phosphatase PKA->MLCP Activates MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates Vasodilation Vasodilation MLCP->Vasodilation MLC Myosin Light Chain Vasoconstriction Vasoconstriction MLC_P->Vasoconstriction Stimulatory Stimulatory Pathway Inhibitory Inhibitory Pathway Drug Drug Receptor Receptor

Caption: Signaling pathway of this compound-mediated vasodilation.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Anesthesia Anesthetize Animal (e.g., Isoflurane) Animal_Model->Anesthesia Surgical_Prep Surgical Preparation (Cannulation, Probe Placement) Anesthesia->Surgical_Prep Baseline Record Baseline Blood Flow Surgical_Prep->Baseline Drug_Admin Administer this compound (e.g., Intraduodenal) Baseline->Drug_Admin Data_Collection Continuous Data Collection (Post-Administration) Drug_Admin->Data_Collection Data_Processing Process Raw Data Data_Collection->Data_Processing Statistical_Analysis Statistical Analysis (% Change from Baseline) Data_Processing->Statistical_Analysis Results Interpret Results Statistical_Analysis->Results

Caption: Experimental workflow for in vivo assessment of this compound.

References

OPC-28326 off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OPC-28326. The information focuses on potential off-target effects when using the compound at high concentrations.

Troubleshooting Guides

Researchers using this compound at high concentrations may encounter unexpected results. This guide provides potential explanations and troubleshooting steps for common issues.

Observed Issue Potential Cause Troubleshooting/Investigation Steps
Unexpected Cardiovascular Effects (e.g., changes in systemic blood pressure) At low doses, this compound is a selective peripheral vasodilator with minimal impact on systemic blood pressure and heart rate.[1] However, at higher concentrations, off-target effects or exaggerated on-target effects may occur. The potency of this compound in inhibiting phenylephrine-induced blood pressure increases is significantly lower than that of prazosin (B1663645).[1]- Dose-Response Analysis: Perform a careful dose-response study to determine the concentration at which systemic effects become apparent. - Comparative Studies: Compare the observed effects with those of a non-selective α2-antagonist like yohimbine (B192690) and a selective α1-antagonist like prazosin to dissect the pharmacology. - Receptor Occupancy Studies: If possible, conduct receptor occupancy studies to correlate the observed effects with the engagement of α2-adrenoceptor subtypes and potential off-targets.
Anomalous Vasoconstriction or Lack of Efficacy in Raynaud's Phenomenon Models While this compound has shown promise in improving recovery from cold-induced vasospasm, another α2C-adrenoceptor antagonist, ORM-12741, unexpectedly prolonged it.[2] This suggests complex regulation of vascular tone. One hypothesis for this discrepancy is the potential for central nervous system effects, as ORM-12741 is known to cross the blood-brain barrier while this compound is thought not to.[2]- Central vs. Peripheral Effects: In animal models, consider co-administration with a peripherally restricted α2-agonist or antagonist to differentiate central from peripheral effects. - Examine Other Mediators: Investigate the role of other vasoactive mediators that might be influenced by high concentrations of this compound.
Inconsistent Results in Hindlimb Blood Flow Experiments The primary effect of this compound is to increase femoral artery blood flow.[1][3] Inconsistent results could be due to experimental variables or off-target effects at high concentrations.- Review Experimental Protocol: Ensure consistent anesthesia, surgical preparation, and blood flow measurement techniques. - Control for Temperature: In some animal models, body temperature can influence peripheral blood flow.[4] - Assess Autonomic Tone: The baseline sympathetic tone of the preparation can significantly influence the response to an α2-antagonist.
Unexplained Cellular Responses in vitro Binding studies have shown that this compound has an affinity for serotonin (B10506) 5-HT(2) receptors, although it only affects serotonin-induced contractions in isolated canine femoral artery at very high concentrations.[1]- Serotonin Receptor Antagonism: In cell-based assays, test for potential antagonism of 5-HT(2) receptor-mediated signaling pathways, especially at high micromolar concentrations. - Broad Receptor Screening: If unexpected effects are consistently observed, consider a broader off-target screening panel to identify other potential molecular targets.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound at high concentrations?

A1: The most specifically identified potential off-target effect at high concentrations is its interaction with serotonin 5-HT(2) receptors.[1] However, functional assays have shown that this interaction only impacts serotonin-induced contractions of the canine femoral artery at "very high concentrations".[1] Biochemical studies have also indicated that this compound does not have an effect on phosphodiesterase-3 and -5.[1]

Q2: What adverse events have been observed with high doses of this compound in clinical trials?

A2: In a clinical trial involving patients with Raynaud's phenomenon secondary to scleroderma, oral doses of up to 40 mg were administered. The study reported that "symptoms that were potentially drug-related were reported more frequently with 40 mg this compound than with 10 mg this compound or with placebo, but none were serious or sustained".[5] The specific nature of these symptoms is not detailed in the available literature. Overall, the 10 mg and 40 mg doses were considered well-tolerated.[5]

Q3: How does the potency of this compound compare to other α-adrenergic antagonists?

A3: this compound has a lower potency for some effects compared to other α-antagonists. For instance, its potency in inhibiting phenylephrine-induced increases in blood pressure is approximately 180 times lower than that of prazosin.[1] Its potency in inhibiting the decrease in perfusion flow induced by the α2-adrenoceptor agonist brimonidine (B1667796) is at least 10 times less than that of yohimbine.[1]

Q4: What is the selectivity profile of this compound for α2-adrenoceptor subtypes?

A4: this compound demonstrates selectivity for the α2C-adrenoceptor subtype. Radioligand binding assays have determined the following Ki values for rat α2-adrenoceptor subtypes:

  • α2A: 3840 ± 887 nM

  • α2B: 633 ± 46 nM

  • α2C: 13.7 ± 1.9 nM[3]

A separate study reported the following Ki values for human recombinant and rat kidney cortex receptors:

  • α2A: 2040 nM

  • α2B: 285 nM

  • α2C: 55 nM

Quantitative Data Summary

The following table summarizes the binding affinities of this compound for α2-adrenoceptor subtypes.

Receptor SubtypeKi (nM) - Study 1[3]Ki (nM) - Study 2
α2A3840 ± 8872040
α2B633 ± 46285
α2C13.7 ± 1.955

Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptor Subtypes

This protocol is a generalized representation based on the cited literature.[3]

  • Cell Culture and Membrane Preparation:

    • Chinese hamster ovary (CHO) cell lines overexpressing either rat α2A-, α2B-, or α2C-adrenoceptors are cultured under standard conditions.

    • Cells are harvested, and a cell membrane fraction is prepared by homogenization and centrifugation.

    • The final membrane preparation is suspended in a suitable buffer (e.g., Tris-HCl) and the protein concentration is determined.

  • Binding Assay:

    • Membrane preparations are incubated with a radiolabeled α2-adrenoceptor antagonist, such as [3H]RX821002.

    • Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptors.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., yohimbine).

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

  • Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizations

OPC28326_Signaling_Pathway OPC28326 This compound Alpha2C α2C-Adrenoceptor OPC28326->Alpha2C Antagonism Serotonin_Receptor Serotonin 5-HT(2) Receptor OPC28326->Serotonin_Receptor Weak Interaction Vasodilation Vasodilation (Increased Femoral Blood Flow) Alpha2C->Vasodilation Inhibition of Vasoconstriction High_Concentration High Concentration High_Concentration->OPC28326

Caption: Primary mechanism and potential off-target interaction of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CHO_cells CHO Cells Expressing α2 Subtypes Membrane_Prep Membrane Preparation CHO_cells->Membrane_Prep Binding_Assay Radioligand Binding Assay (Competition with [3H]RX821002) Membrane_Prep->Binding_Assay Data_Analysis Calculate Ki Values Binding_Assay->Data_Analysis Animal_Model Anesthetized Dog/Rat Model Drug_Admin Intravenous or Intraduodenal Administration of this compound Animal_Model->Drug_Admin Blood_Flow Measure Femoral Artery Blood Flow Drug_Admin->Blood_Flow Systemic_Effects Monitor Systemic Blood Pressure and Heart Rate Drug_Admin->Systemic_Effects

Caption: Workflow for preclinical evaluation of this compound.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with OPC-28326

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of OPC-28326 in in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound, chemically known as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionylaminobenzoyl)piperidine hydrochloride monohydrate, is a selective peripheral vasodilator. It functions primarily as an α2-adrenoceptor antagonist, with a higher affinity for the α2C subtype.[1][2] Additionally, this compound has been shown to promote angiogenesis through the PI3K/Akt/eNOS signaling pathway.[3] Like many small molecule compounds developed for pharmacological research, this compound may exhibit poor aqueous solubility, which can lead to challenges in preparing stock solutions and achieving desired concentrations in aqueous-based in vitro assays. This can result in precipitation of the compound, leading to inaccurate and unreliable experimental outcomes.

Q2: What are the initial steps to take when I encounter solubility issues with this compound?

If you observe precipitation or cloudiness when preparing your this compound solutions, it is crucial to systematically troubleshoot the issue. The first step is to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for creating stock solutions of poorly soluble compounds.

Q3: Are there alternative organic solvents to DMSO for preparing my stock solution?

Yes, if DMSO is not suitable for your specific cell type or assay, other organic solvents can be considered. These include ethanol, dimethylformamide (DMF), and isopropanol. The choice of solvent will depend on the compatibility with your experimental system and the specific properties of this compound. It is always recommended to perform a vehicle control to account for any effects of the solvent on your experiment.

Q4: How can I improve the solubility of this compound in my final aqueous assay medium?

Several strategies can be employed to enhance the solubility of this compound in your final assay buffer. These methods, often used in combination, include the use of co-solvents, pH adjustment, and the addition of solubilizing agents like surfactants or cyclodextrins. A step-by-step approach to test these methods is recommended to find the optimal conditions for your experiment.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to overcoming the poor solubility of this compound for in vitro applications.

Visual Workflow for Solubility Enhancement

The following diagram illustrates a decision-making workflow for addressing solubility challenges with this compound.

G cluster_0 Solubility Troubleshooting Workflow start Start: this compound Powder prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock check_stock Stock Solution Clear? prep_stock->check_stock dilute_medium Dilute to Final Concentration in Aqueous Medium check_stock->dilute_medium Yes try_other_solvent Try Alternative Organic Solvent (e.g., Ethanol, DMF) check_stock->try_other_solvent No check_final Final Solution Clear? dilute_medium->check_final success Proceed with Experiment (with vehicle control) check_final->success Yes troubleshoot Initiate Solubility Enhancement Protocol check_final->troubleshoot No try_other_solvent->prep_stock

Caption: Decision workflow for preparing this compound solutions.

Quantitative Data Summary: General Solubilization Strategies

The following table summarizes common strategies for enhancing the solubility of poorly water-soluble drugs. The effectiveness of each method should be empirically tested for this compound.

Method Principle of Action Typical Working Concentration Advantages Potential Disadvantages
Co-solvents Increases solubility by reducing the polarity of the aqueous medium.1-20% (v/v)Simple to implement; can significantly increase solubility.Can be toxic to cells at higher concentrations; may affect protein function.
pH Adjustment For ionizable compounds, adjusting the pH can increase the proportion of the more soluble ionized form.pH range dependent on pKaCan be very effective if the compound has ionizable groups.May not be suitable for all assays; can alter cellular physiology.
Surfactants Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.0.01-0.1% (w/v)Effective at low concentrations.Can disrupt cell membranes and protein structure; may interfere with some assays.
Cyclodextrins Form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.1-10 mMGenerally low cytotoxicity; can be highly effective.Can be expensive; may have a saturable effect.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Vortex mixer

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Visually inspect the solution for any undissolved particles. If particles are present, continue vortexing or try gentle sonication.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Systematic Evaluation of Solubilization Methods
  • Objective: To determine the optimal conditions for solubilizing this compound in an aqueous medium for a specific in vitro assay.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Aqueous assay buffer (e.g., PBS, cell culture medium)

    • Co-solvents (e.g., ethanol, propylene (B89431) glycol)

    • pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

    • Surfactants (e.g., Tween® 20, Triton™ X-100)

    • Cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin)

    • 96-well plate

    • Plate reader for turbidity measurement (optional)

  • Procedure:

    • Co-solvent Screen:

      • Prepare serial dilutions of co-solvents in the assay buffer (e.g., 20%, 10%, 5%, 1% v/v).

      • Add this compound stock solution to each co-solvent dilution to achieve the final desired concentration.

      • Visually inspect for precipitation after a 30-minute incubation at the experimental temperature.

    • pH Profile:

      • Adjust the pH of the assay buffer to a range of values (e.g., pH 5, 6, 7, 7.4, 8).

      • Add this compound stock solution to each pH-adjusted buffer.

      • Observe for solubility.

    • Surfactant and Cyclodextrin (B1172386) Screen:

      • Prepare a range of concentrations for each surfactant and cyclodextrin in the assay buffer.

      • Add this compound stock solution to each solution.

      • Assess solubility.

    • Observation and Selection:

      • For each condition, visually inspect for precipitation or measure turbidity using a plate reader.

      • Select the condition that provides the best solubility with the lowest concentration of the solubilizing agent.

      • Crucially, perform a vehicle control with the selected solubilization method to ensure it does not interfere with your assay.

Signaling Pathway Diagram

This compound is known to promote angiogenesis via the PI3K/Akt/eNOS pathway. The following diagram illustrates this signaling cascade.

G cluster_1 This compound Signaling Pathway OPC28326 This compound alpha2AR α2-Adrenoceptor OPC28326->alpha2AR Antagonizes PI3K PI3K alpha2AR->PI3K Activates* Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylates Angiogenesis Angiogenesis eNOS->Angiogenesis note *The exact mechanism linking α2-AR antagonism to PI3K activation by this compound may be indirect.

Caption: Angiogenic signaling pathway of this compound.

References

Navigating Variable Blood Flow Responses to OPC-28326: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the variable blood flow responses observed during experiments with OPC-28326. This guide offers detailed FAQs, troubleshooting protocols, and insights into the compound's mechanism of action to facilitate consistent and interpretable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective peripheral vasodilator.[1][2] Its principal mechanism is the antagonism of α2-adrenergic receptors, with a notable selectivity for the α2C-adrenoceptor subtype.[3][4] Additionally, it has been demonstrated to promote angiogenesis by activating the PI3K/Akt/eNOS signaling pathway.[2]

Q2: In which vascular beds are the effects of this compound most pronounced?

A2: At low doses, this compound selectively increases blood flow in the femoral artery with minimal impact on systemic blood pressure, heart rate, or blood flow in coronary, carotid, vertebral, renal, and mesenteric arteries.[5] This selectivity is attributed to the high expression of α2C-adrenoceptors in the vascular tissues of skeletal muscle in the hind limbs.[3]

Q3: What are the known binding affinities of this compound for α2-adrenoceptor subtypes?

A3: this compound exhibits differential binding affinity for the α2-adrenoceptor subtypes. The inhibitory constant (Ki) values have been reported as follows:

  • α2A: 2040 nM[1][4]

  • α2B: 285 nM[1][4]

  • α2C: 55 nM[1][4]

A separate study reported Ki values of:

  • α2D: 3840 +/- 887 nM[3]

  • α2B: 633 +/- 46 nM[3]

  • α2C: 13.7 +/- 1.9 nM[3]

This demonstrates a significantly higher affinity for the α2C subtype.

Q4: Has this compound been investigated in clinical settings?

A4: Yes, a pilot multicenter, double-blind clinical trial evaluated the efficacy and safety of this compound in patients with Raynaud's phenomenon (RP). The study found that this compound dose-dependently reduced the frequency of RP attacks, particularly in patients with RP secondary to scleroderma.[6] Another study in scleroderma patients showed that a 40 mg dose of this compound shortened the time to skin temperature recovery after a cold challenge.[7]

Troubleshooting Guide for Variable Blood Flow Response

A key challenge in preclinical and clinical studies can be the variability in blood flow response to this compound. This section provides a structured approach to troubleshooting such inconsistencies.

Experimental Workflow for Investigating Variability

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Resolution observe Variable Blood Flow Response Observed check_protocol Verify Experimental Protocol (Dose, Route, Timing) observe->check_protocol assess_model Assess Animal/Patient Model (Genetics, Pathology) observe->assess_model refine_protocol Refine Protocol and Standardize Model check_protocol->refine_protocol receptor_expr Analyze α2C-Adrenoceptor Expression Levels assess_model->receptor_expr check_interactions Evaluate Potential Drug Interactions assess_model->check_interactions stratify_data Stratify Data Based on Genotype/Pathology receptor_expr->stratify_data check_interactions->refine_protocol

Caption: Troubleshooting workflow for variable this compound response.

Issue 1: Inconsistent Vasodilatory Effect in Animal Models

  • Question: We are observing significant variability in the femoral artery blood flow response to this compound in our rat model. What could be the cause?

  • Answer and Troubleshooting Steps:

    • Dose and Administration:

      • Verification: Confirm the dose, concentration, and route of administration are consistent across all animals. Intravenous administration of low doses (0.3 and 1.0 µg/kg) has been shown to be effective in dogs.[5] Intraduodenal administration of 3 mg/kg was used in rats.[3]

      • Action: Prepare fresh solutions of this compound for each experiment to avoid degradation. Ensure precise and consistent delivery for the chosen route.

    • Animal Strain and Genetics:

      • Hypothesis: Genetic variations in α2-adrenoceptor subtypes among different rat strains could lead to varied responses.

      • Action: If possible, use a single, well-characterized strain of rats. Consider sequencing the adrenoceptor genes in a subset of high and low responders to identify potential polymorphisms.

    • Anesthesia:

      • Hypothesis: The type and depth of anesthesia can influence vascular tone and autonomic nervous system activity, thereby affecting the response to an α2-adrenoceptor antagonist.

      • Action: Standardize the anesthetic protocol, including the agent, dose, and monitoring of anesthetic depth. The original studies used isoflurane (B1672236) in rats and pentobarbital (B6593769) in dogs.[3][8]

Issue 2: Lack of Expected Angiogenic Response

  • Question: Our in vitro angiogenesis assays (e.g., tube formation) with Human Aortic Endothelial Cells (HAECs) are not showing a consistent increase in response to this compound. Why might this be?

  • Answer and Troubleshooting Steps:

    • Cell Culture Conditions:

      • Verification: Ensure that the HAECs are of a low passage number and are cultured in optimal growth media. Senescent cells may have altered signaling pathways.

      • Action: Standardize cell seeding density and culture duration. Serum starvation prior to treatment can help to reduce baseline signaling and enhance the observed effect of this compound.

    • PI3K/Akt Pathway Integrity:

      • Hypothesis: The pro-angiogenic effects of this compound are dependent on the PI3K/Akt/eNOS pathway.[2] Variability in the activation state of this pathway can alter the response.

      • Action: Perform a western blot to confirm the phosphorylation of Akt and eNOS in response to this compound. If phosphorylation is weak or absent, troubleshoot cell culture conditions or consider the use of a positive control (e.g., VEGF) to ensure the pathway is functional.

Signaling Pathway of this compound

G cluster_0 Vasodilation Pathway cluster_1 Angiogenesis Pathway OPC1 This compound alpha2C α2C-Adrenoceptor OPC1->alpha2C antagonizes vasoconstriction Vasoconstriction alpha2C->vasoconstriction OPC2 This compound PI3K PI3K OPC2->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS phosphorylates Angiogenesis Angiogenesis eNOS->Angiogenesis

References

Long-term stability of OPC-28326 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of OPC-28326 in solution. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For maximal stability, this compound should be stored under the following conditions:

  • Solid Powder: Stable for up to 3 years when stored at -20°C.

  • DMSO Stock Solution: Stable for up to 1 year when stored at -80°C.

It is highly recommended to prepare aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q2: How should I prepare working solutions of this compound?

A2: this compound is soluble in DMSO. For experimental use, a stock solution in DMSO can be prepared and then further diluted in aqueous buffers such as Phosphate-Buffered Saline (PBS) or cell culture media immediately before use. Due to the potential for lower stability in aqueous solutions, it is best practice to prepare fresh dilutions for each experiment.

Q3: My experimental results with this compound are inconsistent. What could be the cause?

A3: Inconsistent results can stem from several factors related to the stability and handling of this compound:

  • Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions have not been subjected to multiple freeze-thaw cycles. Degradation can lead to a lower effective concentration of the active compound.

  • Solubility Issues: this compound may have limited solubility in aqueous buffers. Visually inspect your final working solution for any signs of precipitation. If precipitation occurs, consider adjusting the final DMSO concentration (typically kept below 0.5% in cell-based assays to avoid solvent toxicity) or using a solubilizing agent, after verifying its compatibility with your experimental system.

  • Adsorption to Plastics: Small molecules can sometimes adsorb to plastic surfaces of labware, reducing the effective concentration in your experiment. Using low-adhesion plastics may mitigate this issue.

Q4: How can I assess the stability of my this compound solution under my specific experimental conditions?

A4: To confirm the stability of this compound in your experimental setup, you can perform a stability study using High-Performance Liquid Chromatography (HPLC). This involves analyzing the concentration and purity of this compound in your chosen solvent and storage conditions over time. A detailed protocol for such a study is provided in the "Experimental Protocols" section.

Stability Data

The following tables summarize the known and extrapolated stability data for this compound in various solvents and at different temperatures.

Table 1: Long-Term Stability of this compound

FormSolventStorage TemperatureStability
Powder--20°CUp to 3 years
SolutionDMSO-80°CUp to 1 year

Note: The stability data provided is based on available information and general knowledge of small molecule stability. It is strongly recommended to perform your own stability testing for critical experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced or no biological activity Compound degradationPrepare fresh stock and working solutions from powder. Ensure proper storage conditions are maintained.
Inaccurate concentrationVerify the concentration of your stock solution. Use freshly calibrated pipettes for dilutions.
Precipitation in working solution Poor aqueous solubilityDecrease the final concentration of this compound. Increase the percentage of co-solvent like DMSO (ensure it is compatible with your assay).
High variability between replicates Inconsistent solution preparationPrepare a master mix of the working solution to add to all replicates. Ensure thorough mixing.
Compound adsorption to labwareUse low-adhesion microplates and pipette tips. Pre-incubating wells with buffer may help.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution using HPLC

This protocol outlines a general method to determine the long-term stability of this compound in a specific solvent and storage condition.

1. Materials:

  • This compound powder
  • HPLC-grade solvent of interest (e.g., DMSO, PBS pH 7.4)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
  • Calibrated analytical balance and volumetric flasks

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh this compound powder and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM).
  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample and record the peak area and retention time. This will serve as the baseline (100% concentration).
  • Storage: Store the remaining stock solution under the desired conditions (e.g., 4°C, room temperature, protected from light).
  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot of the stored solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
  • Data Analysis: Compare the peak area of this compound at each time point to the peak area at Time 0. A decrease in the peak area indicates degradation. The appearance of new peaks may signify degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare this compound Solution t0 Time 0 HPLC Analysis (Establish Baseline) prep->t0 store Store Solution under Test Conditions prep->store analyze Analyze Data (Compare Peak Areas) t0->analyze tp Time-Point HPLC Analysis (e.g., Day 1, 3, 7, 14, 30) store->tp tp->analyze conclude Determine Stability Profile analyze->conclude

Caption: Workflow for assessing the stability of this compound.

signaling_pathway This compound Signaling Pathway OPC This compound alpha2AR α2-Adrenergic Receptor OPC->alpha2AR Antagonist Gi Gi Protein alpha2AR->Gi Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (e.g., Vasodilation) PKA->Response

Caption: this compound mechanism as an α2-adrenergic receptor antagonist.

Mitigating systemic effects of OPC-28326

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OPC-28326.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected vasodilation in hindlimb vasculature. Suboptimal Drug Concentration: The dose of this compound may be too low to elicit a significant effect. Animal Model Variability: The expression and sensitivity of α2-adrenoceptors can vary between species and even strains.[1] Anesthetic Interference: Some anesthetics can alter cardiovascular parameters and mask the effects of this compound.Dose-Response Study: Perform a dose-response experiment to determine the optimal concentration for your specific model and experimental conditions. Model Selection: Ensure the chosen animal model has appropriate expression of α2C-adrenoceptors in the vasculature of interest. In situ hybridization has demonstrated high expression of α2C in the vascular tissues of the rat hindlimb.[1] Anesthetic Choice: Consider using anesthetics with minimal cardiovascular effects. Isoflurane has been used successfully in studies with this compound in rats.[1]
Observed systemic effects, such as changes in blood pressure or heart rate. High Drug Concentration: While this compound is selective for peripheral vasodilation at low doses, higher concentrations may lead to systemic effects.[2] Off-Target Effects: At very high concentrations, this compound may interact with other receptors, such as serotonin (B10506) 5-HT(2) receptors, although this effect is minimal.[2]Dose Reduction: Lower the administered dose to a range known to be selective for peripheral vasodilation (e.g., 0.3-1.0 µg/kg i.v. in dogs).[2] Monitor Systemic Parameters: Continuously monitor systemic blood pressure and heart rate throughout the experiment to identify any dose-dependent systemic effects.
Variability in angiogenesis or cell signaling results. Cell Line Differences: The response to this compound can vary between different endothelial cell lines. Assay Conditions: Experimental conditions such as cell density, serum concentration, and incubation time can influence the outcome of angiogenesis and signaling assays.Cell Line Validation: Use well-characterized endothelial cells, such as human aortic endothelial cells (HAECs), which have been shown to respond to this compound. Standardize Protocols: Maintain consistent and well-documented experimental protocols for all angiogenesis and cell signaling experiments.
Compound solubility or stability issues. Improper Storage or Handling: this compound is supplied as a hydrochloride monohydrate salt, and its stability may be affected by storage conditions. Incorrect Solvent: The choice of solvent can impact the solubility and stability of the compound in solution.Follow Manufacturer's Instructions: Store the compound as recommended by the supplier, typically in a cool, dry, and dark place. Use Appropriate Solvents: For in vitro experiments, dissolve this compound in a suitable solvent like distilled water.[3] For stock solutions, consult the manufacturer's datasheet for recommended solvents and storage conditions.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is a selective peripheral vasodilator that acts as an antagonist of α2-adrenergic receptors.[2] It shows a particular selectivity for the α2C-adrenoceptor subtype.[1] By blocking these receptors, it inhibits vasoconstriction, leading to increased blood flow, particularly in the femoral arterial bed.[1][2]

2. What are the expected systemic effects of this compound?

At low doses, this compound has minimal action on systemic blood pressure, heart rate, and blood flow in other major arteries such as the coronary, carotid, vertebral, renal, and mesenteric arteries.[2] Systemic effects may be observed at higher doses.

3. Does this compound have any off-target effects?

Binding studies have shown an affinity of this compound for serotonin 5-HT(2) receptors, but it only affects serotonin-induced contractions at very high concentrations.[2] It has been shown to have no effect on phosphodiesterase-3 and -5.[2]

4. What is the recommended dosage for in vivo experiments?

The optimal dose will depend on the animal model and the intended effect. Here are some examples from published studies:

  • Dogs (i.v.): 0.3 and 1.0 µg/kg for selective increases in femoral artery blood flow.[2]

  • Dogs (p.o.): 0.3, 1.0, and 3.0 mg/kg to inhibit buprenorphine-induced decreases in subcutaneous tissue temperature in the hindlimb.

  • Rats (intraduodenal): 3 mg/kg for significant increases in femoral blood flow.[1]

  • Mice (in diet): 0.05% in the diet for mitigating post-infarction cardiac remodeling.[4]

5. How does this compound promote angiogenesis?

This compound has been shown to promote angiogenesis by inducing the phosphorylation of endothelial nitric oxide synthase (eNOS) via the PI3K/Akt pathway. This leads to increased nitric oxide production, which is a key mediator of angiogenesis.

Data Presentation

Table 1: Binding Affinity of this compound for α2-Adrenoceptor Subtypes

Receptor SubtypeKi (nM)
α2A2040
α2B285
α2C55

Data from studies using human recombinant receptors.[5]

Table 2: In Vivo Effects of this compound in Animal Models

Animal ModelDose and RoutePrimary OutcomeReference
Anesthetized Dogs0.3 and 1.0 µg/kg, i.v.Selective increase in femoral artery blood flow with minimal systemic effects.[2]
Isoflurane Anesthetized Rats3 mg/kg, intraduodenally44.7% increase in femoral blood flow; 3.6% increase in carotid blood flow.[1]
Conscious Dogs (Buprenorphine Sedated)0.3, 1.0, 3.0 mg/kg, p.o.Dose-dependent inhibition of buprenorphine-induced decrease in hindlimb subcutaneous tissue temperature.
C3H/He Mice (Myocardial Infarction Model)0.05% in dietIncreased survival rate and mitigation of left ventricular remodeling.[4]

Experimental Protocols

1. Radioligand Binding Assay for α2-Adrenoceptor Subtypes

  • Objective: To determine the binding affinity (Ki) of this compound for different α2-adrenoceptor subtypes.

  • Materials:

    • Membrane preparations from cells overexpressing individual human α2-adrenoceptor subtypes (α2A, α2B, α2C).

    • [3H]RX821002 (a non-selective α2-adrenoceptor antagonist radioligand).

    • This compound.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Methodology:

    • Incubate the cell membrane preparations with a fixed concentration of [3H]RX821002 and varying concentrations of this compound in the incubation buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM yohimbine).

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]RX821002).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Measurement of Femoral Artery Blood Flow in Anesthetized Rats

  • Objective: To assess the in vivo effect of this compound on peripheral blood flow.

  • Materials:

    • Male Sprague-Dawley rats.

    • Anesthetic (e.g., isoflurane).

    • Transit-time ultrasonic blood flow probe.

    • Data acquisition system.

    • This compound solution for administration.

  • Methodology:

    • Anesthetize the rat with isoflurane.

    • Surgically expose the femoral artery.

    • Place a transit-time ultrasonic blood flow probe around the femoral artery to continuously measure blood flow.

    • Allow the animal to stabilize and record baseline blood flow measurements.

    • Administer this compound via the desired route (e.g., intraduodenally).

    • Continuously record femoral artery blood flow for a set period after drug administration.

    • Analyze the data to determine the percentage change in blood flow from baseline.

Visualizations

OPC28326_Mechanism_of_Action cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell alpha2C α2C-Adrenoceptor Contraction Vasoconstriction alpha2C->Contraction Leads to Norepinephrine Norepinephrine Norepinephrine->alpha2C Binds & Activates OPC28326 This compound OPC28326->alpha2C Blocks Angiogenesis_Signaling_Pathway cluster_EndothelialCell Endothelial Cell OPC28326 This compound PI3K PI3K OPC28326->PI3K Activates Akt Akt PI3K->Akt Activates eNOS_inactive eNOS Akt->eNOS_inactive Phosphorylates eNOS_active p-eNOS (Active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces Angiogenesis Angiogenesis NO->Angiogenesis Promotes Experimental_Workflow_Blood_Flow start Start anesthetize Anesthetize Animal (e.g., Isoflurane) start->anesthetize expose_artery Surgically Expose Femoral Artery anesthetize->expose_artery place_probe Place Ultrasonic Flow Probe expose_artery->place_probe stabilize Stabilize and Record Baseline Blood Flow place_probe->stabilize administer_drug Administer this compound stabilize->administer_drug record_flow Continuously Record Blood Flow administer_drug->record_flow analyze Analyze Data (% Change from Baseline) record_flow->analyze end End analyze->end

References

Technical Support Center: OPC-28326 Research and Clinical Translation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OPC-28326. Our goal is to address specific issues that may be encountered during the translation of preclinical research to clinical trials.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent vasodilatory effects of this compound in our animal models. What could be the cause?

A1: Inconsistent effects can arise from several factors. Preclinical studies in dogs and rats have demonstrated that low doses of this compound selectively increase femoral artery blood flow with minimal impact on systemic blood pressure or heart rate.[1][2] Consider the following:

  • Dose-Response Relationship: Ensure you have established a clear dose-response curve in your specific model. The vasodilatory effect is dose-dependent.

  • Animal Model Suitability: The expression and function of α2-adrenoceptor subtypes can vary between species, which may not fully replicate complex human conditions.[3]

  • Experimental Conditions: Factors such as anesthesia, surgical procedures, and methods of blood flow measurement can all introduce variability. Standardizing these across experiments is crucial for reproducibility.[4]

Q2: Our in vitro binding affinity results for this compound don't seem to correlate with the functional effects we see in vivo. Why might this be?

A2: This is a common challenge when translating from in vitro to in vivo settings. While this compound has a known affinity for serotonin (B10506) 5-HT(2) receptors, it shows little to no effect on serotonin-induced contractions in isolated canine femoral artery preparations, except at very high concentrations.[1] The primary mechanism of action at therapeutic doses is considered to be α2-adrenoceptor blockade.[1][2] Discrepancies can be due to:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living organism will significantly influence its concentration at the target receptor.

  • Receptor Environment: The in vivo environment, including the presence of endogenous ligands and receptor desensitization, can alter the drug's functional activity compared to an isolated in vitro system.

Q3: We are designing a first-in-human (FIH) trial for an this compound analog. What are the key considerations for dose selection?

A3: Moving from preclinical to clinical development requires careful strategic planning to ensure a successful FIH trial.[5] Key considerations include:

  • Preclinical Toxicology Data: Thorough safety and toxicology assessments in relevant animal models are essential to determine a safe starting dose.[5]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use preclinical PK/PD data to model the expected exposure and effect in humans.

  • Clinical Trial Design: A single-center, double-blind, placebo-controlled, randomized crossover study design was used to evaluate the efficacy and tolerability of this compound in patients with Raynaud's phenomenon secondary to scleroderma.[6][7] This design can be effective for minimizing inter-patient variability.

Troubleshooting Guides

Problem: Difficulty in demonstrating the angiogenic effects of this compound in our hindlimb ischemia model.
Potential Cause Troubleshooting Step
Insufficient Ischemia Verify the surgical procedure to ensure complete and consistent resection of the femoral and saphenous arteries.
Inadequate Drug Exposure Confirm the dose and route of administration. In a murine model, this compound was administered in the chow.[8] Ensure adequate and consistent drug intake.
Timing of Assessment The angiogenic response takes time to develop. Ensure that the endpoint measurements (e.g., laser Doppler perfusion imaging, capillary density) are performed at appropriate time points post-surgery.
Animal Strain Differences The genetic background of the animal model could influence the angiogenic response. Consider if the chosen strain is appropriate.
Problem: High variability in skin temperature recovery times in a cold challenge study.
Potential Cause Troubleshooting Step
Inconsistent Cold Challenge Standardize the temperature and duration of the cold challenge for all subjects and all study visits.
Baseline Temperature Fluctuation Ensure subjects have acclimated to the ambient room temperature for a sufficient period before baseline measurements are taken.
Measurement Technique Use a consistent and validated method for measuring digital skin temperature.
Patient Population Heterogeneity The severity of Raynaud's phenomenon can vary significantly. Stratify patients based on disease severity if possible.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity of this compound

Receptor SubtypeKi (nM)
α2A-adrenoceptor2040[8]
α2B-adrenoceptor285[8]
α2C-adrenoceptor55[8]

Table 2: Clinical Trial Results of this compound in Raynaud's Phenomenon

Treatment GroupMean Time to 50% Temperature Recovery (minutes)Mean Time to 70% Temperature Recovery (minutes)
Placebo10.0[6][7]19.5[6][7]
This compound (10 mg)9.0[6][7]15.3[6][7]
This compound (40 mg)5.8[6][7]13.8[6][7]

Experimental Protocols

Key Experiment: Murine Hindlimb Ischemia Model

Objective: To evaluate the effect of this compound on blood flow recovery and angiogenesis following surgically induced hindlimb ischemia.

Methodology:

  • Animal Model: 30- to 35-week-old male mice.

  • Drug Administration: Mice are fed a diet containing either 0.02% (low dose) or 0.05% (high dose) this compound, or a control diet, starting one week before surgery.[8]

  • Surgical Procedure: Unilateral hindlimb ischemia is induced by resecting the right femoral and saphenous arteries.

  • Blood Perfusion Measurement: Hindlimb blood perfusion is measured using a laser Doppler perfusion imager (LDPI) system at specified time points post-surgery.

  • Histological Analysis: At the end of the study, the ischemic leg muscles are harvested to determine the number of histologically detectable capillaries.

Visualizations

OPC28326_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Vascular Smooth Muscle Cell NE Norepinephrine a2_autoreceptor α2-Autoreceptor NE->a2_autoreceptor Activates a2_autoreceptor->NE Inhibits Release NE_released Norepinephrine a2c_receptor α2C-Adrenoceptor NE_released->a2c_receptor Binds & Activates vasoconstriction Vasoconstriction a2c_receptor->vasoconstriction Leads to OPC28326 This compound OPC28326->a2c_receptor Blocks Preclinical_to_Clinical_Workflow cluster_preclinical Preclinical Research cluster_translation Translational Phase cluster_clinical Clinical Trials cluster_challenges Key Challenges in_vitro In Vitro Studies (Binding Assays) animal_models In Vivo Animal Models (Efficacy & Safety) in_vitro->animal_models reproducibility Reproducibility in_vitro->reproducibility pk_pd PK/PD Modeling animal_models->pk_pd tox Toxicology Studies animal_models->tox species_diff Species Differences animal_models->species_diff model_limits Model Limitations animal_models->model_limits ind IND/CTA Submission pk_pd->ind tox->ind phase1 Phase I (Safety & Dosing) ind->phase1 phase2 Phase II (Efficacy & Side Effects) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3

References

Technical Support Center: OPC-28326 Dose Adjustment for Different Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OPC-28326. The following information is intended to assist in the adjustment of this compound dosage across various animal species for experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective peripheral vasodilator.[1][2] Its primary mechanism of action is as a selective alpha-2C adrenoceptor antagonist.[3] This antagonistic action on α2-adrenoceptors is responsible for its vasodilatory effects, particularly in the femoral arterial bed.[4][5] Studies in rats have shown a high expression of the alpha-2C adrenoceptor subtype in the vascular tissues of skeletal muscle, which may account for the selective effect of this compound in increasing femoral blood flow.[3]

Q2: In which animal species has this compound been studied, and what were the effective doses?

A2: this compound has been studied in several animal species, including dogs, rats, and mice. The effective doses vary depending on the species and the experimental model. For instance, in anesthetized open-chest dogs, an intravenous administration of low doses (0.3 and 1.0 µg/kg) selectively increased femoral artery blood flow.[4] In isoflurane-anesthetized rats, a dose of 3 mg/kg administered intraduodenally significantly increased femoral blood flow.[3] In a mouse hindlimb ischemia model, a diet containing 0.05% this compound was shown to be effective.[2]

Q3: How can I adjust the dose of this compound when moving from one animal species to another?

A3: A common and recommended method for dose conversion between animal species is allometric scaling.[6][7][8][9] This approach takes into account the differences in body surface area and metabolic rate between species, which is generally a more accurate method than scaling based on body weight alone.[7] The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using conversion factors based on body surface area.[6][7]

Q4: What is allometric scaling and why is it important for dose calculation?

A4: Allometric scaling is a method used to predict the pharmacokinetic parameters of a drug across different species.[6][8] It is based on the principle that many physiological and metabolic processes scale in a predictable, non-linear manner with body size.[8] This is crucial for drug development as it provides a data-driven foundation for establishing a safe and effective starting dose in a new species, including for first-in-human clinical trials.[6]

Q5: Are there any other signaling pathways affected by this compound?

A5: Yes, beyond its primary action on alpha-2 adrenoceptors, this compound has been shown to promote angiogenesis.[1][2] This effect is associated with the activation of endothelial nitric oxide synthase (eNOS) through the PI3K/Akt pathway.[1]

Troubleshooting Guide

Problem: I administered this compound to a new animal model based on a dose reported for another species, but I am not observing the expected vasodilatory effect.

Possible Causes and Solutions:

  • Incorrect Dose Conversion: Simply scaling the dose based on body weight (mg/kg) can be inaccurate.

    • Solution: Utilize allometric scaling based on body surface area to calculate the appropriate dose for the new species. You can use established conversion factors (Km values) for this calculation.[9][10]

  • Species-Specific Differences in Metabolism: The pharmacokinetics of this compound may differ significantly between species.

    • Solution: Conduct a pilot dose-ranging study in the new animal model to determine the optimal effective dose. Start with a lower, scaled dose and gradually increase it while monitoring for the desired physiological response (e.g., increased femoral blood flow) and any potential adverse effects.

  • Route of Administration: The bioavailability of this compound can vary with the route of administration (e.g., intravenous, oral, intraperitoneal).

    • Solution: Ensure that the route of administration is appropriate for the vehicle and formulation of this compound and is consistent with the intended experimental design. If changing the route, a new dose-finding study is recommended.

Problem: I am observing unexpected side effects at a dose that was predicted to be safe.

Possible Causes and Solutions:

  • Higher Sensitivity of the New Species: The new animal model may be more sensitive to the effects of this compound.

    • Solution: Immediately reduce the dose or discontinue administration. Re-evaluate the allometric scaling calculations and consider using a larger safety factor. It is crucial to monitor the animals closely for any signs of toxicity.

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects. For example, while it has a high affinity for alpha-2C adrenoceptors, it has a much lower affinity for serotonin (B10506) 5-HT(2) receptors and its effect on serotonin-induced contractions is only seen at very high concentrations.[4]

    • Solution: Review the known pharmacological profile of this compound. If possible, measure the plasma concentration of the drug to ensure it is within the expected therapeutic range.

Data Presentation

Table 1: Reported Doses of this compound in Different Animal Species

Animal SpeciesRoute of AdministrationDoseObserved EffectReference
DogIntravenous (i.v.)0.3 and 1.0 µg/kgSelective increase in femoral artery blood flow[4]
DogOral (p.o.)0.3, 1.0, and 3.0 mg/kgInhibition of buprenorphine-induced decrease in hindlimb subcutaneous tissue temperature[11]
RatIntraduodenal3 mg/kgSignificant increase in femoral blood flow[3]
MouseDiet0.05%Mitigation of post-infarction cardiac remodeling and dysfunction[2]

Table 2: Allometric Scaling Conversion Factors (Km)

To calculate the Animal Equivalent Dose (AED) from a known dose in another species, you can use the following formula:

AED (mg/kg) of Species B = Dose (mg/kg) of Species A * (Km of Species A / Km of Species B)

SpeciesBody Weight (kg)Body Surface Area (m²)Km (Weight/BSA)
Human601.6237
Mouse0.020.00663.0
Rat0.150.0256.0
Rabbit1.50.1512
Dog100.5020

Data adapted from FDA guidance and other sources.[9][10]

Experimental Protocols

Protocol 1: Allometric Scaling for Dose Conversion of this compound

Objective: To calculate the appropriate starting dose of this compound for a new animal species based on a known effective dose in another species.

Materials:

  • Known effective dose of this compound in Species A (e.g., from literature).

  • Body weight of Species A and Species B.

  • Body Surface Area (BSA) or Km factor for both species (refer to Table 2 or relevant literature).

Procedure:

  • Obtain the known effective dose of this compound in Species A (in mg/kg).

  • Determine the Km factor for both Species A and Species B from Table 2 or other reliable sources.

  • Calculate the Animal Equivalent Dose (AED) for Species B using the formula: AED (mg/kg) of Species B = Dose (mg/kg) of Species A * (Km of Species A / Km of Species B)

  • Example Calculation: To convert a 3 mg/kg dose from a rat (Species A) to a dog (Species B):

    • Dose in rat = 3 mg/kg

    • Km for rat = 6.0

    • Km for dog = 20

    • AED for dog = 3 mg/kg * (6.0 / 20) = 0.9 mg/kg

  • Administer the calculated starting dose to Species B and monitor for the desired pharmacological effect and any adverse reactions. It is advisable to start with a dose at or below the calculated AED and perform a dose-escalation study.

Mandatory Visualization

OPC28326_Signaling_Pathway cluster_cell Vascular Endothelial Cell OPC28326 This compound Alpha2C α2C-Adrenoceptor OPC28326->Alpha2C Antagonizes PI3K PI3K Alpha2C->PI3K Inhibitory signal blocked Akt Akt PI3K->Akt Activates eNOS_inactive eNOS Akt->eNOS_inactive Phosphorylates eNOS_active p-eNOS (Active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces Vasodilation Vasodilation NO->Vasodilation Angiogenesis Angiogenesis NO->Angiogenesis

Caption: Signaling pathway of this compound leading to vasodilation and angiogenesis.

Dose_Adjustment_Workflow Start Start: Need to dose a new animal species GetData Gather known effective dose and species information (Species A) Start->GetData AllometricScaling Perform Allometric Scaling Calculation (using Body Surface Area / Km factors) GetData->AllometricScaling CalculateDose Calculate Animal Equivalent Dose (AED) for the new species (Species B) AllometricScaling->CalculateDose PilotStudy Conduct Pilot Dose-Ranging Study (Start with calculated AED or lower) CalculateDose->PilotStudy Monitor Monitor for: 1. Efficacy (e.g., vasodilation) 2. Safety (adverse effects) PilotStudy->Monitor OptimalDose Determine Optimal Effective Dose Monitor->OptimalDose Effective & Safe AdjustDose Adjust Dose Monitor->AdjustDose Ineffective or Unsafe AdjustDose->PilotStudy

Caption: Experimental workflow for adjusting this compound dose for a new animal species.

References

Validation & Comparative

OPC-28326 vs. Yohimbine: A Comparative Analysis of Alpha-2 Adrenergic Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of two alpha-2 adrenergic receptor antagonists, OPC-28326 and yohimbine (B192690). The information presented is collated from peer-reviewed scientific literature and is intended to support research and development efforts in pharmacology and medicinal chemistry.

Executive Summary

This compound and yohimbine both act as antagonists at alpha-2 adrenergic receptors, but they exhibit distinct selectivity profiles for the different receptor subtypes (α2A, α2B, and α2C). Yohimbine demonstrates high affinity across all three subtypes, with a slight preference for the α2A and α2B subtypes. In contrast, this compound displays a marked selectivity for the α2C subtype, with significantly lower affinity for the α2A and α2B subtypes. This differential binding affinity suggests distinct pharmacological applications for each compound.

Quantitative Binding Affinity

The binding affinities of this compound and yohimbine for the human α2A, α2B, and α2C adrenergic receptor subtypes are summarized in the table below. The data is presented as the inhibitor constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Compoundα2A Ki (nM)α2B Ki (nM)α2C Ki (nM)Reference
This compound204028555[1][2][3]
Yohimbine3.02.011.0[1][2]

Note: Ki values can vary slightly between different studies and experimental conditions.

Experimental Protocols

The binding affinity data presented above was determined using radioligand displacement assays. A general methodology for this type of experiment is outlined below.

Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., this compound or yohimbine) by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Materials:

  • Cell membranes prepared from cell lines expressing a specific human alpha-2 adrenergic receptor subtype (α2A, α2B, or α2C).

  • Radiolabeled antagonist, such as [3H]Rauwolscine or [3H]RX821002.

  • Test compounds (this compound and yohimbine) at various concentrations.

  • Incubation buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated in the presence of a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare cell membranes expressing α2-receptor subtype mix Incubate membranes with radioligand and test compound prep->mix equilibrate Allow binding to reach equilibrium mix->equilibrate filter Separate bound and unbound radioligand via filtration equilibrate->filter count Quantify radioactivity on filters filter->count analyze Calculate IC50 and Ki values count->analyze G cluster_pathway Alpha-2 Adrenergic Receptor Signaling Pathway agonist Agonist (e.g., Norepinephrine) receptor α2-Adrenergic Receptor agonist->receptor Activates antagonist Antagonist (this compound or Yohimbine) antagonist->receptor Blocks gi_protein Gi Protein receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates substrates leading to response

References

A Comparative Analysis of OPC-28326 and Prazosin on Blood Pressure Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological agents OPC-28326 and prazosin (B1663645), with a specific focus on their respective effects on blood pressure. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by presenting a side-by-side analysis of their mechanisms of action, hemodynamic effects, and the experimental protocols used to evaluate these compounds.

Executive Summary

This compound and prazosin both influence blood pressure through antagonism of adrenergic receptors, yet their selectivity and resulting physiological effects differ significantly. Prazosin is a potent, non-selective alpha-1 adrenergic receptor antagonist that causes systemic vasodilation and a marked decrease in blood pressure. In contrast, this compound is a selective antagonist of the alpha-2C adrenergic receptor subtype, leading to more localized vasodilation, particularly in the femoral artery, with minimal impact on systemic blood pressure at lower doses. This fundamental difference in their mechanism of action dictates their potential therapeutic applications and side-effect profiles.

Mechanisms of Action

Prazosin: The Alpha-1 Adrenergic Antagonist

Prazosin exerts its antihypertensive effects by selectively and reversibly blocking alpha-1 adrenergic receptors located on vascular smooth muscle.[1][2] The sympathetic nervous system regulates vascular tone through the release of norepinephrine, which binds to these alpha-1 receptors, causing vasoconstriction and an increase in blood pressure.[2] By competitively inhibiting this interaction, prazosin leads to the relaxation of both arterial and venous smooth muscle. This results in a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.[1][2]

This compound: The Selective Alpha-2C Adrenergic Antagonist

This compound is a novel vasodilator that demonstrates a unique mechanism of action centered on its selective antagonism of the alpha-2C adrenergic receptor subtype.[3] These alpha-2C receptors are notably abundant in the vascular tissues of skeletal muscle, such as the femoral artery.[3] The vasodilatory effect of this compound is, in part, attributed to its alpha-2-adrenoceptor-blocking activity.[4] At low doses, this compound selectively increases blood flow in the hindlimbs with only minimal effects on systemic blood pressure and heart rate.[4]

Comparative Data on Hemodynamic Effects

The following table summarizes the key quantitative differences in the hemodynamic effects of this compound and prazosin, based on data from studies in anesthetized dogs. It is important to note that these data are compiled from separate studies and not from a direct head-to-head comparison.

ParameterThis compound (Intravenous)Prazosin (Intravenous)Key Observations
Systemic Blood Pressure Minimal effect at low doses (0.3 and 1.0 µg/kg)[4]Dose-dependent decrease[2]Prazosin is a potent systemic antihypertensive agent, while this compound has a more localized effect at low doses.
Femoral Artery Blood Flow Selective and potent increase[4]Less potent increase compared to this compound[4]The potency of this compound in increasing femoral artery blood flow is approximately 14 times higher than that of prazosin.[4]
Heart Rate Minimal action at low doses[4]May cause an increase[2]Prazosin's effect on heart rate can be variable and may be a reflex response to the drop in blood pressure.
Antagonism of Phenylephrine-induced Pressor Response Dose-dependently inhibits the increase in blood pressure[4]Potent inhibition[4]The potency of this compound in this regard is about 180 times lower than that of prazosin.[4]

Experimental Protocols

The following outlines a representative experimental protocol for assessing the cardiovascular effects of this compound and prazosin in an anesthetized dog model, synthesized from methodologies described in the cited literature.

1. Animal Preparation:

  • Adult mongrel dogs of either sex are anesthetized with an appropriate agent (e.g., sodium pentobarbital).

  • The animals are intubated and ventilated with room air to maintain normal blood gas levels.

  • A femoral artery is catheterized for the direct measurement of systemic arterial blood pressure.

  • A femoral vein is catheterized for the intravenous administration of the test compounds.

  • For measurement of femoral blood flow, an electromagnetic flow probe is placed around the contralateral femoral artery.

  • Heart rate is monitored using a cardiotachometer triggered by the arterial pressure wave.

2. Drug Administration:

  • This compound and prazosin are dissolved in a suitable vehicle (e.g., saline).

  • The compounds are administered intravenously as either a bolus injection or a continuous infusion at varying doses to establish a dose-response relationship.

3. Hemodynamic Measurements:

  • Systemic arterial blood pressure (systolic, diastolic, and mean) and heart rate are continuously recorded.

  • Femoral artery blood flow is also continuously monitored.

  • All data are recorded and analyzed using a data acquisition system.

4. Phenylephrine (B352888) Challenge:

  • To assess the alpha-1 adrenergic blocking activity, a pressor response is induced by an intravenous injection of phenylephrine before and after the administration of the test compound.

  • The degree of inhibition of the phenylephrine-induced pressor response is quantified.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental flow, the following diagrams are provided in the DOT language for use with Graphviz.

cluster_Prazosin Prazosin Signaling Pathway Prazosin Prazosin Alpha-1 Adrenergic Receptor Alpha-1 Adrenergic Receptor Prazosin->Alpha-1 Adrenergic Receptor blocks Vasodilation Vasodilation Prazosin->Vasodilation Vascular Smooth Muscle Vascular Smooth Muscle Alpha-1 Adrenergic Receptor->Vascular Smooth Muscle stimulates Vasoconstriction Vasoconstriction Vascular Smooth Muscle->Vasoconstriction Decreased Peripheral Resistance Decreased Peripheral Resistance Vasodilation->Decreased Peripheral Resistance Lowered Blood Pressure Lowered Blood Pressure Decreased Peripheral Resistance->Lowered Blood Pressure Norepinephrine Norepinephrine Norepinephrine->Alpha-1 Adrenergic Receptor activates cluster_OPC This compound Signaling Pathway This compound This compound Alpha-2C Adrenergic Receptor Alpha-2C Adrenergic Receptor This compound->Alpha-2C Adrenergic Receptor blocks Localized Vasodilation Localized Vasodilation This compound->Localized Vasodilation Skeletal Muscle Vasculature Skeletal Muscle Vasculature Alpha-2C Adrenergic Receptor->Skeletal Muscle Vasculature modulates tone Increased Femoral Blood Flow Increased Femoral Blood Flow Localized Vasodilation->Increased Femoral Blood Flow Endogenous Agonist Endogenous Agonist Endogenous Agonist->Alpha-2C Adrenergic Receptor activates Animal Preparation Animal Preparation Baseline Hemodynamic Recording Baseline Hemodynamic Recording Animal Preparation->Baseline Hemodynamic Recording Phenylephrine Challenge (Pre-Drug) Phenylephrine Challenge (Pre-Drug) Baseline Hemodynamic Recording->Phenylephrine Challenge (Pre-Drug) Drug Administration (this compound or Prazosin) Drug Administration (this compound or Prazosin) Post-Drug Hemodynamic Recording Post-Drug Hemodynamic Recording Drug Administration (this compound or Prazosin)->Post-Drug Hemodynamic Recording Phenylephrine Challenge (Post-Drug) Phenylephrine Challenge (Post-Drug) Post-Drug Hemodynamic Recording->Phenylephrine Challenge (Post-Drug) Phenylephrine Challenge (Pre-Drug)->Drug Administration (this compound or Prazosin) Data Analysis & Comparison Data Analysis & Comparison Phenylephrine Challenge (Post-Drug)->Data Analysis & Comparison

References

A Comparative Analysis of the Vasodilator Efficacy of OPC-28326

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasodilator efficacy of OPC-28326 against other established vasodilators. The information is compiled from preclinical and clinical studies to offer an objective overview supported by experimental data.

Introduction to this compound

This compound is a selective peripheral vasodilator that primarily acts as an antagonist of the α2C-adrenoceptor.[1] Its mechanism of action allows for targeted vasodilation, particularly in the femoral arterial bed, with minimal impact on systemic blood pressure and heart rate at lower doses.[2] This selective action presents a potential advantage over non-selective vasodilators.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound in comparison to other vasodilators.

Table 1: Receptor Binding Affinity (Ki) of this compound for Adrenergic Receptor Subtypes

Receptor SubtypeKi (nM)
α2A2040
α2B285
α2C13.7 - 55
Data sourced from radioligand binding assays.[1]

Table 2: Comparative Potency of Vasodilators on Femoral Artery Blood Flow and Systemic Blood Pressure

CompoundMechanism of ActionEffect on Femoral Artery Blood FlowEffect on Phenylephrine-Induced Blood Pressure Increase
This compound Selective α2C-Adrenoceptor Antagonist~14 times more potent than Prazosin; similar potency to Yohimbine (B192690)~180 times less potent than Prazosin
Prazosin α1-Adrenoceptor Antagonist-Potent inhibitor
Yohimbine Non-selective α2-Adrenoceptor AntagonistSimilar potency to this compound-
Data derived from in vivo studies in canine autoperfused femoral artery preparations and spinally anesthetized dogs.[2]

Table 3: Clinical Efficacy of this compound in Raynaud's Phenomenon

TreatmentDoseTime to 50% Recovery from Cold Challenge (minutes)Time to 70% Recovery from Cold Challenge (minutes)
This compound 40 mg5.8 (p=0.02 vs. placebo)13.8 (p=0.01 vs. placebo)
Placebo -10.019.5
Data from a double-blind, placebo-controlled, randomized crossover study in patients with Raynaud's phenomenon secondary to scleroderma.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

Radioligand Binding Assays for Receptor Affinity
  • Objective: To determine the binding affinity (Ki) of this compound for different α2-adrenoceptor subtypes.

  • Methodology:

    • Chinese hamster ovary (CHO) cell lines overexpressing rat α2A-, α2B-, or α2C-adrenoceptors were established.

    • Membrane preparations were incubated with the radioligand [3H]RX821002 and varying concentrations of this compound.

    • Non-specific binding was determined in the presence of a high concentration of a non-labeled antagonist.

    • After incubation, the membranes were filtered and the radioactivity was counted.

    • The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[1]

Canine Autoperfused Femoral Artery Preparation
  • Objective: To assess the in vivo vasodilator potency of this compound, prazosin, and yohimbine on the femoral artery.

  • Methodology:

    • Beagle dogs were anesthetized, and the femoral artery was cannulated and perfused with arterial blood from the contralateral femoral artery using a peristaltic pump.

    • Perfusion pressure was monitored continuously.

    • Test compounds were administered intra-arterially.

    • The vasodilator effect was quantified as the percentage decrease in perfusion pressure.

Measurement of Blood Flow in Hindlimb Ischemia Models
  • Objective: To evaluate the effect of vasodilators on blood flow recovery after surgically induced hindlimb ischemia in animal models (e.g., mice).

  • Methodology:

    • Surgical Induction of Hindlimb Ischemia: The femoral artery and its branches are ligated and excised to induce ischemia in one hindlimb.[4][5]

    • Blood Perfusion Measurement:

      • Laser Doppler Perfusion Imaging (LDPI): A non-invasive technique used to measure superficial blood flow. The ischemic and non-ischemic limbs are scanned, and the perfusion is expressed as a ratio.[6][7]

      • Procedure: Anesthetized animals are placed on a heating pad to maintain body temperature. The LDPI scanner measures the Doppler shift of laser light scattered by moving red blood cells to generate a perfusion map.[6][7]

Signaling Pathways

The following diagrams illustrate the signaling pathways involved in the vasodilatory effects of this compound and other major classes of vasodilators.

OPC28326_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell NE Norepinephrine alpha2C α2C-Adrenoceptor NE->alpha2C Activates Contraction Vasoconstriction alpha2C->Contraction Leads to Relaxation Vasodilation OPC28326 This compound OPC28326->alpha2C Blocks

Caption: Signaling pathway of this compound.

Prazosin_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell NE Norepinephrine alpha1 α1-Adrenoceptor NE->alpha1 Activates PLC Phospholipase C alpha1->PLC Activates Prazosin Prazosin Prazosin->alpha1 Blocks IP3 IP3 PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Increases Contraction Vasoconstriction Ca->Contraction Leads to Relaxation Vasodilation

Caption: Signaling pathway of Prazosin.

Yohimbine_Pathway cluster_PresynapticNeuron Presynaptic Nerve Terminal cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell alpha2_pre Presynaptic α2-Adrenoceptor NE_release Norepinephrine Release alpha2_pre->NE_release Inhibits alpha1_post Postsynaptic α1-Adrenoceptor NE_release->alpha1_post Activates alpha2_post Postsynaptic α2-Adrenoceptor NE_release->alpha2_post Activates Yohimbine Yohimbine Yohimbine->alpha2_pre Blocks Yohimbine->alpha2_post Blocks Contraction_post Vasoconstriction alpha1_post->Contraction_post alpha2_post->Contraction_post

Caption: Signaling pathway of Yohimbine.

CalciumChannelBlocker_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell Depolarization Membrane Depolarization L_type_Ca_Channel L-type Ca²⁺ Channel Depolarization->L_type_Ca_Channel Opens Ca_influx ↓ Ca²⁺ Influx L_type_Ca_Channel->Ca_influx CCB Calcium Channel Blocker CCB->L_type_Ca_Channel Blocks Relaxation Vasodilation Ca_influx->Relaxation Leads to

Caption: Signaling pathway of Calcium Channel Blockers.

PotassiumChannelOpener_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell K_channel ATP-sensitive K⁺ Channel K_efflux ↑ K⁺ Efflux K_channel->K_efflux PCO Potassium Channel Opener PCO->K_channel Opens Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-gated Ca²⁺ Channel Hyperpolarization->VGCC Closes Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Relaxation Vasodilation Ca_influx->Relaxation Leads to

Caption: Signaling pathway of Potassium Channel Openers.

NitricOxide_Pathway cluster_EndothelialCell Endothelial Cell cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell ACh Acetylcholine Receptor Muscarinic Receptor ACh->Receptor Binds eNOS eNOS Receptor->eNOS Activates L_Arginine L-Arginine NO_endo Nitric Oxide (NO) L_Arginine:e->NO_endo:w Converts to sGC Soluble Guanylate Cyclase NO_endo->sGC Diffuses and Activates NO_donor NO Donor (e.g., Nitroglycerin) NO_exo Nitric Oxide (NO) NO_donor->NO_exo Releases NO_exo->sGC Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP:e->cGMP:w PKG Protein Kinase G cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to

Caption: Signaling pathway of Nitric Oxide Donors.

Conclusion

This compound demonstrates a unique profile as a selective α2C-adrenoceptor antagonist, leading to potent and targeted vasodilation in the hindlimb vasculature. Its efficacy in increasing femoral blood flow is comparable to the non-selective α2-antagonist yohimbine and significantly greater than the α1-antagonist prazosin. However, its effect on systemic blood pressure is less pronounced than that of prazosin, suggesting a more localized action. The distinct mechanism of action of this compound, compared to other classes of vasodilators such as calcium channel blockers, potassium channel openers, and nitric oxide donors, highlights its potential for specific therapeutic applications where targeted peripheral vasodilation is desired with minimal systemic hemodynamic changes. Further research is warranted to fully elucidate its clinical utility in various vascular disorders.

References

Validating the Angiogenic Effects of OPC-28326 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo angiogenic effects of the selective peripheral vasodilator OPC-28326 with other potential therapeutic agents. The data presented is based on published experimental findings and aims to assist researchers in evaluating its potential for promoting neovascularization in ischemic conditions.

Executive Summary

This compound, a selective femoral arterial vasodilator, has demonstrated pro-angiogenic properties in preclinical in vivo models. Studies in mouse models of hindlimb ischemia and myocardial infarction have shown that this compound can enhance blood flow recovery, increase capillary density, and improve tissue survival. The primary mechanism of action appears to be the activation of the PI3K/Akt/eNOS signaling pathway, leading to increased nitric oxide production. This guide compares the available quantitative data for this compound with two other small molecules, dapagliflozin (B1669812) and ghrelin, which have also been investigated for their pro-angiogenic potential in similar models.

Comparative Analysis of In Vivo Angiogenic Effects

The following tables summarize the quantitative data from key in vivo experiments investigating the angiogenic effects of this compound and its alternatives.

Table 1: Mouse Hindlimb Ischemia Model - Blood Flow Recovery

CompoundDosageTime PointIschemic/Non-ischemic Blood Flow RatioCitation
This compound Not specifiedNot specifiedSignificant increase[1]
Dapagliflozin 10 mg/kg/dayDay 21~1.8 (vs. ~1.2 in control)[2]
Ghrelin 150 µg/kg/dayDay 141.98 ± 0.3 (vs. 1.29 ± 0.1 in control)[3]

Table 2: Mouse Hindlimb Ischemia Model - Capillary Density

CompoundDosageTime PointCapillary Density (capillaries/mm²)Citation
This compound Not specifiedNot specifiedSignificant increase (via anti-CD31 staining)[1]
Dapagliflozin 1 mg/kg/dayDay 21~470 (vs. ~340 in control)[4]
Ghrelin 100 µg/kg, twice dailyDay 10No significant change[5]

Table 3: Mouse Myocardial Infarction Model - Survival and Cardiac Remodeling

CompoundDosageTime PointParameterResultCitation
This compound 0.05% in diet4 weeks post-MISurvival Rate83% (vs. 44% in control)[6]
Infarct Wall ThicknessSignificantly greater than control[6]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Mouse Hindlimb Ischemia Model

This model is a standard preclinical tool to study peripheral artery disease and evaluate pro-angiogenic therapies.

  • Animal Model: Male C57BL/6 mice are typically used.

  • Surgical Procedure:

    • Anesthesia is induced (e.g., with pentobarbital (B6593769) sodium).

    • The femoral artery is exposed and ligated at its proximal and distal ends.

    • The artery segment between the ligatures is excised.

    • The incision is closed.

  • Drug Administration:

    • This compound: The specific dosage and administration route in the cited study were not detailed.[1]

    • Dapagliflozin: Administered orally (e.g., 10 mg/kg/day) or via intraperitoneal injection.[2][4]

    • Ghrelin: Administered via subcutaneous injections (e.g., 100-150 µg/kg).[3][5]

  • Assessment of Angiogenesis:

    • Laser Doppler Perfusion Imaging (LDPI): Blood flow in the ischemic and non-ischemic limbs is measured at various time points post-surgery. The ratio of perfusion in the ischemic to the non-ischemic limb is calculated to assess blood flow recovery.[1][2][3]

    • Capillary Density Measurement: At the end of the study period, the gastrocnemius muscle from the ischemic limb is harvested, sectioned, and stained for endothelial cell markers (e.g., CD31). The number of capillaries per unit area is then quantified.[1][4][5]

Mouse Myocardial Infarction Model

This model is used to investigate the effects of therapeutic interventions on cardiac repair and remodeling following a heart attack.

  • Animal Model: Male C3H/He mice are used.[6]

  • Surgical Procedure:

    • Anesthesia is induced.

    • The heart is exposed through a thoracotomy.

    • The left anterior descending (LAD) coronary artery is permanently ligated with a suture.

    • The chest is closed.

  • Drug Administration:

    • This compound: Administered as a component of the diet (e.g., 0.05% w/w).[6]

  • Assessment of Outcomes:

    • Survival Rate: The percentage of animals surviving at a specified time point (e.g., 4 weeks) post-myocardial infarction is recorded.[6]

    • Histological Analysis: Hearts are harvested, sectioned, and stained (e.g., with Masson's trichrome) to measure parameters such as infarct wall thickness.[6]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound is reported to promote angiogenesis through the activation of the PI3K/Akt/eNOS signaling cascade in endothelial cells.[1]

OPC28326_Signaling_Pathway OPC28326 This compound Receptor α2-Adrenergic Receptor? OPC28326->Receptor PI3K PI3K OPC28326->PI3K Activates Receptor->PI3K Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/Activates NO Nitric Oxide eNOS->NO Produces Angiogenesis Angiogenesis NO->Angiogenesis Promotes

Caption: Proposed signaling pathway for this compound-induced angiogenesis.

In Vivo Hindlimb Ischemia Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the angiogenic potential of a compound in the mouse hindlimb ischemia model.

Hindlimb_Ischemia_Workflow Start Start Surgery Induce Hindlimb Ischemia (Femoral Artery Ligation) Start->Surgery Grouping Randomize into Groups (Vehicle vs. Treatment) Surgery->Grouping Treatment Administer Compound Grouping->Treatment LDPI Monitor Blood Flow (Laser Doppler Perfusion Imaging) Treatment->LDPI Endpoint Endpoint Analysis LDPI->Endpoint Histology Harvest Tissue for Histology (CD31 Staining for Capillary Density) Endpoint->Histology Analysis Data Analysis and Comparison Histology->Analysis End End Analysis->End

References

Cross-Species Efficacy of OPC-28326: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

Introduction

OPC-28326 is a novel piperidine (B6355638) derivative that has demonstrated potent and selective vasodilatory effects, primarily in the peripheral vasculature. This guide provides a comprehensive cross-species comparison of the efficacy of this compound, with a focus on preclinical data from canine, murine, and rodent models. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound for potential therapeutic applications.

Mechanism of Action

The primary mechanism of action of this compound is the selective antagonism of α2-adrenoceptors.[1] This antagonistic activity is particularly pronounced at the α2C-adrenoceptor subtype, which is highly expressed in the vascular tissues of skeletal muscle.[2] By blocking these receptors, this compound inhibits the vasoconstrictive effects of endogenous catecholamines, leading to vasodilation and increased blood flow, especially in the hindlimbs.[1]

Furthermore, emerging evidence suggests that this compound also promotes angiogenesis, the formation of new blood vessels. This effect is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/endothelial nitric oxide synthase (eNOS) signaling pathway.

Signaling Pathways

To visually represent the mechanisms of this compound, the following diagrams illustrate the key signaling pathways involved.

OPC28326_alpha2_antagonism cluster_synapse Synaptic Cleft cluster_smooth_muscle Vascular Smooth Muscle Cell Norepinephrine Norepinephrine α2-Adrenoceptor α2-Adrenoceptor Norepinephrine->α2-Adrenoceptor Binds to Vasoconstriction Vasoconstriction α2-Adrenoceptor->Vasoconstriction Activates This compound This compound This compound->α2-Adrenoceptor Blocks

This compound as an α2-Adrenoceptor Antagonist.

OPC28326_angiogenesis_pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates Angiogenesis Angiogenesis eNOS->Angiogenesis Promotes

Angiogenic Signaling Pathway of this compound.

Cross-Species Efficacy Comparison

The vasodilatory and angiogenic effects of this compound have been evaluated in various animal models. The following tables summarize the key quantitative data on the efficacy of this compound across different species.

In Vivo Efficacy
SpeciesModelDosageRoutePrimary EndpointResultReference
Dog Anesthetized, open-chest0.3 and 1.0 µg/kgIVIncrease in femoral artery blood flowSelective increase with minimal effect on systemic blood pressure or heart rate.[1][1]
Dog Conscious, buprenorphine-sedated0.3, 1.0, and 3.0 mg/kgPOInhibition of buprenorphine-induced decrease in hindlimb subcutaneous tissue temperatureDose-dependent inhibition of temperature decrease in the dorsum of the foot.[3][3]
Rat Isoflurane-anesthetized3 mg/kgIntraduodenalIncrease in femoral and carotid blood flow44.7% increase in femoral blood flow; 3.6% increase in carotid blood flow.[2][2]
Rat Perfused hindlimbN/APerfusionInhibition of brimonidine-induced decrease in perfusion flowPotency was at least 10 times less than that of yohimbine.[1][1]
Mouse Hindlimb ischemiaN/AN/ABlood flow recovery and capillary densitySignificantly enhanced blood flow recovery and increased capillary density.
In Vitro Binding Affinity (Rat α2-Adrenoceptor Subtypes)
Receptor SubtypeThis compound Kᵢ (nM)Yohimbine Kᵢ (nM)Reference
α2A 20403.0[4]
α2B 2852.0[4]
α2C 5511.0[4]
α2D 3840 ± 887N/A[2]

Note: The α2D receptor in rats is a species orthologue of the human α2A-adrenoceptor.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the protocols for key experiments cited in this guide.

Canine Femoral Artery Blood Flow Measurement

Objective: To assess the selective vasodilatory effect of this compound on the femoral artery in dogs.

Procedure:

  • Adult mongrel dogs of either sex are anesthetized with sodium pentobarbital.

  • The chest is opened, and an electromagnetic flow probe is placed around the left femoral artery to measure blood flow.

  • Systemic blood pressure and heart rate are continuously monitored.

  • This compound is administered intravenously at doses of 0.3 and 1.0 µg/kg.

  • Femoral artery blood flow, systemic blood pressure, and heart rate are recorded before and after drug administration to determine the selective vasodilatory effect.[1]

Rat Hindlimb Perfusion Model

Objective: To evaluate the antagonistic effect of this compound on α2-adrenoceptor-mediated vasoconstriction in the rat hindlimb.

Procedure:

  • Male Sprague-Dawley rats are anesthetized.

  • The hindlimb is surgically isolated and perfused with a physiological salt solution through the femoral artery.

  • The α2-adrenoceptor agonist brimonidine (B1667796) is added to the perfusate to induce vasoconstriction, measured as a decrease in perfusion flow.

  • This compound is then introduced into the perfusate to assess its ability to inhibit the brimonidine-induced decrease in perfusion flow.[1]

  • The experimental setup often includes a peristaltic pump, pressure monitor, and oxygenator to maintain the viability of the perfused limb.

Murine Hindlimb Ischemia Model

Objective: To investigate the angiogenic effects of this compound in a mouse model of peripheral artery disease.

Procedure:

  • Unilateral hindlimb ischemia is induced in mice by ligating and excising the femoral artery.

  • Blood flow in the ischemic and non-ischemic limbs is measured using laser Doppler perfusion imaging at baseline and at various time points post-surgery.

  • Capillary density in the ischemic muscle is assessed at the end of the study using immunohistochemical staining for endothelial cell markers such as CD31.

Conclusion

The available preclinical data consistently demonstrate that this compound is a potent and selective peripheral vasodilator with a primary mechanism of action involving the antagonism of α2-adrenoceptors, particularly the α2C subtype. Cross-species comparisons reveal a consistent effect on increasing blood flow in the hindlimbs of dogs and rats. Furthermore, studies in mice highlight an additional therapeutic potential of this compound in promoting angiogenesis. These findings suggest that this compound holds promise for the treatment of conditions characterized by peripheral vasoconstriction and ischemia. Further research, including well-controlled clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety in humans. A study on the effect of this compound in patients with Raynaud's phenomenon secondary to scleroderma has shown that it improves digital skin perfusion during recovery from cooling.[5]

References

Head-to-head comparison of OPC-28326 and brimonidine

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two notable compounds, OPC-28326 and brimonidine (B1667796), which interact with the α2-adrenergic receptor system but exhibit opposing mechanisms of action and are being investigated for distinct therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Overview and Core Properties

This compound is a selective peripheral vasodilator that functions as an antagonist, primarily at the α2C-adrenoceptor subtype.[1][2][3] In contrast, brimonidine is a selective α2-adrenergic receptor agonist widely used in ophthalmology to lower intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[4][5][6]

FeatureThis compoundBrimonidine
Chemical Name 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl­aminobenzoyl)​piperidine hydrochloride monohydrate5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine tartrate
Primary Mechanism α2-Adrenergic Receptor Antagonistα2-Adrenergic Receptor Agonist
Therapeutic Area Peripheral Vascular Disease (Investigational)Glaucoma, Ocular Hypertension

Mechanism of Action and Signaling Pathways

The divergent therapeutic applications of this compound and brimonidine stem from their opposing effects on α2-adrenergic receptors.

This compound: α2-Adrenoceptor Antagonism and Vasodilation

This compound exerts its pharmacological effect by blocking α2-adrenergic receptors, with a notable selectivity for the α2C subtype.[1][2][3] In the vasculature, α2-adrenoceptors mediate vasoconstriction. By antagonizing these receptors, this compound inhibits this vasoconstrictive tone, leading to vasodilation and increased blood flow, particularly in the peripheral vasculature like the femoral artery.[7] Some research also suggests that this compound may promote angiogenesis through the activation of the PI3K/Akt pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS).[8]

Brimonidine: α2-Adrenoceptor Agonism and IOP Reduction

Brimonidine, as an α2-adrenergic agonist, activates these receptors in the ciliary body of the eye.[4][9] This activation leads to a dual mechanism for lowering IOP:

  • Reduction of Aqueous Humor Production: Activation of α2-adrenoceptors in the ciliary epithelium inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequently reduced aqueous humor secretion.[9][10]

  • Increased Uveoscleral Outflow: Brimonidine also enhances the outflow of aqueous humor through the uveoscleral pathway, an alternative drainage route in the eye.[4][5]

Some studies also suggest that brimonidine may have neuroprotective effects on retinal ganglion cells, independent of its IOP-lowering effects.[9][11]

Signaling Pathway Diagrams

OPC28326_Pathway OPC28326 This compound Alpha2C α2C-Adrenoceptor OPC28326->Alpha2C Antagonizes Vasodilation Vasodilation OPC28326->Vasodilation Leads to PI3K_Akt PI3K/Akt Pathway OPC28326->PI3K_Akt Activates Vasoconstriction Vasoconstriction Alpha2C->Vasoconstriction Mediates eNOS eNOS Phosphorylation PI3K_Akt->eNOS Angiogenesis Angiogenesis eNOS->Angiogenesis

This compound Signaling Pathway

Brimonidine_Pathway Brimonidine Brimonidine Alpha2_Agonist α2-Adrenoceptor (Ciliary Body) Brimonidine->Alpha2_Agonist Activates Adenylyl_Cyclase Adenylyl Cyclase Inhibition Alpha2_Agonist->Adenylyl_Cyclase Uveoscleral_Outflow ↑ Uveoscleral Outflow Alpha2_Agonist->Uveoscleral_Outflow cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Aqueous_Production ↓ Aqueous Humor Production cAMP->Aqueous_Production IOP ↓ Intraocular Pressure Aqueous_Production->IOP Uveoscleral_Outflow->IOP

Brimonidine Signaling Pathway

Quantitative Data and Experimental Findings

Receptor Binding Affinity

The affinity of this compound and brimonidine for α2-adrenoceptor subtypes has been characterized in radioligand binding assays.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
This compound α2A2040[1]
α2B285[1]
α2C55[1]
Brimonidine α2High Affinity (Agonist)[6]
In Vivo Efficacy

This compound: Hemodynamic Effects

In anesthetized open-chest dogs, intravenous administration of this compound demonstrated a selective increase in femoral artery blood flow with minimal impact on systemic blood pressure and heart rate at lower doses.[7]

Dose (µg/kg, i.v.)Change in Femoral Artery Blood FlowSystemic EffectsAnimal ModelReference
0.3 - 1.0Selective IncreaseMinimalAnesthetized Dogs[7]

Brimonidine: Intraocular Pressure Reduction

Clinical trials have consistently demonstrated the efficacy of brimonidine in lowering IOP in patients with open-angle glaucoma or ocular hypertension.

FormulationMean IOP Reduction (mmHg)Patient PopulationReference
0.2% Brimonidine~2-6Open-Angle Glaucoma or Ocular Hypertension[4]
0.2% Brimonidine6.5Glaucoma or Ocular Hypertension[12]
0.2% Brimonidine3.2 (from 17.1 to 13.9)Normal Tension Glaucoma[13][14]

Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This protocol is a generalized representation based on standard methodologies.

Radioligand_Binding_Workflow start Start: Prepare Receptor Membranes incubation Incubate Membranes with Radioligand ([3H]RX821002) and Test Compound (this compound or Brimonidine) start->incubation separation Separate Bound and Free Radioligand (e.g., Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: Determine IC50 and Ki values quantification->analysis end End: Receptor Affinity Determined analysis->end

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific α2-adrenoceptor subtype (α2A, α2B, or α2C) are isolated.

  • Incubation: The membranes are incubated with a known radioligand (e.g., [3H]RX821002, an α2-antagonist) and varying concentrations of the unlabeled test compound (this compound or brimonidine).

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Measurement of Intraocular Pressure in a Rabbit Model

This protocol outlines a common method for evaluating the effect of ophthalmic drugs on IOP.

IOP_Measurement_Workflow start Start: Acclimatize Rabbits baseline Measure Baseline IOP (Tonometer) start->baseline treatment Administer Topical Brimonidine or Vehicle baseline->treatment measurement Measure IOP at Predetermined Time Points treatment->measurement analysis Data Analysis: Compare IOP Changes between Groups measurement->analysis end End: Determine Effect on IOP analysis->end

IOP Measurement Workflow

Methodology:

  • Animal Model: New Zealand white rabbits are commonly used. The animals are acclimatized to the laboratory conditions and handling.

  • Baseline IOP Measurement: Baseline IOP is measured in both eyes using a calibrated tonometer (e.g., Tono-Pen, rebound tonometer). Topical anesthetic is applied to the cornea before measurement.

  • Drug Administration: A single drop of the test compound (e.g., brimonidine ophthalmic solution) is instilled into one eye, while the contralateral eye receives a vehicle control.

  • Post-Treatment IOP Measurement: IOP is measured in both eyes at various time points after drug administration (e.g., 1, 2, 4, 6, and 8 hours).

  • Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The statistical significance of the IOP reduction in the treated eye compared to the control eye is determined.

Summary and Conclusion

This compound and brimonidine represent two distinct pharmacological approaches to modulating the α2-adrenergic system. Their opposing mechanisms of action—antagonism versus agonism—dictate their different physiological effects and potential therapeutic uses.

  • This compound is a selective α2C-adrenoceptor antagonist that induces peripheral vasodilation and shows promise in the treatment of conditions characterized by reduced blood flow.

  • Brimonidine is a selective α2-adrenoceptor agonist that effectively lowers intraocular pressure by a dual mechanism and is a cornerstone in the management of glaucoma.

While a direct comparative study is not available due to their divergent applications, this guide provides a comprehensive overview of their individual properties based on existing experimental data. This information can aid researchers and drug development professionals in understanding the nuances of α2-adrenergic pharmacology and in the design of future studies.

References

Replicating Published Findings on OPC-28326: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of OPC-28326 with other relevant compounds, supported by experimental data from published studies. It is designed to assist researchers in understanding the pharmacological profile of this compound and in designing experiments to replicate and build upon existing findings.

Comparative Analysis of this compound's Pharmacological Profile

This compound is a selective peripheral vasodilator that has demonstrated potential in preclinical and clinical settings.[1][2][3] Its primary mechanism of action is the selective antagonism of α2-adrenergic receptors, with a particular preference for the α2C-subtype.[4] This selectivity is thought to contribute to its targeted vasodilatory effects in the peripheral vasculature, such as the femoral artery, with minimal impact on systemic blood pressure and heart rate at low doses.[5]

Comparison with other α-Adrenergic Antagonists

This compound has been compared to other α-adrenergic antagonists like prazosin (B1663645) (an α1-antagonist) and yohimbine (B192690) (a non-selective α2-antagonist).

Binding Affinity and Potency:

The following tables summarize the comparative binding affinities and functional potencies of this compound, yohimbine, and prazosin from various preclinical studies.

Compoundα2A-AR Ki (nM)α2B-AR Ki (nM)α2C-AR Ki (nM)Reference
This compound 204028555[2]
Yohimbine3.02.011.0[2]

Table 1: Comparative binding affinities (Ki) of this compound and Yohimbine for α2-adrenergic receptor subtypes.

ParameterThis compound vs. PrazosinThis compound vs. YohimbineReference
Femoral Artery Blood Flow Increase ~14 times more potentApproximately the same potency[5]
Inhibition of Phenylephrine-induced Blood Pressure Increase ~180 times less potentNot directly compared[5]
Inhibition of Brimonidine-induced Decrease in Perfusion Flow (Rat Hindlimb) Not directly comparedAt least 10 times less potent[5]
Antagonism of B-HT 920-induced Pressor Response (Pithed Rat) Not directly compared~14 times less potent[2]
Antagonism of Clonidine's effect in Rat Vas Deferens Not directly compared~155 times less potent[6]
Anti-mydriatic Effect (vs. Brimonidine) Not applicableAt least 100 times less potent[6]

Table 2: Comparative potency of this compound against Prazosin and Yohimbine in functional assays.

Clinical Findings in Raynaud's Phenomenon

A clinical trial investigating this compound for Raynaud's phenomenon secondary to scleroderma showed a dose-dependent reduction in the frequency of attacks.[2] A separate study found that a 40 mg dose of this compound significantly shortened the time to skin temperature recovery after a cold challenge compared to placebo.[7]

Treatment Group50% Temperature Recovery Time (minutes)70% Temperature Recovery Time (minutes)p-value (vs. Placebo for 70% recovery)Reference
Placebo10.019.5-[7]
This compound (10 mg) 9.015.30.07[7]
This compound (40 mg) 5.813.80.01[7]

Table 3: Efficacy of this compound in recovery from cold-induced vasospasm in scleroderma patients.

Signaling Pathways and Angiogenic Effects

Beyond its α2-adrenergic antagonism, this compound has been shown to possess angiogenic properties.[1][8] This effect is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[8]

G OPC28326 This compound PI3K PI3K OPC28326->PI3K activates Akt Akt PI3K->Akt activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive phosphorylates eNOS_active eNOS (active) (phosphorylated) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO produces Angiogenesis Angiogenesis NO->Angiogenesis promotes

Caption: this compound signaling pathway leading to angiogenesis.

Experimental Protocols

α2-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing recombinant human α2A-, α2B-, and α2C-adrenergic receptors or from tissues known to express these receptors (e.g., rat kidney cortex).[2]

  • Radioligand Binding: Membranes are incubated with a radiolabeled α2-adrenergic antagonist (e.g., [3H]Rauwolscine or [3H]RX821002) and varying concentrations of the test compound (this compound or a comparator).

  • Incubation and Separation: The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand ([3H]Rauwolscine) Radioligand->Incubation Compound Test Compound (this compound) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for α2-adrenergic receptor binding assay.

Mouse Hindlimb Ischemia Model

Objective: To evaluate the angiogenic effects of this compound in a model of peripheral artery disease.

Methodology:

  • Animal Model: The model is typically established in mice (e.g., C3H/He).[1]

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Make a small incision in the skin of the upper thigh to expose the femoral artery.

    • Ligate the femoral artery proximal to the origin of the superficial epigastric artery.

    • In some models, the artery may be excised.

    • Suture the skin incision.

  • Drug Administration: this compound can be administered orally, for example, by incorporating it into the diet (e.g., 0.05% w/w).[1]

  • Blood Flow Measurement: Blood flow in the ischemic and non-ischemic limbs is measured at various time points post-surgery using laser Doppler perfusion imaging.

  • Histological Analysis: At the end of the study, the mice are euthanized, and the ischemic muscle tissue is harvested. Capillary density can be assessed by immunohistochemical staining for endothelial cell markers such as CD31.

G Start Anesthetize Mouse Incision Skin Incision Start->Incision Expose Expose Femoral Artery Incision->Expose Ligate Ligate Femoral Artery Expose->Ligate Suture Suture Incision Ligate->Suture Treatment This compound Administration (e.g., in diet) Suture->Treatment Measurement Laser Doppler Blood Flow Measurement Treatment->Measurement over time Histology Histological Analysis (Capillary Density) Measurement->Histology at endpoint End End of Study Histology->End

Caption: Experimental workflow for the mouse hindlimb ischemia model.

Western Blot for eNOS Phosphorylation

Objective: To determine if this compound induces the phosphorylation of eNOS in endothelial cells.

Methodology:

  • Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured under standard conditions.[8]

  • Treatment: Cells are treated with this compound at various concentrations and for different durations.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.

    • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated eNOS (at the relevant serine or threonine residue) and a primary antibody for total eNOS.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the phosphorylated eNOS band is normalized to the intensity of the total eNOS band to determine the relative level of phosphorylation.

References

A Comparative Analysis of OPC-28326 and Clonidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of OPC-28326 and clonidine (B47849), focusing on their distinct mechanisms of action, pharmacodynamic effects, and safety profiles. The information is intended for researchers, scientists, and drug development professionals interested in the modulation of the alpha-2 adrenergic system.

Introduction

This compound and clonidine both interact with the alpha-2 (α2) adrenergic receptor system, yet they elicit opposing physiological responses due to their different modes of action. This compound is a selective peripheral α2C-adrenoceptor antagonist, primarily investigated for its vasodilatory effects. In contrast, clonidine is a centrally acting α2-adrenergic agonist widely used for its antihypertensive properties. This guide will objectively compare these two compounds, supported by available experimental data.

Mechanism of Action

The fundamental difference between this compound and clonidine lies in their interaction with α2-adrenoceptors.

This compound is an antagonist with high selectivity for the α2C-adrenoceptor subtype.[1] By blocking these receptors, particularly in the peripheral vasculature, it inhibits the vasoconstrictive effects of endogenous catecholamines, leading to vasodilation.

Clonidine is an agonist of α2-adrenoceptors, with a preference for α2 over α1 receptors.[2] It primarily acts on α2A-receptors in the brainstem, which reduces sympathetic outflow from the central nervous system.[3][4] This central action leads to decreased peripheral vascular resistance, heart rate, and blood pressure.[3] Clonidine also has some activity at imidazoline (B1206853) receptors, which may contribute to its antihypertensive effect.[3]

Signaling Pathways

The distinct actions of this compound and clonidine on their target receptors trigger different intracellular signaling cascades.

cluster_OPC This compound (α2C-Antagonist) OPC This compound a2C_OPC α2C-Adrenoceptor OPC->a2C_OPC Blocks G_protein_OPC Gi/o Protein a2C_OPC->G_protein_OPC No Activation AC_OPC Adenylate Cyclase G_protein_OPC->AC_OPC No Inhibition cAMP_OPC cAMP AC_OPC->cAMP_OPC Maintains Conversion PKA_OPC PKA cAMP_OPC->PKA_OPC Activates Vaso_OPC Vasodilation PKA_OPC->Vaso_OPC Promotes

Figure 1: Signaling Pathway of this compound.

cluster_Clonidine Clonidine (Central α2-Agonist) Clonidine Clonidine a2_Clonidine α2-Adrenoceptor (Presynaptic) Clonidine->a2_Clonidine Activates G_protein_Clonidine Gi/o Protein a2_Clonidine->G_protein_Clonidine Activates AC_Clonidine Adenylate Cyclase G_protein_Clonidine->AC_Clonidine Inhibits cAMP_Clonidine ↓ cAMP AC_Clonidine->cAMP_Clonidine Reduces Conversion NE_release ↓ Norepinephrine Release cAMP_Clonidine->NE_release Sympathetic_outflow ↓ Sympathetic Outflow NE_release->Sympathetic_outflow

Figure 2: Signaling Pathway of Clonidine.

Comparative Data

Receptor Binding Affinity

Direct comparative studies of the binding affinities of this compound and clonidine for all α2-adrenoceptor subtypes are limited. However, available data provides insights into their receptor interaction profiles.

Compoundα2A (Ki, nM)α2B (Ki, nM)α2C (Ki, nM)Selectivity
This compound 204028555α2C > α2B > α2A
Clonidine Data not consistently reported across all subtypes in a single study. It is a potent α2-agonist with a 200:1 affinity preference for α2 versus α1 receptors.[2]

Data for this compound from a study using human recombinant receptors.

Hemodynamic Effects

The opposing mechanisms of this compound and clonidine result in distinct hemodynamic profiles.

ParameterThis compoundClonidine
Systemic Blood Pressure Minimal effect at low doses (0.3 and 1.0 µg/kg, i.v. in dogs).[1]Significant reduction. An oral dose of 150 µg reduced systolic BP by 19.7 mmHg and diastolic BP by 10.6 mmHg in hypertensive patients.[5]
Heart Rate Minimal effect at low doses.[1]Decrease. A reduction of 11.8 bpm was observed with intravenous administration in hypertensive patients.[6]
Femoral Artery Blood Flow Selective and potent increase.[1]Not a primary reported effect; central sympatholytic action may influence peripheral blood flow.

Experimental Protocols

Detailed experimental protocols for the cited studies are not publicly available. However, based on the methodologies described, the following outlines the general procedures used.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor subtype.

cluster_binding_assay Radioligand Binding Assay Workflow prep Prepare cell membranes expressing α2-receptor subtypes incubate Incubate membranes with radioligand and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze

Figure 3: Radioligand Binding Assay Workflow.

A common procedure involves:

  • Membrane Preparation: Cells expressing the target α2-adrenoceptor subtype are harvested and homogenized to isolate cell membranes.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-yohimbine) and varying concentrations of the test compound (this compound or clonidine).

  • Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity of the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of radioligand binding) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value.[7]

Measurement of Femoral Artery Blood Flow in Anesthetized Dogs

This in vivo experiment assesses the effect of a compound on peripheral blood flow.

cluster_blood_flow Femoral Blood Flow Measurement Workflow anesthetize Anesthetize the dog expose Surgically expose the femoral artery anesthetize->expose place_probe Place a flow probe around the artery expose->place_probe record_baseline Record baseline blood flow place_probe->record_baseline administer Administer test compound (e.g., this compound) record_baseline->administer record_post Continuously record blood flow and other hemodynamic parameters administer->record_post analyze Analyze changes from baseline record_post->analyze

Figure 4: Femoral Blood Flow Measurement Workflow.

A general protocol includes:

  • Anesthesia: The animal is anesthetized and instrumented for the measurement of systemic blood pressure and heart rate.

  • Surgical Preparation: The femoral artery is surgically exposed.

  • Flow Probe Placement: An electromagnetic or ultrasonic flow probe is placed around the femoral artery to measure blood flow.

  • Baseline Measurement: Baseline hemodynamic parameters, including femoral artery blood flow, are recorded.

  • Drug Administration: The test compound is administered, typically intravenously.

  • Data Collection: Hemodynamic parameters are continuously monitored and recorded for a specified period after drug administration.[8][9]

Safety and Adverse Effects

The safety profiles of this compound and clonidine reflect their different mechanisms and sites of action.

Adverse Effect CategoryThis compoundClonidine
Common Generally well-tolerated in clinical studies.[10]Dry mouth, drowsiness, dizziness, constipation, sedation.[11]
Cardiovascular Minimal systemic hemodynamic effects at vasodilatory doses.[1]Hypotension, bradycardia. Rebound hypertension upon abrupt withdrawal.[11]
Central Nervous System Not reported to have significant CNS effects.Sedation, fatigue, irritability, insomnia, nightmares.[11]

Note: The adverse effect profile of clonidine is extensive and well-documented due to its long history of clinical use. The information for this compound is based on a more limited number of clinical investigations.

Conclusion

This compound and clonidine represent two distinct pharmacological approaches to modulating the α2-adrenergic system. This compound, as a selective peripheral α2C-adrenoceptor antagonist, offers the potential for targeted vasodilation with minimal systemic side effects. In contrast, clonidine, a central α2-agonist, provides potent systemic sympatholytic effects, making it an effective antihypertensive agent but also leading to a range of central and cardiovascular side effects. The choice between targeting peripheral α2C-receptors with an antagonist versus central α2-receptors with an agonist will depend on the desired therapeutic outcome and the acceptable safety profile. Further head-to-head comparative studies would be invaluable for a more definitive quantitative comparison of these two compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of OPC-28326: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like OPC-28326 are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not publicly available, this guide provides a framework for its responsible disposal based on established best practices for potent, biologically active research chemicals.

Core Principle: Adherence to Regulatory and Institutional Guidelines

The disposal of any chemical waste, including this compound, must strictly adhere to local, state, and federal regulations. Furthermore, all procedures must be conducted in accordance with your institution's established safety protocols. The primary source of specific handling and disposal information is the Safety Data Sheet (SDS) provided by the manufacturer. It is imperative to obtain and consult the SDS for this compound before proceeding with any disposal-related activities.

General Disposal Workflow for Research Chemicals

The following diagram outlines a general, logical workflow for the proper disposal of a research chemical such as this compound. This process emphasizes a systematic approach to waste management, from initial segregation to final disposal.

start Start: Disposal Requirement Identified sds Consult this compound Safety Data Sheet (SDS) start->sds ppe Wear Appropriate Personal Protective Equipment (PPE) sds->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Contaminated consumables, unused compound) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing compound) segregate->liquid_waste Liquid containerize_solid Package in Labeled, Sealed, Puncture-Resistant Solid Waste Container solid_waste->containerize_solid containerize_liquid Collect in Labeled, Sealed, Chemically-Compatible Liquid Waste Container liquid_waste->containerize_liquid storage Store Waste in Designated Hazardous Waste Accumulation Area containerize_solid->storage containerize_liquid->storage disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->disposal end End: Disposal Complete disposal->end

Caption: General workflow for the safe disposal of research chemicals.

Key Procedural Steps

Based on general laboratory waste management guidelines, the following steps should be taken for the disposal of this compound and associated materials:

  • Consult the Safety Data Sheet (SDS): Before handling, review the specific SDS for this compound to understand its physical and chemical properties, hazards, and required safety precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE as recommended in the SDS. This typically includes, but is not limited to, nitrile gloves (double gloving may be advisable), safety glasses or goggles, and a lab coat.

  • Segregation of Waste: It is crucial to segregate waste contaminated with this compound from general laboratory waste. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables such as pipette tips, tubes, gloves, and bench paper.

  • Waste Containment:

    • Solid Waste: Collect all solid waste in a clearly labeled, sealed, and puncture-resistant container.

    • Liquid Waste: Collect liquid waste in a designated, sealed, and chemically-compatible container. Ensure the container is properly labeled with the chemical name and any associated hazards.

  • Storage: Store the contained waste in a designated and secure hazardous waste accumulation area, following your institution's guidelines for storage duration and conditions.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a certified hazardous waste disposal contractor.

Disclaimer: The information provided here is based on general best practices for the disposal of research chemicals. It is not a substitute for the specific guidance found in the manufacturer's Safety Data Sheet (SDS) for this compound and your institution's established safety protocols. Always prioritize official documentation and institutional procedures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.